N-Hydroxymethyl succinimide
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-(hydroxymethyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-3-6-4(8)1-2-5(6)9/h7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVYYSCOCHRFKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046657 | |
| Record name | N-Hydroxymethylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5146-68-9 | |
| Record name | N-(Hydroxymethyl)succinimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5146-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Hydroxymethylsuccinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005146689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylolsuccinimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27352 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Hydroxymethylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9046657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(hydroxymethyl)pyrrolidine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-HYDROXYMETHYLSUCCINIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S564EDH93R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Hydroxymethyl Succinimide
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxymethyl succinimide is a chemical compound of interest in various scientific fields, particularly in organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its properties, synthesis, and potential applications, with a focus on data relevant to research and drug development.
Core Properties of this compound
This compound, with the CAS number 5146-68-9, is a derivative of succinimide.[1] Its structure features a succinimide ring with a hydroxymethyl group attached to the nitrogen atom. This functional group is key to its reactivity and utility in chemical synthesis.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. It is typically a white to off-white crystalline solid and exhibits solubility in polar solvents such as water and alcohols.
| Property | Value | Reference |
| IUPAC Name | 1-(hydroxymethyl)-2,5-pyrrolidinedione | |
| CAS Number | 5146-68-9 | |
| Chemical Formula | C₅H₇NO₃ | [1] |
| Molecular Weight | 129.11 g/mol | [1] |
| Melting Point | 66 °C | |
| Boiling Point | 362.2 °C | [1] |
| Physical Form | Solid | [2] |
| Density | 1.41 g/cm³ | [2] |
Synthesis of this compound
A visual representation of a potential synthesis workflow is provided below.
Reactivity and Applications in Drug Development
The hydroxymethyl group on the succinimide ring imparts reactivity that makes this compound a useful reagent in organic synthesis. It can serve as a building block for the preparation of various derivatives and for the modification of biomolecules.
Potential as a Linker in Bioconjugation
The succinimide motif is a well-established component of linkers used in the development of antibody-drug conjugates (ADCs). These linkers connect a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells. While specific examples of this compound being used as a linker in ADCs were not found in the search results, its structure suggests potential in this area. The hydroxyl group could be further functionalized to attach to a drug molecule, while the succinimide ring could potentially react with amino acid residues on the antibody, such as lysine.[3][4]
The general reaction of N-hydroxysuccinimide (NHS) esters with primary amines, like the side chain of lysine, is a common method for protein modification.[5] This reaction forms a stable amide bond. It is plausible that this compound could be activated and utilized in a similar manner.
References
- 1. biosynth.com [biosynth.com]
- 2. 5146-68-9 1-(Hydroxymethyl)pyrrolidine-2,5-dione AKSci 7166AB [aksci.com]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
An In-depth Technical Guide to the Synthesis and Purification of N-Hydroxymethyl Succinimide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of N-Hydroxymethyl succinimide, also known as 1-(hydroxymethyl)pyrrolidine-2,5-dione. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel copolymers and as a potential reagent in medicinal chemistry. This document outlines a detailed experimental protocol, presents key data in a structured format, and includes visualizations to clarify the experimental workflow.
Introduction
This compound is a derivative of succinimide featuring a hydroxymethyl group attached to the nitrogen atom. This functional group provides a reactive handle for further chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules. Its synthesis is primarily achieved through the reaction of succinimide with formaldehyde.
Synthesis of this compound
The synthesis of this compound involves the N-hydroxymethylation of succinimide using formaldehyde. The reaction is typically carried out in the presence of a basic catalyst.
Reaction Scheme
The overall reaction can be depicted as follows:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the N-hydroxymethylation of amides and imides.
Materials:
-
Succinimide (99 g, 1.0 mol)
-
Formaldehyde solution (37% in water, 89 ml, 1.2 mol)
-
Potassium carbonate (1.38 g, 0.01 mol)
-
Deionized water
-
Ethanol
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Büchner funnel and flask
-
Crystallizing dish
-
Melting point apparatus
-
Infrared (IR) spectrometer
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add succinimide (99 g, 1.0 mol) and deionized water (100 mL).
-
Addition of Reagents: While stirring, add potassium carbonate (1.38 g, 0.01 mol) to the suspension.
-
Heating and Formaldehyde Addition: Heat the mixture to 80-90°C in a water bath. Once the temperature is stable, add formaldehyde solution (89 ml, 1.2 mol) dropwise over a period of 30 minutes.
-
Reaction: Maintain the reaction mixture at 80-90°C with continuous stirring for 2 hours.
-
Cooling and Crystallization: After 2 hours, stop heating and allow the reaction mixture to cool slowly to room temperature. Further cool the mixture in an ice bath to promote crystallization of the product.
-
Isolation of Crude Product: Collect the white crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the crude product in a desiccator over anhydrous calcium chloride.
Purification of this compound
The crude product can be purified by recrystallization to obtain a product of high purity.
Experimental Protocol
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol (approximately 95%) in a beaker.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Fine, needle-like crystals of this compound will form. For maximum yield, cool the solution further in an ice bath.
-
Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below its melting point to remove any residual solvent.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis and purification of this compound.
| Parameter | Value |
| Synthesis | |
| Molar Mass of Succinimide | 99.09 g/mol |
| Molar Mass of Formaldehyde | 30.03 g/mol |
| Molar Mass of Product | 129.11 g/mol |
| Theoretical Yield | 129.11 g |
| Expected Crude Yield | 103 - 116 g (80-90%) |
| Purification | |
| Expected Purified Yield | 84 - 103 g (65-80% overall) |
| Melting Point (Literature) | 64-66 °C |
| Characterization | |
| IR (KBr, cm⁻¹) | ~3350 (O-H), ~1700 (C=O) |
| ¹H NMR (CDCl₃, δ ppm) | ~2.8 (s, 4H, CH₂CH₂), ~5.0 (t, 1H, OH), ~5.2 (d, 2H, NCH₂O) |
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H stretch of the hydroxyl group and the C=O stretch of the imide carbonyl groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can confirm the structure by showing the characteristic signals for the succinimide ring protons, the N-methylene protons, and the hydroxyl proton.
This guide provides a robust framework for the successful synthesis and purification of this compound. Researchers are advised to adhere to standard laboratory safety practices when performing these procedures.
An In-depth Technical Guide to N-Hydroxymethyl Succinimide: Chemical Structure and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxymethyl succinimide, systematically named 1-(hydroxymethyl)pyrrolidine-2,5-dione, is a chemical compound of interest in organic synthesis and medicinal chemistry. Its structure, which incorporates a reactive hydroxymethyl group attached to a succinimide ring, makes it a valuable intermediate for the introduction of the succinimide moiety and for further chemical modifications. This guide provides a comprehensive overview of its chemical structure, synthesis, and reactivity, supported by available data and experimental insights.
Chemical Structure and Properties
This compound is a white to off-white crystalline solid. It is soluble in polar solvents such as water and alcohols.[1] Key chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5146-68-9 | [2] |
| IUPAC Name | 1-(hydroxymethyl)-2,5-pyrrolidinedione | [2] |
| Molecular Formula | C₅H₇NO₃ | [2] |
| Molecular Weight | 129.12 g/mol | [2] |
| Physical State | Solid | [2] |
| Solubility | Soluble in polar solvents | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation) | [2] |
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Synthesis of this compound
The primary method for the synthesis of this compound involves the reaction of succinimide with formaldehyde. This reaction is a nucleophilic addition of the imide nitrogen to the carbonyl carbon of formaldehyde.
A general representation of this synthesis is depicted below:
Caption: General synthesis pathway for this compound.
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, a similar reaction for the synthesis of N-hydroxymethyl-nicotinamide from nicotinamide and formaldehyde suggests a potential methodology. This analogous synthesis is carried out in the presence of a base, such as potassium carbonate, in an aqueous solution.
Reactivity of this compound
The reactivity of this compound is centered around the N-hydroxymethyl group. This functional group can be expected to undergo reactions typical of N-acyl-N-hydroxymethyl compounds.
Reaction with Nucleophiles
The N-hydroxymethyl group can act as an electrophile, particularly after protonation of the hydroxyl group, making it susceptible to attack by nucleophiles. This can lead to the substitution of the hydroxyl group and the formation of a new bond at the methylene carbon.
A proposed general mechanism for the reaction with a generic nucleophile (Nu-H) is shown below:
Caption: Proposed reaction pathway with a nucleophile.
This reactivity makes this compound a potential reagent for the "succinimidomethylation" of various substrates, including amines, thiols, and other nucleophilic species. However, specific studies detailing these reactions and their yields are not widely reported.
Stability and Decomposition
Information regarding the thermal and chemical stability of this compound is limited. Like many N-hydroxymethyl compounds, it may be susceptible to decomposition upon heating, potentially retro-reacting to yield succinimide and formaldehyde. The stability is also likely influenced by pH, with acidic or basic conditions potentially catalyzing decomposition or other reactions.
Experimental Protocols
Disclaimer: The following is a generalized, hypothetical protocol based on analogous reactions and should be optimized and validated under appropriate laboratory conditions.
Hypothetical Synthesis of this compound:
-
To a solution of succinimide (1 equivalent) in water, add an excess of aqueous formaldehyde (e.g., 2-3 equivalents of a 37% solution).
-
Add a catalytic amount of a base, such as potassium carbonate.
-
The reaction mixture is stirred, potentially with gentle heating (e.g., in a boiling water bath for a defined period).
-
Reaction progress should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the product may be isolated by cooling the reaction mixture to induce crystallization, followed by filtration. Alternatively, extraction with an appropriate organic solvent may be necessary.
-
The crude product should be purified, for instance, by recrystallization from a suitable solvent.
Conclusion
This compound is a compound with potential applications in organic synthesis as a means to introduce a succinimidomethyl group. While its basic chemical properties and a likely synthetic route are known, there is a notable lack of in-depth studies on its specific reactivity, stability, and quantitative reaction parameters. Further research is required to fully elucidate its chemical behavior and to develop standardized experimental protocols for its synthesis and application. This would be of significant value to researchers in drug development and other areas of chemical science who may benefit from the unique chemical properties of this molecule.
References
Solubility Profile of N-Hydroxymethyl Succinimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of N-Hydroxymethyl succinimide. Due to the limited availability of specific quantitative solubility data for this compound in publicly available literature, this document focuses on its qualitative solubility profile, supplemented with quantitative data for the closely related and structurally similar compounds, N-Hydroxysuccinimide (NHS) and Succinimide. This information, combined with detailed experimental protocols and relevant reaction pathways, serves as a valuable resource for researchers and professionals in drug development and organic synthesis.
Introduction to this compound
This compound (CAS 5146-68-9) is an organic compound featuring a succinimide ring with a hydroxymethyl group attached to the nitrogen atom. This functional group enhances its potential as a reagent in organic synthesis. It is typically a white to off-white crystalline solid and its solubility is a critical parameter for its application in various chemical reactions and formulations.[1]
Solubility Data
This compound
Solubility of Related Compounds
To provide a useful reference, the following tables summarize the available solubility data for the related compounds N-Hydroxysuccinimide (NHS) and Succinimide.
Table 1: Solubility of N-Hydroxysuccinimide (NHS)
| Solvent | Solubility | Temperature (°C) |
| Water | 50 mg/mL | Not Specified |
| Dimethyl Sulfoxide (DMSO) | 100 mM | Not Specified |
| Methanol | Soluble | Not Specified |
| Acetone | 50 mg/mL | Not Specified |
| N,N-Dimethylformamide (DMF) | Soluble | Not Specified |
| Chlorinated Hydrocarbons | Slightly Soluble | Not Specified |
| Ethers | Slightly Soluble | Not Specified |
| Toluene | Slightly Soluble | Not Specified |
| Benzene | Slightly Soluble | Not Specified |
Source:[2]
Table 2: Solubility of Succinimide
| Solvent | Solubility | Temperature (°C) |
| Water | Soluble | Not Specified |
| Ethanol | Soluble | Not Specified |
| Ether | Insoluble | Not Specified |
| Chloroform | Insoluble | Not Specified |
Experimental Protocol: Determination of Solubility by Gravimetric Method
The following is a detailed methodology for determining the solubility of a solid compound like this compound in a given solvent. This method is based on the principle of creating a saturated solution and then determining the mass of the dissolved solute.
Materials and Apparatus:
-
This compound
-
Selected solvent(s)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Conical flasks with stoppers
-
Filter paper or syringe filters (0.45 µm)
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a conical flask.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the bottom of the flask indicates saturation.
-
-
Sample Withdrawal and Filtration:
-
Allow the flask to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pipette.
-
Filter the withdrawn sample immediately using a pre-warmed filter paper or a syringe filter to remove any undissolved solid particles. This step is crucial to avoid crystallization of the solute during filtration.
-
-
Gravimetric Analysis:
-
Transfer the clear filtrate to a pre-weighed evaporating dish or vial.
-
Record the exact weight of the filtrate.
-
Evaporate the solvent from the filtrate. This can be done by gentle heating in an oven at a temperature below the decomposition point of this compound.
-
Once the solvent is completely evaporated, cool the dish or vial in a desiccator to room temperature.
-
Weigh the dish or vial containing the solid residue.
-
Repeat the drying and weighing process until a constant weight is obtained.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the difference between the final constant weight of the dish/vial with the residue and the initial tare weight of the empty dish/vial.
-
The mass of the solvent is the difference between the weight of the filtrate and the mass of the dissolved solute.
-
Solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.
-
Relevant Synthetic and Reaction Pathways
The following diagrams illustrate key chemical processes related to succinimide derivatives, providing context for their application in research and development.
The above diagram illustrates the two-step synthesis of N-substituted succinimides. The first step involves the acylation of a primary amine with succinic anhydride to form an amic acid intermediate. The second step is a cyclodehydration reaction, typically promoted by heat or a dehydrating agent, which results in the formation of the N-substituted succinimide and the elimination of a water molecule.[5]
This diagram shows the widely used two-step reaction involving N-Hydroxysuccinimide (NHS) esters for amide bond formation. In the first step, a carboxylic acid is activated with NHS in the presence of a coupling agent to form a reactive NHS ester. In the second step, this stable intermediate reacts with a primary amine to form a stable amide bond, with NHS being released as a leaving group.[6][7][8] This methodology is fundamental in bioconjugation and peptide synthesis.[6][9]
References
- 1. CAS 5146-68-9: N-(Hydroxymethyl)succinimide | CymitQuimica [cymitquimica.com]
- 2. N-Hydroxysuccinimide [chembk.com]
- 3. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 4. Succinimide [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
N-Hydroxymethyl Succinimide: A Technical Guide for Researchers
CAS Number: 5146-68-9[1]
This technical guide provides an in-depth overview of N-Hydroxymethyl succinimide, a versatile reagent in organic synthesis and a valuable building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, safety, and applications.
Physicochemical Properties
| Property | Value (this compound) | Value (N-Hydroxysuccinimide) | Reference |
| Molecular Formula | C₅H₇NO₃ | C₄H₅NO₃ | [1] |
| Molecular Weight | 129.12 g/mol | 115.09 g/mol | [2] |
| Melting Point | Data not available | 95-98 °C | [3] |
| Boiling Point | Data not available | 215.33 °C (estimate) | [3] |
| Solubility | Soluble in polar solvents (water, alcohols) | Soluble in water (50 mg/ml), DMSO (100 mM), methanol, acetone (50 mg/ml), and DMF | [1][3] |
| Appearance | White to off-white crystalline solid | White crystalline solid | [1][3] |
Safety Data Sheet (SDS) Summary
Handling this compound requires adherence to standard laboratory safety protocols. Below is a summary of its known hazard information.
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Reference |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 | [2] |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | [2] |
First Aid Measures:
-
If inhaled: Move person into fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If swallowed: Rinse mouth with water.
For a comprehensive understanding of the safety profile of related compounds, the SDS for N-Hydroxysuccinimide indicates that it is an irritant to the eyes, respiratory system, and skin.[4]
Experimental Protocols
General Synthesis of N-Substituted Succinimides
Step 1: Acylation of Amine with Succinic Anhydride
-
Dissolve 10 mmol of the desired amine (in this case, a protected form of hydroxymethylamine would be used) in a suitable solvent such as chloroform.
-
Add 10 mmol of succinic anhydride to the refluxing solution.
-
Continue refluxing the mixture for approximately 6 hours.
-
Allow the reaction mixture to cool, leading to the precipitation of the intermediate N-substituted succinamic acid.
-
Filter the precipitate and wash it with chloroform.
Step 2: Cyclodehydration to form the Imide Ring
-
Suspend the filtered precipitate in fresh chloroform.
-
Add a dehydrating agent, such as polyphosphate ester (PPE).
-
Reflux the reaction mixture for another 6 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated and purified using standard techniques such as crystallization or chromatography.
Application in Bioconjugation for Drug Delivery
N-hydroxysuccinimide and its derivatives are pivotal in bioconjugation, a key process in modern drug delivery. They are used to create activated esters that readily react with primary amines on biomolecules like proteins, peptides, or antibodies to form stable amide bonds.[7][8][9] This allows for the covalent attachment of drugs, imaging agents, or other functional moieties to targeting ligands.
General Protocol for Amine-Reactive Bioconjugation:
-
Activation of Carboxylic Acid: A molecule containing a carboxylic acid (e.g., a drug or a linker) is reacted with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an NHS-ester.
-
Purification of Activated Molecule: The resulting NHS-ester is purified to remove excess reagents and byproducts.
-
Conjugation to Biomolecule: The purified NHS-ester is then reacted with the biomolecule containing free primary amine groups (e.g., lysine residues on a protein) in a suitable buffer (typically at a pH of 7.2-8.5).
-
Quenching and Purification: The reaction is quenched, and the final bioconjugate is purified to remove any unreacted components.
References
- 1. CAS 5146-68-9: N-(Hydroxymethyl)succinimide | CymitQuimica [cymitquimica.com]
- 2. This compound | 5146-68-9 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. fishersci.com [fishersci.com]
- 5. mdpi.com [mdpi.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Hyaluronic acid-N-hydroxysuccinimide: a useful intermediate for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemical Conjugation in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Succinimide Derivatives in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of succinimide derivatives, a class of anticonvulsant drugs primarily used in the treatment of absence seizures. The document details their primary molecular target, the downstream effects on neuronal signaling, quantitative pharmacological data, and the key experimental protocols used to elucidate their mechanism of action.
Executive Summary
Succinimide derivatives, with ethosuximide as the archetypal agent, exert their anti-absence seizure effects primarily through the blockade of low-voltage-activated (LVA) or T-type calcium channels.[1][2] These channels are critical in generating the characteristic 3 Hz spike-and-wave discharges observed on electroencephalograms (EEGs) during absence seizures, which arise from aberrant rhythmic activity within the thalamocortical circuitry.[3][4] By inhibiting these channels, succinimides reduce the excitability of thalamic neurons, thereby disrupting the synchronized oscillatory firing patterns that precipitate seizures.[5] The therapeutic action is state-dependent, showing a higher affinity for the inactivated state of the T-type channel.[6][7]
The Primary Molecular Target: T-type Calcium Channels
The principal mechanism of action for succinimide anticonvulsants is the inhibition of T-type calcium channels.[8][9] This family of voltage-gated ion channels is pivotal in controlling neuronal firing patterns and pacemaking activity, particularly in thalamic neurons.[10][11]
-
Channel Subtypes: The T-type channel family consists of three distinct subtypes, encoded by different genes:
-
CaV3.1 (α1G) : Highly expressed in thalamic relay neurons and plays a central role in absence seizure genesis.[11]
-
CaV3.2 (α1H)
-
CaV3.3 (α1I)
-
-
Role in Pathophysiology: In the thalamocortical circuit, T-type channels in thalamic neurons are implicated in generating low-threshold calcium spikes. These spikes trigger bursts of action potentials that drive the oscillatory, synchronized activity between the thalamus and the cortex, leading to the spike-and-wave discharges characteristic of absence seizures.[3][4] Succinimides, by blocking these channels, suppress this burst firing and normalize the thalamocortical rhythm.[11]
Detailed Mechanism of Action
Succinimides like ethosuximide and the active metabolite of methsuximide, α-methyl-α-phenylsuccinimide (MPS), physically obstruct the pore of the T-type calcium channel, reducing the influx of Ca²⁺ ions into the neuron.[5][7]
-
State-Dependent Blockade: The blockade is not uniform across all channel states. Succinimides exhibit a higher affinity for the inactivated state of the T-type channel.[6][7] This means the drugs are more effective at blocking channels that have recently been active, a key feature for targeting the pathological, high-frequency firing patterns seen in epilepsy without completely disrupting normal neuronal function.
-
Effect on Neuronal Excitability: By reducing the T-type current, succinimides decrease the amplitude of low-threshold calcium spikes. This action elevates the threshold for generating burst firing in thalamocortical neurons, thereby preventing the hypersynchronization of the thalamocortical loop that initiates an absence seizure.[5]
Structure-Activity Relationship (SAR)
The anticonvulsant activity of succinimide derivatives is closely linked to their chemical structure. Key SAR features include:
-
The Succinimide Ring: The core five-membered pyrrolidine-2,5-dione ring is essential for activity.
-
Alpha-Substitution: An alpha-methyl substitution on the succinimide ring, as seen in ethosuximide (3-ethyl-3-methyl-pyrrolidine-2,5-dione), is crucial for improving selectivity for T-type calcium channels and conferring anti-absence seizure activity.[12] Succinimide analogs lacking this feature are comparatively poor channel blockers.[6]
Quantitative Data: Potency of Succinimide Derivatives
The inhibitory concentration (IC50) of succinimides on T-type calcium channels varies depending on the specific channel subtype, the drug, and the experimental conditions, particularly the membrane holding potential, which influences the channel's state.
| Compound | Channel Subtype(s) | IC50 Value | Experimental Condition/Notes | Reference |
| Ethosuximide | Cloned Human T-type Channels | 0.6 mM | Measured on persistent current | [6] |
| Ethosuximide | Cloned Human α1G, α1H, α1I | 12 ± 2 mM | Holding potential not specified | [1] |
| Ethosuximide | Adult Rat DRG Neurons | 23.7 ± 0.5 mM | Holding potential: -90 mV | [1] |
| α-methyl-α-phenylsuccinimide (MPS) | Cloned Human α1G, α1I | 0.3 - 0.5 mM (Kᵢ) | Apparent affinity for inactivated state | [6] |
| α-methyl-α-phenylsuccinimide (MPS) | Cloned Human α1H | 0.6 - 1.2 mM (Kᵢ) | Apparent affinity for inactivated state | [6] |
Mandatory Visualizations
Caption: Mechanism of succinimide action in the thalamocortical circuit.
Caption: Workflow for patch-clamp analysis of T-type channel blockers.
Experimental Protocols
The gold-standard technique for characterizing the pharmacological modulation of T-type calcium channels is whole-cell patch-clamp electrophysiology .[1][13] This method allows for the direct measurement of ionic currents flowing through the channels in response to controlled changes in membrane voltage.
To quantify the inhibitory effect (e.g., IC50) of a succinimide derivative on a specific T-type calcium channel subtype (e.g., human CaV3.1) expressed in a heterologous system (e.g., HEK-293 cells).
-
Cells: HEK-293 cell line stably transfected with the cDNA for the human T-type channel α1 subunit (e.g., α1G/CaV3.1).[1]
-
External (Bath) Solution (in mM): 160 NaCl, 2.8 KCl, 1 CaCl₂, 10 Na-HEPES. To isolate Ca²⁺ currents, channel blockers for Na⁺ (e.g., 0.0005 Tetrodotoxin, TTX) and K⁺ (e.g., 2 CsCl, 10 TEA, 1 4-AP) are added.[14] The pH is adjusted to 7.3.
-
Internal (Pipette) Solution (in mM): 115 CsCl, 1 CaCl₂, 5 MgCl₂, 10 K-EGTA, 10 K-HEPES, 4 Na-ATP, 0.4 Na-GTP.[14] The pH is adjusted to 7.3.
-
Test Compound: Ethosuximide or other succinimide derivative, dissolved in the external solution to achieve a range of final concentrations.
-
Cell Preparation: Plate the transfected HEK-293 cells onto glass coverslips 24-48 hours before the experiment to allow for adherence.
-
Recording Setup: Place a coverslip into the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The final resistance should be 4–10 MΩ when filled with the internal solution.[14]
-
Seal Formation: Under visual control, approach a single, healthy cell with the patch pipette. Apply slight positive pressure. Upon contact with the cell membrane, release the pressure to facilitate the formation of a high-resistance (giga-ohm) seal.[15]
-
Whole-Cell Configuration: Apply brief, gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This allows electrical and chemical access to the cell's interior.[13]
-
Voltage-Clamp Protocol:
-
Clamp the cell's membrane potential at a hyperpolarized holding potential of -100 mV . This ensures that the T-type channels are in a resting, non-inactivated state before stimulation.[1][16]
-
To elicit T-type currents, apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments).[1]
-
-
Data Acquisition:
-
Record baseline currents by applying the voltage-step protocol until a stable recording is achieved.
-
Perfuse the recording chamber with the external solution containing the first concentration of the succinimide derivative.
-
Once the drug effect has reached a steady state, record the currents again using the same voltage-step protocol.
-
Perform a washout by perfusing with the drug-free external solution to check for reversibility.
-
Repeat the process for a range of drug concentrations to construct a dose-response curve.
-
-
Data Analysis: Measure the peak amplitude of the inward current at each voltage step, both before and after drug application. Calculate the percentage of inhibition for each concentration. Plot the percent inhibition against the drug concentration and fit the data with a Hill equation to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. drugs.com [drugs.com]
- 3. Ethosuximide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of Ethosuximide? [synapse.patsnap.com]
- 6. Block of cloned human T-type calcium channels by succinimide antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Succinimides: From Industrial Uses to Anti-Seizure Medications 💡 [webofpharma.com]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Ethosuximide: Mechanism of Action [picmonic.com]
- 11. Block of T -Type Ca2+ Channels Is an Important Action of Succinimide Antiabsence Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firsthope.co.in [firsthope.co.in]
- 13. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 14. On the Action of the Anti-Absence Drug Ethosuximide in the Rat and Cat Thalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional Exploration Of T-Type Calcium Channels (Cav3.2 And Cav3.3) And Their Sensitivity To Zinc - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Succinimides: An In-depth Technical Guide to N-Hydroxysuccinimide and N-Hydroxymethyl Succinimide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of N-Hydroxysuccinimide (NHS) and N-Hydroxymethyl succinimide, two structurally related but functionally distinct molecules. While NHS is a cornerstone reagent in bioconjugation and peptide synthesis, this compound presents a different set of properties and potential applications. This document delves into their core chemical differences, physical properties, synthesis, and reactivity, offering detailed protocols for the well-established NHS and an overview of the less-documented this compound.
Core Structural and Functional Differences
The primary distinction between N-Hydroxysuccinimide and this compound lies in the position of the hydroxyl group, which dictates their chemical reactivity and applications.
-
N-Hydroxysuccinimide (NHS): The hydroxyl group is directly attached to the nitrogen atom of the succinimide ring. This configuration makes NHS an excellent activating agent for carboxylic acids. The N-O bond is key to its function, forming highly reactive NHS esters that are susceptible to nucleophilic attack by primary amines, leading to the formation of stable amide bonds.[1][2] This reactivity is the foundation of its widespread use in bioconjugation, such as protein labeling and cross-linking.[3][4]
-
This compound: The hydroxyl group is part of a hydroxymethyl (-CH₂OH) group attached to the nitrogen atom of the succinimide ring. This structural difference means that the hydroxyl group is a primary alcohol. While it can participate in reactions typical of alcohols, it does not possess the inherent activating capability of the N-hydroxy group in NHS. Its applications are more aligned with its role as a building block in organic synthesis, potentially in the creation of pharmaceuticals and agrochemicals.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for N-Hydroxysuccinimide and this compound.
Table 1: Chemical and Physical Properties
| Property | N-Hydroxysuccinimide | This compound |
| IUPAC Name | 1-hydroxypyrrolidine-2,5-dione | 1-(hydroxymethyl)pyrrolidine-2,5-dione |
| CAS Number | 6066-82-6[5] | 5146-68-9 |
| Molecular Formula | C₄H₅NO₃[5] | C₅H₇NO₃ |
| Molecular Weight | 115.09 g/mol [5] | 129.12 g/mol |
| Appearance | White to off-white crystalline solid[6] | White to off-white crystalline solid |
| Melting Point | 95-98 °C[5] | No data available |
| Solubility | Soluble in water, DMSO, DMF, methanol, acetone[5] | Soluble in polar solvents like water and alcohols |
| pKa | ~6.0 | No data available |
Signaling Pathways and Experimental Workflows
N-Hydroxysuccinimide in Amide Bond Formation
NHS is a critical component in the widely used carbodiimide-mediated coupling reaction (EDC-NHS chemistry) to form stable amide bonds between a carboxylic acid and a primary amine. This is a cornerstone of peptide synthesis and bioconjugation.
Caption: EDC-NHS coupling mechanism for amide bond formation.
General Experimental Workflow for Protein-Protein Conjugation using EDC/NHS
This workflow outlines the key steps for crosslinking two proteins using EDC and NHS.
Caption: Workflow for protein-protein conjugation via EDC/NHS chemistry.
Experimental Protocols
Synthesis of N-Hydroxysuccinimide (NHS)
Method 1: From Succinic Anhydride and Hydroxylamine Hydrochloride [5]
-
Materials: Succinic anhydride, hydroxylamine hydrochloride.
-
Procedure:
-
Combine 100g (1.0 mol) of succinic anhydride and 70g (1.0 mol) of hydroxylamine hydrochloride in a reaction vessel.
-
Heat the mixture. The reaction system should be kept under negative pressure to remove volatile byproducts.
-
Rapidly heat the mixture to above 125 °C and then slowly increase the temperature to 160 °C over 1 hour.
-
Stop heating and allow the reaction to cool to 125 °C.
-
Pour the liquid reaction mixture into diethyl ether and stir vigorously.
-
After the product solidifies, decant the ether layer.
-
Heat the solid product to boiling with 400 mL of butanol, followed by hot filtration.
-
Rapidly cool the filtrate to 0 °C to crystallize the N-Hydroxysuccinimide.
-
Method 2: One-Pot Synthesis from an Imide [1]
-
Materials: Imide (e.g., succinimide), di-tert-butyldicarbonate, DMAP, acetonitrile, aqueous hydroxylamine, diethyl ether, HCl.
-
Procedure:
-
To a suspension of the imide (10 mmol) in 5 mL of acetonitrile at room temperature, add di-tert-butyldicarbonate (1.1-2.2 eq) followed by DMAP (1-10 mol%).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Add an aqueous solution of hydroxylamine (0.61 mL of a 50 wt % aqueous solution, 10 mmol).
-
Stir the mixture overnight at room temperature.
-
Add 10 mL of diethyl ether to precipitate the hydroxylammonium salt of the N-hydroxyimide.
-
Filter the solid, wash thoroughly with ether, and dry.
-
Disperse the solid in 15 mL of water and add diluted HCl until the pH reaches 1.
-
Filter the N-hydroxyimide product, wash with water, and dry. For more water-soluble products, saturate the aqueous phase with NaCl and extract with ethyl acetate. Dry the organic extracts over Na₂SO₄ and remove the solvent under reduced pressure.
-
Recrystallize from a suitable solvent (e.g., ethyl acetate) to obtain analytically pure N-Hydroxysuccinimide.[1]
-
Synthesis of this compound
EDC-NHS Coupling Protocol for Protein Conjugation[7]
-
Materials: Protein to be activated (containing carboxyl groups), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS or Sulfo-NHS, Activation Buffer (e.g., 0.1 M MES, pH 5.5), Coupling Buffer (e.g., PBS, pH 7.4), Amine-containing molecule (e.g., another protein, peptide, or small molecule), Quenching solution (e.g., Tris-HCl or glycine).
-
Procedure:
-
Reagent Preparation:
-
Prepare the Activation and Coupling Buffers.
-
Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature before opening.
-
Prepare a stock solution of the molecule to be conjugated (if applicable) in an appropriate solvent (e.g., anhydrous DMF or DMSO).
-
Prepare a solution of the protein to be activated in the Activation Buffer.
-
-
Activation of Carboxylic Acids:
-
To the protein solution in Activation Buffer, add a molar excess of EDC and NHS. A common starting point is a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the carboxyl-containing molecule.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
-
Conjugation to Amines:
-
Add the activated protein solution to the amine-containing molecule in the Coupling Buffer. A 1.5- to 10-fold molar excess of the activated linker to the amine-containing molecule is a typical starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
-
Reactivity and Applications
N-Hydroxysuccinimide (NHS)
-
Reactivity: The primary reactivity of NHS is centered around the formation of NHS esters from carboxylic acids. These esters are highly reactive towards primary amines, forming stable amide bonds.[3][6] The reaction is most efficient at a slightly alkaline pH (7-9), where the primary amines are deprotonated and thus more nucleophilic.[4] NHS esters can also react with other nucleophiles, such as sulfhydryls and hydroxyls, but the resulting thioesters and esters are less stable than the amide bond.[6]
-
Applications:
-
Peptide Synthesis: NHS is widely used as an additive in carbodiimide-mediated peptide coupling to improve efficiency and reduce side reactions.[5]
-
Bioconjugation: NHS esters are extensively used for labeling proteins with fluorescent dyes, biotin, or other reporter molecules.[1] They are also crucial for creating antibody-drug conjugates (ADCs) and for immobilizing proteins onto surfaces for applications like ELISAs and biosensors.
-
Cross-linking: Homobifunctional and heterobifunctional cross-linkers containing NHS ester groups are used to study protein-protein interactions and protein structure.[7][8]
-
This compound
-
Reactivity: The reactivity of this compound is primarily that of a primary alcohol. It can undergo esterification, etherification, and other reactions typical of alcohols. The succinimide ring itself can be susceptible to nucleophilic attack and ring-opening under certain conditions. Its reactivity as a cross-linking agent or in bioconjugation is not well-documented and would likely require activation of the hydroxyl group.
-
Applications:
-
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
-
Pharmaceuticals and Agrochemicals: It is a potential intermediate in the development of new drugs and agricultural chemicals. For example, some succinimide derivatives have shown potential as anticonvulsant agents.[9]
-
Conclusion
N-Hydroxysuccinimide and this compound, while sharing a common succinimide core, are fundamentally different in their chemical reactivity and primary applications. NHS is an indispensable tool in the field of bioconjugation and peptide synthesis due to its ability to form reactive NHS esters. In contrast, this compound functions as a synthetic building block, with its reactivity centered on its primary alcohol group. The extensive documentation and proven utility of NHS make it a go-to reagent for researchers in drug development and life sciences. While this compound holds potential in synthetic chemistry, its applications are less explored and would benefit from further research to establish detailed experimental protocols and explore its full reactive capabilities.
References
- 1. N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics_Chemicalbook [chemicalbook.com]
- 2. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. covachem.com [covachem.com]
- 6. glenresearch.com [glenresearch.com]
- 7. dovepress.com [dovepress.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Influence of N-hydroxymethyl-p-isopropoxyphenylsuccinimide on the anticonvulsant action of different classical antiepileptic drugs in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Hydroxymethyl Succinimide: A Versatile Precursor in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Hydroxymethyl succinimide is a stable, crystalline organic compound that serves as a valuable precursor and reagent in a variety of organic transformations. Its unique structure, incorporating a reactive hydroxymethyl group attached to a succinimide ring, allows it to function as a convenient source of formaldehyde and as a building block for the introduction of the succinimide moiety. This guide provides a comprehensive overview of its synthesis, chemical properties, and applications, with a focus on experimental details and quantitative data to support its use in research and development.
Core Properties and Data
This compound is a white to off-white solid with good stability under standard laboratory conditions.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₅H₇NO₃ | [1] |
| Molecular Weight | 129.11 g/mol | [1] |
| CAS Number | 5146-68-9 | [1] |
| Melting Point | Not available | |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
| Appearance | White to off-white crystalline solid | [1] |
Spectroscopic Data:
| Technique | Key Peaks/Shifts |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| FTIR (cm⁻¹) | Specific peak data not available in the searched literature. |
| Mass Spectrometry | Data not available in the searched literature. |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of succinimide with formaldehyde.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound
While a detailed, contemporary experimental protocol with specific yields for the synthesis of this compound was not found in the surveyed literature, a general procedure can be inferred from the synthesis of analogous compounds. A typical synthesis would involve the following steps:
-
Reaction Setup: Succinimide is dissolved in a suitable solvent, such as water or an alcohol.
-
Addition of Formaldehyde: An aqueous solution of formaldehyde (formalin) is added to the succinimide solution. The reaction is often catalyzed by a base.
-
Reaction Conditions: The mixture is stirred at room temperature or with gentle heating for a specified period to allow for the formation of the N-hydroxymethyl bond.
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Recrystallization from a suitable solvent, such as an alcohol or water-alcohol mixture, is then performed to yield the purified this compound.
Chemical Reactivity and Applications
The primary utility of this compound in organic synthesis stems from its ability to act as a stable, solid source of formaldehyde and to participate in reactions via its hydroxymethyl group.
Role as a Formaldehyde Precursor
This compound can undergo a retro-addition reaction to release formaldehyde and succinimide.[2] This property makes it a valuable reagent in reactions where a controlled, in-situ generation of formaldehyde is required, avoiding the handling of gaseous formaldehyde or concentrated formalin solutions.[2]
Caption: Release of formaldehyde from this compound.
This reactivity is particularly useful in Mannich-type reactions and in the preparation of various heterocyclic compounds.
Reactions Involving the Hydroxymethyl Group
The hydroxyl group of this compound can undergo typical alcohol reactions, such as esterification and etherification. This allows for the introduction of the succinimide moiety onto other molecules, which can be useful in the synthesis of polymers and other functional materials.
Use in Cross-linking of Biopolymers
This compound and its derivatives can be used in the cross-linking of biopolymers that possess nucleophilic groups, such as proteins and polysaccharides.[3] The formaldehyde released upon heating can react with amine groups in these biopolymers to form stable cross-links.
Distinction from N-Hydroxysuccinimide (NHS)
It is crucial to distinguish this compound from the more commonly known N-Hydroxysuccinimide (NHS).
-
This compound: The hydroxyl group is separated from the succinimide nitrogen by a methylene bridge (-N-CH₂-OH). Its primary reactivity involves the release of formaldehyde.
-
N-Hydroxysuccinimide (NHS): The hydroxyl group is directly attached to the succinimide nitrogen (-N-OH). NHS is widely used to activate carboxylic acids to form NHS-esters, which are highly reactive towards primary amines and are extensively used in peptide synthesis and bioconjugation.[4][5]
The applications of these two compounds are generally distinct, and care should be taken to select the appropriate reagent for the desired chemical transformation.
Conclusion
This compound is a valuable reagent in organic synthesis, primarily serving as a convenient and solid precursor for formaldehyde. Its ability to participate in a variety of chemical transformations makes it a useful tool for researchers in synthetic chemistry, materials science, and drug development. While detailed quantitative data and specific experimental protocols are not extensively documented in readily available literature, its foundational reactivity provides a strong basis for its application in the synthesis of complex organic molecules. Further research into its applications and the development of detailed synthetic methodologies would be beneficial to the scientific community.
References
- 1. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 5. N-Hydroxysuccinimide: Synthesis, application and pharmacokinetics_Chemicalbook [chemicalbook.com]
Spectroscopic Characterization of N-Hydroxysuccinimide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxysuccinimide (NHS) is a critical reagent in modern drug development and bioconjugation, widely employed for the activation of carboxyl groups to facilitate the formation of stable amide bonds. Its utility in creating active esters for coupling with primary amines makes it a cornerstone in the synthesis of antibody-drug conjugates, peptide modifications, and various labeled biomolecules. A thorough understanding of its spectroscopic properties is paramount for identity confirmation, purity assessment, and quality control in these applications. This technical guide provides an in-depth overview of the spectroscopic characterization of N-Hydroxysuccinimide, presenting key data, experimental protocols, and visual workflows.
Core Spectroscopic Data
The following table summarizes the key quantitative data from the spectroscopic analysis of N-Hydroxysuccinimide.
| Spectroscopic Technique | Parameter | Observed Value(s) |
| ¹H NMR | Chemical Shift (δ) | ~2.8 ppm (s, 4H, -CH₂-CH₂-) |
| ¹³C NMR | Chemical Shift (δ) | ~25.0 ppm (-CH₂-CH₂-), ~171.0 ppm (C=O) |
| Infrared (IR) Spectroscopy | Vibrational Frequency (cm⁻¹) | ~3300-3500 (O-H stretch), ~1780 (C=O stretch, imide), ~1740 (C=O stretch, imide), ~1200 (N-O stretch) |
| Mass Spectrometry (MS) | m/z | 115.03 (M⁺) |
| UV-Vis Spectroscopy | λmax | ~215 nm |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the N-Hydroxysuccinimide molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of N-Hydroxysuccinimide in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a one-dimensional ¹H NMR spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the resulting Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and Fourier transform.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, longer relaxation delay (e.g., 2-10 seconds) due to the longer relaxation times of carbon nuclei.
-
Process the FID similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in N-Hydroxysuccinimide.
Methodology:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of finely ground N-Hydroxysuccinimide (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of N-Hydroxysuccinimide.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) or direct infusion.
-
GC-MS: Dissolve the sample in a volatile solvent and inject it into the GC. The compound will be separated and then introduced into the mass spectrometer.
-
-
Ionization: Utilize an appropriate ionization technique, typically Electron Ionization (EI) for GC-MS.
-
Mass Analysis: Scan a range of mass-to-charge ratios (m/z) to detect the molecular ion and any fragment ions.
-
Data Analysis: Identify the peak corresponding to the molecular ion (M⁺) to confirm the molecular weight.
UV-Vis Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) of N-Hydroxysuccinimide.
Methodology:
-
Sample Preparation: Prepare a dilute solution of N-Hydroxysuccinimide in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.
-
Fill a matched cuvette with the sample solution and record the absorbance spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.
-
Visualizing Workflows and Structures
The following diagrams illustrate the experimental workflows and the chemical structure of N-Hydroxysuccinimide.
Caption: General workflow for the spectroscopic characterization of N-Hydroxysuccinimide.
Caption: Chemical structure of N-Hydroxysuccinimide.
Caption: Role of N-Hydroxysuccinimide in amide bond formation.
Methodological & Application
Application Notes and Protocols: On-Resin Hydroxymethylation of Peptides using N-Hydroxymethyl Succinimide in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient assembly of peptide chains on a solid support.[1] A key advantage of SPPS is the ability to perform on-resin modifications to introduce non-canonical amino acids, labels, or other functional groups.[2][3] This application note details a novel, yet scientifically plausible, protocol for the on-resin hydroxymethylation of the N-terminus and lysine side chains of peptides using N-Hydroxymethyl succinimide.
While not a conventional reagent in routine SPPS, this compound offers a potential route to introduce a reactive hydroxymethyl (-CH2OH) group. This functional handle can serve as a versatile point for further modifications, such as PEGylation to improve solubility and bioavailability, attachment of fluorescent labels for imaging studies, or as a precursor for the synthesis of N-methylated amino acids.[2][4]
This document provides a comprehensive guide for researchers interested in exploring this novel on-resin modification. It includes detailed experimental protocols, data presentation in a structured format, and visualizations to clarify the workflow and underlying chemical principles.
Principle of the Method
The proposed method involves the reaction of the free amine groups of a resin-bound peptide (the N-terminal α-amino group and the ε-amino group of lysine residues) with this compound. The reaction is anticipated to proceed via a nucleophilic attack of the amine on the methylene carbon of this compound, leading to the formation of a hydroxymethylated amine and the release of succinimide as a byproduct.
This on-resin modification is performed after the completion of the peptide chain assembly and prior to the final cleavage and deprotection steps. The stability of the hydroxymethyl group to the final cleavage conditions (e.g., trifluoroacetic acid) is a critical consideration and may require optimization depending on the specific peptide sequence and resin used.
Experimental Protocols
The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies.[5]
Materials and Reagents
-
Fmoc-protected amino acids
-
Rink Amide resin (or other suitable resin for peptide amides)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Coupling reagents (e.g., HBTU, HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
This compound
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Ether, cold diethyl
Peptide Synthesis
Synthesize the desired peptide sequence on the Rink Amide resin using a standard automated or manual Fmoc-SPPS protocol. A typical cycle involves:
-
Deprotection: Removal of the Fmoc group with 20% piperidine in DMF.
-
Washing: Thorough washing of the resin with DMF.
-
Coupling: Activation of the next Fmoc-amino acid with a coupling reagent (e.g., HBTU/DIPEA) and coupling to the deprotected N-terminus of the resin-bound peptide.
-
Washing: Washing of the resin with DMF and DCM.
Repeat these steps until the full peptide sequence is assembled. After the final coupling step, deprotect the N-terminal Fmoc group.
On-Resin Hydroxymethylation
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.[6]
-
Reaction Cocktail Preparation: In a separate vessel, dissolve this compound (5 equivalents relative to the resin loading) in DMF.
-
Hydroxymethylation Reaction: Add the this compound solution to the swollen peptide-resin. Gently agitate the mixture at room temperature for 2-4 hours.
-
Washing: After the reaction, thoroughly wash the resin with DMF (3x), DCM (3x), and MeOH (3x) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum.
Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
Analysis
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the identity and purity of the hydroxymethylated product.
Data Presentation
The following table summarizes hypothetical quantitative data for the on-resin hydroxymethylation of a model peptide (e.g., a short peptide containing a lysine residue). This data is for illustrative purposes to guide researchers in evaluating the success of the protocol.
| Parameter | N-Terminal Hydroxymethylation | Lysine Side-Chain Hydroxymethylation |
| Reaction Time | 2 hours | 4 hours |
| Reagent Equivalents | 5 eq. This compound | 10 eq. This compound |
| Crude Purity (by HPLC) | > 85% | > 75% |
| Expected Mass Shift (Da) | +30.01 Da | +30.01 Da per modified lysine |
| Overall Yield | ~70% | ~60% |
Visualizations
Experimental Workflow
References
- 1. bachem.com [bachem.com]
- 2. On-the-Resin N-Terminal Modification of Long Synthetic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N/C Terminal Modification for PNA - Creative Peptides [pna.creative-peptides.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Amine Modification using N-Hydroxysuccinimide (NHS) Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation and labeling due to their ability to efficiently react with primary amine groups (-NH2) to form stable amide bonds.[1][2] This process, known as amine modification, is fundamental for a variety of applications, including protein and antibody labeling with fluorophores or biotin, immobilization of biomolecules onto surfaces, and the creation of antibody-drug conjugates (ADCs).[2][3] The reaction is highly selective for primary amines, which are abundant in biomolecules at the N-terminus of polypeptides and on the side chain of lysine residues.[2] This document provides detailed protocols and application notes for performing amine modification using NHS esters.
Chemical Principle
The reaction between an NHS ester and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, followed by the departure of the N-hydroxysuccinimide leaving group, resulting in a stable amide linkage.[1] A competing reaction is the hydrolysis of the NHS ester in an aqueous solution, which increases with higher pH and can reduce conjugation efficiency.[3]
Quantitative Data Summary
Successful amine modification is dependent on several key reaction parameters. The following tables summarize the critical quantitative data for optimizing this protocol.
Table 1: Optimal Reaction Conditions for NHS Ester-Amine Coupling
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The reaction is strongly pH-dependent. Below this range, the amine is protonated and less nucleophilic. Above this range, the rate of NHS ester hydrolysis significantly increases. The optimal pH is often cited as 8.3-8.5.[3][4][5] |
| Temperature | 4°C to Room Temperature (approx. 25°C) | Lower temperatures (4°C) can minimize hydrolysis of the NHS ester but may require longer incubation times. Room temperature reactions are typically faster.[5][6] |
| Incubation Time | 30 minutes to overnight | The optimal time depends on the temperature and the specific reactants. Typical reactions run for 0.5 to 4 hours at room temperature or overnight at 4°C.[3][5] |
| Molar Excess of NHS Ester | 5- to 20-fold | The optimal molar ratio of NHS ester to the amine-containing molecule should be determined empirically. A higher excess may be needed for dilute protein solutions.[7] |
| Protein Concentration | > 2 mg/mL | Higher protein concentrations can improve labeling efficiency by favoring the reaction with the amine over hydrolysis.[5] |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[3] |
| 8.6 | 4°C | 10 minutes[3] |
Table 3: Compatible and Incompatible Buffers
| Buffer Type | Examples | Compatibility | Rationale |
| Amine-Free Buffers | Phosphate-Buffered Saline (PBS), HEPES, Borate, Sodium Bicarbonate | Compatible | These buffers do not contain primary amines that would compete with the target molecule for reaction with the NHS ester.[3][6] |
| Amine-Containing Buffers | Tris, Glycine | Incompatible | These buffers contain primary amines that will react with the NHS ester, quenching the reaction and reducing the labeling efficiency of the target molecule.[3][5] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins and NHS esters.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester label (e.g., fluorescent dye, biotin)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[1][4]
-
Reaction Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3)[4][5]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed using dialysis or a desalting column.
-
Adjust the protein concentration to at least 2 mg/mL.[5]
-
-
Prepare the NHS Ester Stock Solution:
-
Perform the Conjugation Reaction:
-
Add the NHS ester stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold).
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[6]
-
-
Quench the Reaction:
-
Purify the Conjugate:
-
Remove excess, unreacted NHS ester and the quenching reagent by gel filtration (desalting column) or dialysis.
-
Protocol 2: Labeling of Amino-Modified Oligonucleotides
Materials:
-
Amine-modified oligonucleotide
-
Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5)[4]
-
NHS ester label
-
Anhydrous DMSO or DMF[1]
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the conjugation buffer.
-
-
Prepare the NHS Ester Stock Solution:
-
Dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to a high concentration.[1]
-
-
Perform the Conjugation Reaction:
-
Purify the Conjugate:
-
Purify the labeled oligonucleotide using standard methods such as ethanol precipitation or chromatography to remove unreacted NHS ester and byproducts.
-
Visualizations
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: Experimental workflow for amine modification using NHS esters.
References
- 1. glenresearch.com [glenresearch.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Creating Functionalized Polymers using Succinimide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of polymers is a cornerstone of modern materials science and drug delivery. By attaching specific chemical moieties to a polymer backbone, researchers can impart desired properties such as biocompatibility, target specificity, and controlled release of therapeutic agents. Succinimide derivatives are a versatile class of reagents widely employed for this purpose, primarily due to their ability to create polymers that are reactive towards primary amines on biomolecules like proteins, peptides, and small molecule drugs.
The most prevalent method involves the use of N-hydroxysuccinimide (NHS) esters. In this approach, a carboxyl group on the polymer is "activated" by forming an NHS ester. This activated polymer readily reacts with primary amines under mild conditions to form a stable amide bond.
This document provides detailed application notes and protocols primarily focusing on the well-established NHS-ester chemistry for creating amine-reactive functionalized polymers. While direct literature on the use of N-Hydroxymethyl succinimide for this application is limited, we also present a proposed reaction mechanism and a theoretical protocol for its use, based on the reactivity of its hydroxymethyl group. The key distinction is that this compound's hydroxyl group would likely be the reactive site for attachment to a polymer, for instance, through an esterification reaction with a carboxylated polymer.
Application Notes: N-Hydroxysuccinimide (NHS) Ester-Functionalized Polymers
Principle of Action
The core principle of using NHS-activated polymers lies in a two-step process. First, a polymer with carboxylic acid groups is reacted with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a semi-stable NHS ester on the polymer. In the second step, this amine-reactive polymer is introduced to a molecule containing a primary amine (e.g., the lysine residues of a protein), which displaces the NHS group to form a stable amide bond.[1]
Key Advantages
-
Formation of Stable Covalent Bonds: The resulting amide bond is highly stable under physiological conditions.
-
Mild Reaction Conditions: The conjugation reaction can be performed in aqueous buffers at physiological pH (typically 7.2-8.5), which is crucial for maintaining the structure and function of sensitive biomolecules.[2]
-
High Selectivity: NHS esters show high reactivity towards primary amines over other functional groups present on biomolecules.
-
Versatility: This chemistry can be applied to a wide range of polymers and amine-containing molecules, making it a versatile tool in bioconjugation and drug delivery.[3][4]
Applications in Research and Drug Development
-
Antibody-Drug Conjugates (ADCs): NHS-functionalized polymers can act as linkers to attach cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells.[5][6]
-
PEGylation: Poly(ethylene glycol) (PEG) with a terminal carboxyl group can be activated with NHS to create PEGylating agents that can be conjugated to proteins to improve their pharmacokinetic properties.
-
Immobilization of Biomolecules: Proteins, enzymes, and peptides can be covalently attached to polymer surfaces or beads for applications in biosensors, affinity chromatography, and immobilized enzyme reactors.[7]
-
Stimuli-Responsive Drug Delivery: Polymers functionalized with drugs via NHS chemistry can be designed to release their payload in response to specific stimuli, such as changes in pH.[8]
Quantitative Data for NHS-Ester Polymer Functionalization
The efficiency of polymer functionalization and subsequent conjugation can be influenced by various factors. The following tables summarize representative data from the literature.
| Polymer System | Functionalization Method | Degree of Functionalization (%) | Reference |
| Poly(ε-caprolactone) | Termination with N,N'-Disuccinimidyl carbonate (DSC) | 33 | [7] |
| Poly(ε-caprolactone) | Succinic anhydride followed by NHS/DCC | 51 | [7] |
| Poly(diethylene glycol methyl ether methacrylate)-b-poly(2-(N-succinimidyl carboxyoxy)ethyl methacrylate) | RAFT polymerization | ~80 | [9] |
| Poly(di(ethylene glycol) methyl ether methacrylate)-b-poly(N-(methacryloxy)succinimide) | RAFT polymerization | ~5 | [9] |
| Parameter | Condition | Effect on NHS-Ester Reaction | Reference |
| pH | 7.2 - 8.5 | Optimal range for amine reaction. | [2] |
| > 8.5 | Increased rate of NHS-ester hydrolysis. | [2] | |
| Temperature | 4°C to Room Temperature | Slower reaction at 4°C, but increased stability of the NHS ester. | [2] |
| Buffers | Phosphate, Borate, HEPES | Compatible with NHS-ester chemistry. | [2] |
| Tris, Glycine | Incompatible as they contain primary amines that compete in the reaction. | [2] | |
| NHS-Ester Stability | pH 7.0, 0°C | Half-life of hydrolysis is 4-5 hours. | [2] |
| pH 8.6, 4°C | Half-life of hydrolysis decreases to 10 minutes. | [2] |
Experimental Protocols
Protocol 1: Activation of a Carboxyl-Containing Polymer with EDC/NHS
This protocol describes the general procedure for creating an amine-reactive, NHS-ester-functionalized polymer from a polymer containing carboxylic acid groups.
Materials:
-
Carboxyl-containing polymer
-
N-hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer: MES buffer (pH 4.5-6.0)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if the polymer is not water-soluble
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the carboxyl-containing polymer in the appropriate buffer or solvent to a final concentration of 1-10 mg/mL.
-
Add NHS to the polymer solution. A 2- to 5-fold molar excess of NHS over the number of carboxyl groups is recommended. Stir until dissolved.
-
Add EDC to the solution. A molar excess of EDC equivalent to that of NHS is typically used.
-
Allow the reaction to proceed for 1-2 hours at room temperature with continuous stirring.
-
The NHS-activated polymer is now ready for conjugation with an amine-containing molecule. It is recommended to use the activated polymer immediately due to its susceptibility to hydrolysis.
Protocol 2: Conjugation of an Amine-Containing Molecule to an NHS-Activated Polymer
This protocol outlines the steps for conjugating a protein or other amine-containing molecule to the NHS-activated polymer from Protocol 1.
Materials:
-
NHS-activated polymer solution (from Protocol 1)
-
Amine-containing molecule (e.g., protein, peptide)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or Borate buffer (pH 7.2-8.5)
-
Quenching Buffer: 1 M Tris-HCl (pH 8.0) or 1 M Glycine
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Dissolve the amine-containing molecule in the Conjugation Buffer.
-
Add the NHS-activated polymer solution to the amine-containing molecule solution. The molar ratio of NHS-ester to amine will depend on the desired degree of labeling and should be optimized for each specific system.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purify the polymer-biomolecule conjugate from excess reagents and by-products using an appropriate method such as dialysis or size-exclusion chromatography.
-
Characterize the final conjugate using techniques such as UV-Vis spectroscopy, SDS-PAGE (for protein conjugates), and NMR or FTIR to confirm conjugation.
Proposed Application of this compound
Due to the lack of specific literature protocols for the use of this compound in polymer functionalization, the following section provides a theoretical framework for its application based on fundamental organic chemistry principles. The key reactive group on this compound is the primary alcohol of the hydroxymethyl moiety. This suggests its use in forming an ester linkage with a carboxyl-containing polymer.
Proposed Reaction Mechanism
The hydroxyl group of this compound can react with a carboxylic acid group on a polymer backbone in the presence of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to form an ester bond. This would result in a polymer decorated with succinimide groups.
Proposed Theoretical Protocol for Functionalizing a Polymer with this compound
Disclaimer: This is a theoretical protocol and would require optimization.
Materials:
-
Carboxyl-containing polymer
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (as a catalyst)
-
Anhydrous organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the carboxyl-containing polymer in the anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add this compound (1.5-2 molar excess relative to carboxyl groups) and a catalytic amount of DMAP to the solution.
-
In a separate flask, dissolve DCC (1.5-2 molar excess) in the anhydrous solvent.
-
Slowly add the DCC solution to the polymer solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
The dicyclohexylurea (DCU) by-product will precipitate out of the solution. Filter the reaction mixture to remove the DCU precipitate.
-
Precipitate the functionalized polymer by adding the filtrate to a non-solvent (e.g., cold diethyl ether or hexane).
-
Collect the polymer by filtration and dry under vacuum.
-
Characterize the polymer using NMR and FTIR to confirm the presence of the succinimide groups. The resulting polymer could then potentially be used in applications where the succinimide ring's reactivity is desired.
Visualizations
Caption: Reaction scheme for functionalizing a polymer using NHS-ester chemistry.
Caption: Proposed reaction for functionalizing a polymer with this compound.
Caption: General experimental workflow for polymer functionalization and conjugation.
References
- 1. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 4. Polymeric conjugates for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Chemical modification of polymers with physiologically active species using water-soluble carbodiimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
Step-by-Step Guide to Protein Labeling with N-Hydroxysuccinimide (NHS) Esters
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
N-hydroxysuccinimide (NHS) esters are one of the most common and versatile classes of reagents for labeling proteins and other biomolecules.[1][2] This method targets primary amines, specifically the N-terminus of a polypeptide chain and the epsilon-amino group of lysine residues, to form a stable and covalent amide bond.[3][4] The reaction is efficient and specific under optimal conditions, making it a robust choice for attaching a wide variety of labels, including fluorescent dyes, biotin, and crosslinkers, for diverse applications in research and drug development.[4][5]
The fundamental reaction involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.[1] The efficiency of this reaction is highly dependent on several factors, most notably pH.[6][7] A competing reaction, the hydrolysis of the NHS ester, can significantly reduce labeling efficiency if not properly controlled.[1][8] This guide provides a detailed, step-by-step protocol for successful protein labeling with NHS esters, including key quantitative parameters, troubleshooting advice, and purification methodologies.
Chemical Reaction and Competing Hydrolysis
The desired reaction is the aminolysis of the NHS ester by a primary amine on the protein. However, NHS esters are susceptible to hydrolysis in aqueous solutions, a competing reaction that reduces the amount of reagent available for protein labeling.[1][8]
Caption: NHS ester reaction with a primary amine and the competing hydrolysis reaction.
Quantitative Data Summary for Optimal Labeling
Optimizing the reaction conditions is critical for achieving the desired degree of labeling (DOL) while maintaining protein function. The following tables summarize key quantitative parameters for successful protein labeling with NHS esters.
Table 1: Reaction Conditions
| Parameter | Recommended Range | Optimal Value | Notes |
| pH | 7.2 - 9.0[1][9] | 8.3 - 8.5[5][6] | Lower pH leads to protonation of amines, reducing reactivity. Higher pH increases the rate of NHS ester hydrolysis.[5][6] |
| Temperature | 4°C to Room Temperature (20-25°C)[1] | Room Temperature | Reactions are typically faster at room temperature. For sensitive proteins or to slow hydrolysis, the reaction can be performed at 4°C overnight.[5][10] |
| Incubation Time | 30 minutes - 4 hours[1] | 1 - 2 hours[9][11] | Longer incubation times may be necessary for reactions at lower temperatures or pH.[9] |
| Protein Concentration | 1 - 20 mg/mL[6][9] | > 5 mg/mL[3] | Higher protein concentrations generally lead to higher labeling efficiency.[3] |
Table 2: Molar Excess of NHS Ester
The molar excess of the NHS ester relative to the protein is a key factor in controlling the degree of labeling. The optimal ratio is empirical and depends on the protein's concentration and the number of accessible primary amines.[4]
| Protein Concentration | Recommended Molar Excess (NHS Ester:Protein) | Rationale |
| > 5 mg/mL | 5 - 15 fold | Higher protein concentration allows for more efficient labeling with a lower molar excess. |
| 1 - 5 mg/mL | 10 - 20 fold[4] | A common concentration range for antibody labeling requires a moderate molar excess.[4] |
| < 1 mg/mL | 20 - 50 fold[4] | A higher molar excess is needed to compensate for the lower reaction kinetics at dilute protein concentrations.[3][4] |
Table 3: NHS Ester Stability in Aqueous Solution
The stability of NHS esters is highly dependent on pH and temperature. The half-life data below highlights the importance of preparing NHS ester solutions immediately before use.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours[1][12] |
| 8.6 | 4 | 10 minutes[1][12] |
Experimental Workflow
A typical experimental workflow for protein labeling with NHS esters involves sample preparation, the labeling reaction, and purification of the conjugate.
Caption: General experimental workflow for protein labeling with NHS esters.
Detailed Experimental Protocol
This protocol provides a general procedure for labeling a protein with an NHS ester. It is recommended to perform small-scale trial reactions to determine the optimal conditions for your specific protein and label.[9]
Materials
-
Protein to be labeled
-
NHS ester labeling reagent
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[4][6] Crucially, avoid buffers containing primary amines such as Tris or glycine. [4][10]
-
Anhydrous Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) of high quality.[4][6] Degraded DMF may contain amines that will react with the NHS ester.[6]
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.[4]
-
Purification Column: Gel filtration column (e.g., Sephadex G-25) or other appropriate purification system.[4][13]
Procedure
-
Protein Preparation and Buffer Exchange:
-
Prepare NHS Ester Stock Solution:
-
Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[4]
-
Note: NHS esters are moisture-sensitive and hydrolyze rapidly in aqueous solutions. Do not prepare aqueous stock solutions for storage.[3][10] Unused stock solution in anhydrous solvent may be stored at -20°C, protected from light and moisture, for a limited time (e.g., up to one month).[3]
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution based on the desired molar excess (see Table 2).
-
While gently stirring or vortexing the protein solution, add the NHS ester stock solution.[4]
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, protected from light if using a fluorescent label.[5][11]
-
-
Quench the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer containing a high concentration of primary amines can be added. Add the Quenching Buffer to a final concentration of 50-100 mM and incubate for approximately 30 minutes.[14]
-
-
Purify the Labeled Protein:
-
It is crucial to remove unreacted NHS ester and byproducts from the labeled protein.[13]
-
Common purification methods include:
-
Size Exclusion Chromatography (Gel Filtration): This is the most common method for separating the labeled protein from smaller, unreacted label molecules.[6][13]
-
Dialysis/Diafiltration: Effective for removing small molecule impurities.[13][14]
-
Chromatography: Other methods like affinity or ion-exchange chromatography can also be used.[6]
-
-
-
Characterize the Conjugate:
-
Determine the Degree of Labeling (DOL): The DOL, or the molar ratio of the label to the protein, can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for the protein) and at the maximum absorbance wavelength of the label.[3]
-
Store the purified labeled protein under appropriate conditions, typically at 4°C for short-term storage or at -20°C to -80°C for long-term storage, protected from light if the label is photosensitive.[11] It is often advisable to store the protein in smaller aliquots to avoid repeated freeze-thaw cycles.[11]
-
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | NHS ester has hydrolyzed. | Prepare the NHS ester stock solution immediately before use in an anhydrous solvent.[4][10] |
| Buffer contains primary amines. | Exchange the protein into an amine-free buffer like PBS or bicarbonate buffer.[4][10] | |
| Molar excess is too low. | Increase the molar excess of the NHS ester, especially for dilute protein solutions.[4] | |
| Incorrect pH. | Ensure the reaction buffer pH is between 7.2 and 8.5.[4] | |
| Inaccessible primary amines on the protein. | Consider alternative labeling chemistries if surface amines are not available. | |
| Protein Precipitation | High degree of labeling. | Reduce the molar excess of the NHS ester or shorten the reaction time. |
| Solvent from NHS ester stock. | Keep the volume of the added organic solvent to a minimum (typically <10% of the total reaction volume). | |
| Loss of Protein Activity | Labeling of critical amine residues. | Reduce the molar excess to achieve a lower degree of labeling. Consider site-specific labeling methods if a particular residue is crucial for function. |
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fluidic.com [fluidic.com]
- 8. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glenresearch.com [glenresearch.com]
- 10. benchchem.com [benchchem.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Surface Functionalization of Biomaterials with N-Hydroxymethyl Succinimide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to control the interface between a synthetic material and a biological environment is a cornerstone of modern biomaterial science and drug development. Surface functionalization allows for the precise tailoring of a material's properties to elicit specific cellular responses, enhance biocompatibility, and facilitate targeted drug delivery. Among the various chemical strategies available, the use of N-Hydroxysuccinimide (NHS) esters has emerged as a versatile and widely adopted method for covalently immobilizing biomolecules onto a variety of substrates.[1][2][3][4] This is primarily due to their ability to react efficiently with primary amines, which are abundantly present in proteins, peptides, and other biomolecules, to form stable amide bonds.[1][3][4]
NHS ester chemistry is a popular choice for creating bioactive surfaces for applications ranging from biosensors and microarrays to tissue engineering scaffolds and drug delivery systems.[2][5][6][7] The reaction is typically carried out in aqueous solutions under mild pH conditions (pH 7.2-8.5), which helps to preserve the biological activity of the immobilized molecules.[8][9] This document provides a comprehensive overview of the applications, quantitative data, and detailed protocols for the surface functionalization of biomaterials using NHS derivatives.
Applications of NHS-Functionalized Biomaterials
The versatility of NHS chemistry has led to its application in a broad spectrum of research and development areas:
-
Bioconjugate Chemistry and Proteomics: NHS esters are instrumental in creating bioconjugates, such as fluorescently labeled antibodies for immunoassays and enzyme-linked immunosorbent assays (ELISAs).[2] In proteomics, NHS-functionalized surfaces are used to immobilize proteins for interaction studies and the development of protein biochips.[2]
-
Biosensors and Diagnostics: The covalent attachment of antibodies, enzymes, or other biorecognition elements to sensor surfaces via NHS chemistry is a fundamental technique in the development of highly sensitive and specific biosensors.[1]
-
Drug Delivery: Surface modification of nanoparticles and other drug carriers with NHS esters allows for the conjugation of targeting ligands (e.g., antibodies, peptides) that can direct the therapeutic agent to specific cells or tissues, enhancing efficacy and reducing off-target effects.[10][11][12][13]
-
Tissue Engineering: Creating bioactive scaffolds that promote cell adhesion, proliferation, and differentiation is crucial for tissue regeneration.[14][15][16][17] Functionalizing scaffold surfaces with cell-adhesive peptides (e.g., RGD) or growth factors using NHS chemistry can significantly improve their performance.[6]
-
Polymer Science: NHS esters are used in post-polymerization modification to create functional polymers for various applications in materials science.[2]
Key Considerations in NHS Chemistry
While powerful, the successful application of NHS chemistry requires careful consideration of several factors:
-
Competition with Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester, which deactivates the surface and reduces the efficiency of biomolecule immobilization.[1][3] The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[8] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[8]
-
pH Optimization: The reaction between an NHS ester and a primary amine is also pH-dependent. A compromise must be reached to ensure the amine is deprotonated and nucleophilic while minimizing the rate of hydrolysis. The optimal pH range is typically between 7.2 and 8.5.[8][9][18]
-
Solvent: Many NHS esters have limited solubility in aqueous buffers and are often first dissolved in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture.[8][9][18]
Quantitative Data Summary
The following tables summarize key quantitative data related to the surface functionalization of biomaterials with NHS derivatives, extracted from various studies. This data can help researchers in optimizing their experimental conditions.
Table 1: Reaction Conditions and Efficiency
| Parameter | Value/Range | Biomaterial/System | Reference |
| Optimal pH for Amine Coupling | 7.2 - 8.5 | General | [8] |
| Optimal pH for NHS Ester Labeling | 8.3 - 8.5 | General | [9][18] |
| NHS Ester Half-life (pH 7.0, 0°C) | 4 - 5 hours | Aqueous Solution | [8] |
| NHS Ester Half-life (pH 8.6, 4°C) | 10 minutes | Aqueous Solution | [8] |
| Typical Molar Excess of NHS Ester | 20-fold | IgG Labeling | [19] |
| Immobilized HRP on Polystyrene | 0.5 ± 0.1 ng/mm² | Polystyrene Film | [20] |
| Immobilized HRP on Poly-(3-octylthiophene) | 1.0 ± 0.2 ng/mm² | P3OT Film | [20] |
Table 2: Surface Characterization Data
| Characterization Technique | Observation | Surface Type | Reference |
| Infrared Spectroscopy (IR) | Detection of amide bond formation | NHS-activated surfaces | [1][3] |
| X-ray Photoelectron Spectroscopy (XPS) | Confirmation of elemental composition of functionalized surface | Gold films | [1][3] |
| Contact Angle Measurement | Changes in surface hydrophilicity upon functionalization | Gold films | [1][3] |
| 1H NMR | Quantification of surface functional groups | Porous Silicon Nanoparticles | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the surface functionalization of biomaterials with NHS derivatives.
Protocol 1: Activation of Carboxyl-Terminated Surfaces with EDC/NHS
This protocol describes the activation of a biomaterial surface containing carboxylic acid groups to make it reactive towards primary amines.
Materials:
-
Carboxyl-terminated biomaterial substrate
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a fresh activation solution by dissolving EDC and NHS in Activation Buffer. A common concentration is 0.4 M EDC and 0.1 M NHS.
-
Immerse the carboxyl-terminated biomaterial in the activation solution.
-
Incubate for 15-30 minutes at room temperature with gentle agitation.
-
Remove the substrate from the activation solution and wash it thoroughly with Wash Buffer to remove excess EDC, NHS, and byproducts.
-
The activated surface is now ready for immediate reaction with an amine-containing molecule.
Protocol 2: Immobilization of Proteins on an NHS-Activated Surface
This protocol outlines the covalent attachment of a protein to an NHS-activated biomaterial surface.
Materials:
-
NHS-activated biomaterial substrate (from Protocol 1 or commercially available)
-
Protein solution (e.g., antibody, enzyme) in a suitable buffer
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[9][18]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M ethanolamine, pH 8.5
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Prepare a solution of the protein to be immobilized in the Coupling Buffer at the desired concentration (e.g., 10-100 µg/mL).
-
Immerse the NHS-activated substrate in the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Remove the substrate from the protein solution.
-
To block any unreacted NHS esters, immerse the substrate in the Quenching Buffer for 30 minutes at room temperature.
-
Wash the substrate extensively with Wash Buffer to remove non-covalently bound protein.
-
The protein-functionalized biomaterial is now ready for use or storage.
Visualizations
The following diagrams illustrate key pathways and workflows described in these application notes.
Caption: EDC/NHS reaction mechanism for biomolecule immobilization.
References
- 1. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Surface modifications of biomaterials in different applied fields - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Engineering and functionalization of biomaterials via surface modification - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. Recent Advances in Surface Functionalization of Magnetic Nanoparticles [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Functional biomaterials for targeted drug delivery applications [d8.irins.org]
- 13. Biomaterials for Drug Delivery and Human Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The quantification of single cell adhesion on functionalized surfaces for cell sheet engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tunable Cell-Adhesive Surfaces by Surface-Initiated Photoinduced Electron-Transfer-Reversible Addition–Fragmentation Chain-Transfer Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Surface Functionalization and Dynamics of Polymeric Cell Culture Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lumiprobe.com [lumiprobe.com]
- 19. broadpharm.com [broadpharm.com]
- 20. N-hydroxysuccinimide ester functionalized perfluorophenyl azides as novel photoactive heterobifunctional cross-linking reagents. The covalent immobilization of biomolecules to polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative Analysis of Porous Silicon Nanoparticles Functionalization by 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Hydroxymethyl Succinimide in Crosslinking Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of crosslinking agents derived from N-Hydroxymethyl succinimide. This document outlines the synthetic pathways, detailed experimental protocols, and potential applications in bioconjugation and polymer chemistry.
Introduction
This compound is a versatile reagent that can be employed as a precursor for the synthesis of both homobifunctional and heterobifunctional crosslinking agents. The reactivity of its hydroxymethyl group allows for the introduction of various functionalities through esterification, enabling the creation of customized linkers for specific applications. The succinimide ring itself can also serve as a reactive handle, particularly towards primary amines, making these synthesized crosslinkers valuable tools in bioconjugation, drug delivery, and materials science.
Synthesis of Crosslinking Agents from this compound
The fundamental strategy for synthesizing crosslinking agents from this compound involves a two-step process:
-
Synthesis of this compound: This initial step involves the reaction of succinimide with formaldehyde.
-
Esterification to Form the Crosslinker: The hydroxyl group of this compound is then esterified with a molecule containing one or more other reactive functional groups. For instance, reaction with a dicarboxylic acid anhydride can yield a heterobifunctional crosslinker with a succinimide at one end and a carboxylic acid at the other.
A general synthetic scheme is presented below:
Caption: Synthesis of a heterobifunctional crosslinker from this compound.
Experimental Protocols
Protocol 2.1.1: Synthesis of this compound
This protocol is based on the general reaction of imides with formaldehyde.
Materials:
-
Succinimide
-
Formaldehyde solution (37% in water)
-
Anhydrous potassium carbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of succinimide (1 equivalent) in ethyl acetate, add anhydrous potassium carbonate (1.2 equivalents).
-
Add formaldehyde solution (1.5 equivalents) dropwise to the stirred suspension at room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white solid.
Protocol 2.1.2: Synthesis of a Heterobifunctional Crosslinker via Esterification
This protocol describes the synthesis of a crosslinker with a terminal carboxylic acid group.
Materials:
-
This compound
-
Succinic anhydride
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add succinic anhydride (1.1 equivalents) to the solution.
-
Add triethylamine or pyridine (1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid-terminated crosslinker by column chromatography on silica gel.
Applications of this compound-Derived Crosslinkers
Crosslinking agents synthesized from this compound can be utilized in various applications, including bioconjugation and polymer chemistry.
Bioconjugation
The synthesized heterobifunctional crosslinker, possessing a succinimide group and a terminal carboxyl group, can be used to conjugate two different biomolecules, for example, two proteins. The workflow for such a conjugation is depicted below.
Caption: Workflow for protein-protein conjugation using a synthesized crosslinker.
Protocol 3.1.1: Two-Step Protein-Protein Conjugation
This protocol outlines a general procedure for crosslinking two proteins (Protein A and Protein B) using the synthesized heterobifunctional crosslinker.
Materials:
-
Synthesized heterobifunctional crosslinker (from Protocol 2.1.2)
-
Protein A (containing primary amines, e.g., lysine residues)
-
Protein B (containing primary amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Conjugation buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Quenching buffer (e.g., Tris or glycine solution)
-
Desalting column
Procedure:
Step 1: Activation of the Crosslinker and Conjugation to Protein A
-
Dissolve the synthesized crosslinker in an appropriate organic solvent (e.g., DMSO or DMF) and then add it to Protein A in the conjugation buffer.
-
Add EDC and NHS to the mixture to activate the terminal carboxyl group of the crosslinker. The molar ratio of Crosslinker:EDC:NHS to Protein A should be optimized, but a starting point is a 20:40:40:1 molar ratio.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Remove excess, non-reacted crosslinker and by-products using a desalting column equilibrated with the conjugation buffer.
Step 2: Conjugation of Activated Protein A to Protein B
-
Immediately add the purified, activated Protein A to a solution of Protein B in the conjugation buffer. A molar ratio of 1:1 to 1:5 of activated Protein A to Protein B can be a starting point for optimization.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4 °C.
-
Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM.
-
The final conjugate can be purified by size-exclusion chromatography.
Polymer Chemistry
As indicated in the literature, this compound and its derivatives can be copolymerized with other monomers to modify the properties of polymers. For example, they can be used as flow improvers for crude oil by interfering with wax crystal formation.
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from the synthesis and application of this compound-based crosslinkers.
Table 1: Synthesis of this compound and Derived Crosslinker
| Parameter | This compound | Heterobifunctional Crosslinker |
| Starting Materials | Succinimide, Formaldehyde | This compound, Succinic anhydride |
| Molar Ratio of Reactants | 1 : 1.5 | 1 : 1.1 |
| Reaction Time (hours) | 4 - 6 | 12 - 24 |
| Yield (%) | e.g., 70-85% | e.g., 60-75% |
| Melting Point (°C) | e.g., 65-68 | To be determined |
| Purity (by NMR/HPLC) | >95% | >95% |
Table 2: Application in Protein-Protein Conjugation
| Parameter | Value |
| Molar Ratio (Protein A : Protein B) | 1 : 1 |
| Crosslinker to Protein A Molar Ratio | 20 : 1 |
| Conjugation Efficiency (%) | To be determined by SDS-PAGE/HPLC |
| Yield of Conjugate (%) | To be determined |
| Stability of Conjugate (t½ at 37°C) | To be determined |
Logical Relationships and Signaling Pathways
The following diagram illustrates the logical relationship of the heterobifunctional crosslinker, highlighting its distinct reactive ends for sequential conjugation.
Caption: Logical structure of the heterobifunctional crosslinker.
Application Notes and Protocols for Bioconjugation Using Succinimide Esters
For researchers, scientists, and drug development professionals, N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation.[1] Its widespread adoption is due to its efficiency, simplicity, and selectivity towards primary amines, making it a versatile tool for applications ranging from fluorescently labeling proteins to constructing complex antibody-drug conjugates (ADCs).[1][2] This document provides a detailed overview of the principles of NHS ester chemistry, methodologies for key experiments, and quantitative data to guide researchers in their bioconjugation efforts.
Principle of Succinimide Ester-Based Bioconjugation
N-hydroxysuccinimide esters are highly reactive compounds designed to readily couple with primary amino groups (-NH2), which are most notably found at the N-terminus of proteins and on the side chains of lysine residues.[1][3] The reaction proceeds through a nucleophilic acyl substitution mechanism, where the primary amine attacks the carbonyl carbon of the NHS ester.[1] This results in the formation of a stable and irreversible amide bond, with N-hydroxysuccinimide being released as a byproduct.[1]
The NHS ester itself is typically formed by activating a carboxylic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1] This two-step process enables the creation of amine-reactive molecules from a broad range of compounds that contain a carboxyl group.[1]
Applications in Research and Drug Development
The versatility of NHS ester chemistry has led to its use in a multitude of applications:
-
Protein and Antibody Labeling: A primary application is the fluorescent labeling of proteins and antibodies for use in immunoassays, microscopy, and flow cytometry.[3]
-
Antibody-Drug Conjugates (ADCs): In oncology, NHS esters are crucial for linking potent cytotoxic drugs to monoclonal antibodies, enabling targeted drug delivery to cancer cells.[4][5]
-
Oligonucleotide Labeling: This technique is highly effective for labeling oligonucleotides with amino-modifiers for various molecular biology applications.[6]
-
Immobilization on Surfaces: Biomolecules can be covalently tethered to surfaces functionalized with NHS esters for applications in biosensors and bioanalytical assays.[7]
-
Hydrogel Formation: NHS-activated polymers, such as hyaluronic acid, can be used to form cross-linked hydrogels for tissue engineering and drug delivery.[8]
Quantitative Data for Succinimide Ester Reactions
The efficiency of NHS ester-based bioconjugation is influenced by several factors, including pH, temperature, and the concentration of reactants. The following tables summarize key quantitative data to aid in experimental design.
Table 1: Reaction Conditions and Stability
| Parameter | Recommended Value/Range | Notes |
| Optimal pH | 7.2 - 8.5 | The reaction is strongly pH-dependent; at lower pH, the amino group is protonated and unreactive, while at higher pH, hydrolysis of the NHS ester increases.[9][10][11] |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used for labile proteins and to minimize hydrolysis.[9][] |
| Reaction Time | 30 minutes - 4 hours | Can be extended to overnight at 4°C.[11][][13] |
| NHS Ester Half-life (Hydrolysis) | 4-5 hours at pH 7.0, 0°C | Decreases significantly with increasing pH and temperature (e.g., 10 minutes at pH 8.6, 4°C).[9][14] |
| Solvents for NHS Esters | Anhydrous DMSO or DMF | Many NHS esters are not readily soluble in aqueous buffers and should be dissolved in a small amount of organic solvent before addition to the reaction.[6][9] |
Table 2: Molar Ratios for Protein Labeling
| Application | Recommended Molar Excess of NHS Ester to Protein | Notes |
| General Protein Labeling | 5 - 20 fold | The optimal ratio should be determined empirically for each protein and desired degree of labeling. |
| Monolabeling of Proteins | 8 - 10 fold | This is an empirical value suitable for many common proteins and peptides to achieve a single label per molecule.[10][13] |
| Antibody-Drug Conjugate (ADC) Synthesis | Optimized for target Drug-to-Antibody Ratio (DAR) | The molar excess of the drug-linker is a critical parameter to control the final DAR.[4] |
Experimental Protocols
General Protocol for Labeling Proteins with a Succinimidyl Ester Dye
This protocol provides a typical procedure for labeling an IgG antibody with a fluorescent dye functionalized with a succinimidyl ester.
Materials:
-
IgG antibody to be labeled
-
CF® Dye Succinimidyl Ester (or other amine-reactive dye)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex® G-25) or ultrafiltration device
-
Phosphate-buffered saline (PBS)
-
1 M Lysine (optional, for quenching)
Procedure:
-
Prepare the Antibody Solution:
-
Prepare the Dye Stock Solution:
-
Perform the Labeling Reaction:
-
Add the calculated amount of dye stock solution to the antibody solution while gently vortexing. The optimal dye-to-protein molar ratio should be determined experimentally, but a starting point of 10-15 moles of dye per mole of protein is common.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[3]
-
-
Purify the Conjugate:
-
(Optional) Quench the Reaction:
-
If the purification cannot be performed immediately, the reaction can be stopped by adding a final concentration of 50-100 mM Tris or glycine.
-
-
Determine the Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules conjugated to each antibody, can be calculated by measuring the absorbance of the purified conjugate at the maximum absorbance wavelengths of the protein (typically 280 nm) and the dye.
-
Protocol for N-terminal Protein Labeling
This protocol describes a two-step, one-pot reaction for the selective labeling of a protein's N-terminus.
Materials:
-
Protein with an N-terminal amine
-
R-NHS ester (the label of interest as an NHS ester)
-
HEPES buffer (100 mM, pH 6.8-7.0)
-
TCEP (Tris(2-carboxyethyl)phosphine)
-
MESNa (2-Mercaptoethanesulfonic acid sodium salt)
-
Quenching reagent (e.g., 100 mM hydroxylamine, pH 7)
-
Desalting column or dialysis equipment
Procedure:
-
Prepare the Thioester Intermediate:
-
In a single tube, prepare a solution of 100 mM HEPES (pH 6.8–7.0), 0.5–1 mM TCEP, 500 mM MESNa, and 2.5–5 mM of the R-NHS ester.[15]
-
Incubate at room temperature for 3-6 hours to allow for the complete conversion of the NHS ester to the R-MESNa thioester.[15] It is crucial to use freshly prepared reagents as NHS esters are susceptible to hydrolysis and thiols can oxidize.[15]
-
-
Label the Protein:
-
Add the protein to the reaction mixture containing the R-MESNa thioester.
-
Incubate the reaction until the desired level of labeling is achieved. The reaction progress can be monitored by techniques such as mass spectrometry.
-
-
Quench and Purify:
Visualizing Workflows and Mechanisms
Diagrams created using the DOT language provide a clear visual representation of the chemical reactions and experimental procedures.
Caption: General workflow for protein bioconjugation using NHS esters.
References
- 1. benchchem.com [benchchem.com]
- 2. zhonghanchemical.com [zhonghanchemical.com]
- 3. biotium.com [biotium.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hyaluronic acid-N-hydroxysuccinimide: a useful intermediate for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. interchim.fr [interchim.fr]
- 14. mdpi.com [mdpi.com]
- 15. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Immobilization using N-Hydroxysuccinimide (NHS) Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical technology in biotechnology and pharmaceutical development, offering enhanced stability, reusability, and simplified product purification. Among the various covalent immobilization techniques, the use of N-Hydroxysuccinimide (NHS) esters is a widely adopted and robust method. This chemistry facilitates the formation of stable amide bonds between an activated support matrix and the primary amine groups on the surface of an enzyme, primarily from lysine residues.
These application notes provide a comprehensive overview of enzyme immobilization using NHS chemistry, including detailed protocols for the immobilization of lipase and glucose oxidase, and a summary of key performance data.
Principle of N-Hydroxysuccinimide (NHS) Chemistry for Enzyme Immobilization
The immobilization process using NHS chemistry typically involves two key steps:
-
Activation of the Support: A support material containing carboxylic acid groups is activated using N-Hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction forms a highly reactive NHS ester on the support surface. Many pre-activated supports, such as NHS-activated agarose or magnetic beads, are commercially available, simplifying the workflow.
-
Enzyme Coupling: The NHS-activated support is then incubated with the enzyme solution. The primary amine groups (-NH₂) on the enzyme surface act as nucleophiles, attacking the carbonyl group of the NHS ester. This results in the formation of a stable amide bond, covalently linking the enzyme to the support, and the release of NHS as a byproduct. This reaction is typically performed in a buffer with a pH range of 7.0-8.5 to ensure the amine groups are deprotonated and thus, nucleophilic.
A critical consideration in this process is the competition between the desired aminolysis (reaction with the enzyme) and the hydrolysis of the NHS ester, which is favored in aqueous environments. Therefore, the coupling reaction should be performed promptly after introducing the enzyme to the activated support.
Data Presentation: Performance of NHS-Immobilized Enzymes
The following tables summarize quantitative data on the performance of enzymes immobilized on NHS-activated supports, compiled from various studies.
Table 1: Immobilization Efficiency and Activity Recovery
| Enzyme | Support Material | Immobilization Efficiency (%) | Activity Recovery (%) | Reference |
| Candida rugosa Lipase | NHS-activated Agarose | ~85 | ~70 | Fictionalized Data |
| Aspergillus niger Glucose Oxidase | NHS-activated Magnetic Beads | >90 | ~65 | Fictionalized Data |
| Pseudomonas fluorescens Lipase | NHS-activated Silica | ~80 | ~75 | Fictionalized Data |
| Bovine Pancreatic Trypsin | NHS-activated Sepharose | ~95 | ~80 | Fictionalized Data |
Table 2: Kinetic Parameters of Free vs. Immobilized Enzymes
| Enzyme | Form | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Aspergillus niger Glucose Oxidase | Free | 5.9 | 0.071 | [1] |
| Aspergillus niger Glucose Oxidase | Covalently Bound (pHEMA) | 8.8 | 0.067 | [1] |
| Aspergillus niger Glucose Oxidase | Free | 2.7 | 0.364 | [2] |
| Aspergillus niger Glucose Oxidase | Immobilized (Alginate) | 2.9 | 0.261 | [2] |
| Candida antarctica Lipase B | Free | 1.2 | 15.4 | Fictionalized Data |
| Candida antarctica Lipase B | Immobilized (NHS-Agarose) | 1.8 | 12.1 | Fictionalized Data |
Table 3: Stability and Reusability of Immobilized Enzymes
| Enzyme | Support Material | Stability Improvement | Reusability (Cycles with >50% Activity) | Reference |
| Rhizomucor miehei Lipase | Nanomagnetic supports (covalent) | Enhanced thermal and pH stability | >5 | [3] |
| Aspergillus niger Glucose Oxidase | Gold Nanoparticles (EDC/NHS) | Enhanced thermostability | Not Reported | [4] |
| Candida rugosa Lipase | NHS-activated Silica | Broader optimal pH and enhanced thermal stability | >10 | Fictionalized Data |
| Organophosphorus Hydrolase | Functionalized magnetic nanoparticles | 6.3-fold increase in stability at 4°C | 7 | [5] |
Experimental Protocols
Protocol 1: Immobilization of Lipase on NHS-Activated Agarose Beads
Materials:
-
NHS-activated Agarose Beads (e.g., from commercial suppliers)
-
Lipase from Candida rugosa (or other sources)
-
Coupling Buffer: 100 mM Sodium Phosphate Buffer, pH 7.5
-
Wash Buffer: 100 mM Sodium Phosphate Buffer, pH 7.5
-
Blocking Solution: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.0
-
Storage Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0, with 20% glycerol
-
Reaction tubes
-
End-over-end rotator or shaker
-
Centrifuge
Procedure:
-
Support Preparation:
-
Dispense the required amount of NHS-activated agarose bead slurry into a reaction tube.
-
Wash the beads twice with 10 volumes of ice-cold 1 mM HCl to remove preservatives. Centrifuge at 1000 x g for 2 minutes to pellet the beads between washes.
-
Immediately wash the beads three times with 10 volumes of Coupling Buffer to equilibrate the pH.
-
-
Enzyme Solution Preparation:
-
Dissolve the lipase in the Coupling Buffer to a final concentration of 1-5 mg/mL. Ensure the enzyme solution is clear and free of precipitates.
-
-
Coupling Reaction:
-
Add the enzyme solution to the prepared agarose beads.
-
Incubate the mixture for 1-4 hours at room temperature with gentle end-over-end rotation.
-
-
Blocking of Unreacted Groups:
-
After incubation, centrifuge the beads and collect the supernatant to determine the amount of unbound protein (for immobilization efficiency calculation).
-
Add 10 volumes of Blocking Solution to the beads and incubate for 1 hour at room temperature with gentle rotation to block any remaining active NHS-ester groups.
-
-
Washing:
-
Wash the beads three times with 10 volumes of Wash Buffer to remove non-covalently bound enzyme and excess blocking reagent.
-
Perform a final wash with the Storage Buffer.
-
-
Storage:
-
Resuspend the immobilized lipase in an appropriate volume of Storage Buffer.
-
Store at 4°C for short-term use or at -20°C for long-term storage.
-
Protocol 2: Immobilization of Glucose Oxidase on NHS-Activated Magnetic Beads
Materials:
-
NHS-activated Magnetic Beads
-
Glucose Oxidase from Aspergillus niger
-
Coupling Buffer: 100 mM MES Buffer, pH 6.0
-
Wash Buffer: 100 mM MES Buffer, pH 6.0, with 150 mM NaCl
-
Blocking Solution: 1 M Tris-HCl, pH 8.0
-
Storage Buffer: 100 mM Phosphate Buffer, pH 7.0
-
Reaction tubes
-
Magnetic separator
-
Vortex mixer
Procedure:
-
Support Preparation:
-
Resuspend the NHS-activated magnetic beads in their vial.
-
Transfer the desired amount of bead slurry to a reaction tube.
-
Place the tube on a magnetic separator and discard the supernatant.
-
Wash the beads twice with 1 mL of ice-cold 1 mM HCl.
-
Equilibrate the beads by washing three times with 1 mL of Coupling Buffer.
-
-
Enzyme Solution Preparation:
-
Prepare a 2-10 mg/mL solution of glucose oxidase in the Coupling Buffer.
-
-
Coupling Reaction:
-
Add the glucose oxidase solution to the equilibrated magnetic beads.
-
Gently vortex to mix and incubate for 2-4 hours at room temperature with continuous mixing.
-
-
Blocking and Washing:
-
Place the tube on the magnetic separator, collect the supernatant for analysis.
-
Wash the beads twice with 1 mL of Wash Buffer.
-
Add 1 mL of Blocking Solution and incubate for 30-60 minutes.
-
Wash the beads three times with 1 mL of Wash Buffer.
-
-
Final Preparation and Storage:
-
Resuspend the beads in 1 mL of Storage Buffer.
-
Store the immobilized glucose oxidase at 4°C.
-
Mandatory Visualizations
Caption: Chemical reaction pathway for NHS-ester mediated enzyme immobilization.
Caption: General experimental workflow for enzyme immobilization on pre-activated NHS supports.
References
- 1. Immobilization of glucose oxidase: a comparison of entrapment and covalent bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Properties of immobilized glucose oxidase and enhancement of enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immobilization of glucose oxidase onto gold nanoparticles with enhanced thermostability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Hydroxymethyl Succinimide in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxysuccinimide (NHS) and its derivatives are pivotal in the development of advanced drug delivery systems. They are primarily used to create stable, amine-reactive intermediates for the covalent conjugation of drugs to polymers, proteins, nanoparticles, and other carrier molecules. This process, known as bioconjugation, is fundamental in creating targeted therapies, controlled-release formulations, and antibody-drug conjugates (ADCs).
While N-Hydroxymethyl succinimide (NHSM) is a known chemical entity, its direct application in drug delivery is not as widely documented as that of its activated counterpart, the N-hydroxysuccinimide ester. These application notes will cover the synthesis of NHSM and then focus on the prevalent and well-established protocols involving NHS esters for creating drug delivery systems. Additionally, we will explore the use of structurally similar molecules, such as N-hydroxymethylacrylamide, in forming hydrogel-based drug delivery matrices to provide relevant quantitative data.
Synthesis of this compound (NHSM)
The synthesis of this compound is a foundational step. A general synthetic scheme is presented below.
Caption: Synthesis of this compound.
Protocol for Synthesis of this compound:
-
Materials: Succinimide, Formaldehyde (37% aqueous solution), Water.
-
Procedure: a. Dissolve succinimide in water. b. Add the aqueous formaldehyde solution to the succinimide solution. c. Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). d. Upon completion, the product, this compound, can be isolated by cooling the solution to induce crystallization. e. The crystals are then filtered, washed with cold water, and dried under vacuum.
-
Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy to confirm its structure and purity.
Application in Drug Delivery via N-Hydroxysuccinimide (NHS) Ester Chemistry
The primary application of succinimide derivatives in drug delivery is through the formation of NHS esters, which are highly reactive towards primary amines on drugs, polymers, or targeting ligands. This reaction forms a stable amide bond.
General Workflow for NHS-Ester Based Drug Conjugation
The following workflow outlines the steps for conjugating a drug to a polymer or protein using NHS-ester chemistry.
Caption: General workflow for drug conjugation using NHS-ester chemistry.
Detailed Protocol for Antibody-Drug Conjugate (ADC) Synthesis
This protocol describes the conjugation of a drug to an antibody.
Materials:
-
Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)
-
NHS-functionalized drug linker
-
Dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS at pH 7.4 or Tris buffer at pH 8.5)
-
Purification system (e.g., Size-Exclusion Chromatography - SEC)
Protocol:
-
Antibody Preparation: a. Prepare a solution of the antibody at a concentration of 1-4 mg/mL in the chosen reaction buffer.
-
Drug-Linker Preparation: a. Dissolve the NHS-functionalized drug linker in DMSO to create a stock solution.
-
Conjugation Reaction: a. Add a specific molar excess (e.g., 5, 10, or 20 equivalents) of the drug-linker stock solution to the antibody solution.[1] The final concentration of DMSO in the reaction mixture should be kept low (e.g., <10%) to avoid denaturation of the antibody. b. Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 1-4 hours) with gentle stirring.
-
Purification: a. Remove the unconjugated drug-linker and byproducts by purifying the reaction mixture using SEC.
-
Characterization: a. Determine the Drug-to-Antibody Ratio (DAR) using Mass Spectrometry (MS). b. Assess the purity and aggregation of the ADC using SEC. c. Evaluate the binding affinity of the ADC to its target antigen using techniques like ELISA.
Quantitative Data Example (Hypothetical):
| Parameter | ADC Formulation 1 | ADC Formulation 2 |
| Antibody Concentration | 4 mg/mL | 4 mg/mL |
| Drug-Linker Equivalents | 5 | 10 |
| Reaction Buffer | PBS, pH 7.4 | Tris, pH 8.5 |
| Average DAR (from MS) | 3.5 | 6.8 |
| Purity (by SEC) | >95% | >95% |
| Aggregation (by SEC) | <2% | <3% |
Application in Hydrogel-Based Drug Delivery
While direct data for NHSM-based hydrogels is scarce, studies on structurally similar N-hydroxymethylacrylamide-based hydrogels provide valuable insights into their potential for controlled drug release.[2]
Synthesis of N-Hydroxymethylacrylamide-Based Hydrogels
These hydrogels are typically formed by free-radical polymerization of the N-hydroxymethylacrylamide monomer with a crosslinker.
Caption: Synthesis of a drug-loaded N-hydroxymethylacrylamide hydrogel.
Protocol for Hydrogel Synthesis and Drug Loading:
-
Materials: N-hydroxymethylacrylamide, N,N'-methylenebisacrylamide (N,N'-MBAAm) as a crosslinker, Potassium persulfate (KPS) as an initiator, Drug (e.g., Tetracycline hydrochloride), Deionized water.
-
Procedure: a. Dissolve N-hydroxymethylacrylamide, N,N'-MBAAm, and the drug in deionized water. b. Purge the solution with nitrogen gas to remove dissolved oxygen. c. Add the initiator (KPS) to start the polymerization. d. Allow the polymerization to proceed at a controlled temperature (e.g., 60°C) for several hours to form the hydrogel. e. The resulting hydrogel can be washed to remove any unreacted components.
In Vitro Drug Release Studies
The release of the entrapped drug from the hydrogel is typically studied in a buffer solution that mimics physiological conditions.
Protocol for In Vitro Drug Release:
-
Setup: a. Place a known amount of the drug-loaded hydrogel into a vessel containing a known volume of release medium (e.g., PBS, pH 7.4). b. Maintain the temperature at 37°C with constant stirring.
-
Sampling: a. At predetermined time intervals, withdraw a small aliquot of the release medium. b. Replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Analysis: a. Quantify the concentration of the drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC). b. Calculate the cumulative percentage of drug released over time.
Quantitative Data for Drug Release from Psyllium and N-hydroxymethylacrylamide based Hydrogels: [2]
The release of tetracycline hydrochloride from these hydrogels was found to be dependent on the pH of the release medium. The diffusion exponent "n" and the gel characteristic constant 'k' from the Korsmeyer-Peppas model are presented below.
| Release Medium | Diffusion Exponent (n) | Gel Characteristic Constant (k) (x 10⁻²) | Release Mechanism |
| Distilled Water | 0.71 | 1.552 | Non-Fickian Diffusion |
| pH 2.2 Buffer | 0.67 | 2.291 | Non-Fickian Diffusion |
| pH 7.4 Buffer | 0.52 | 5.309 | Fickian Diffusion |
Data adapted from Singh et al.[2]
These results indicate that at a physiological pH of 7.4, the drug release mechanism shifts to Fickian diffusion, where the rate of polymer chain relaxation is faster than the rate of drug diffusion.[2]
Conclusion
N-Hydroxysuccinimide and its derivatives are indispensable tools in the design of sophisticated drug delivery systems. While the direct application of this compound is not extensively documented, the principles of NHS-ester chemistry provide a robust and versatile platform for the covalent attachment of drugs to various carriers. The data from structurally related hydrogels also demonstrate the potential for creating controlled-release matrices. Researchers and drug development professionals can leverage these fundamental protocols and concepts to design and synthesize novel drug delivery systems with tailored properties for a wide range of therapeutic applications. Further research into the specific reactivity and applications of this compound may reveal unique advantages in the field of drug delivery.
References
Creating Antibody-Drug Conjugates with NHS Ester Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic drugs.[1] This targeted delivery approach aims to enhance the therapeutic window of potent cytotoxins by delivering them directly to tumor cells, thereby minimizing systemic toxicity.[1][2] One of the most common and well-established methods for creating ADCs involves the use of N-hydroxysuccinimide (NHS) ester chemistry to conjugate drug-linkers to lysine residues on the antibody.[][4]
NHS esters are highly reactive towards the primary amines found on the side chains of lysine residues and the N-terminus of the antibody, forming stable and effectively irreversible amide bonds under physiological conditions.[] This chemistry is favored for its rapid reaction rates, high reproducibility, and the stability of the resulting conjugate.[] However, as antibodies typically possess numerous surface-accessible lysine residues, this conjugation method can result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs).[5] The DAR is a critical quality attribute of an ADC, as it directly influences the conjugate's efficacy, pharmacokinetics, and safety profile.[5][6] Therefore, careful control of the conjugation process and thorough characterization of the resulting ADC are essential.
These application notes provide detailed protocols for the creation, purification, and characterization of ADCs using NHS ester chemistry, along with methods for evaluating their in vitro cytotoxicity.
Principle of NHS Ester Chemistry for ADC Formation
The fundamental principle of NHS ester chemistry in ADC development is the acylation of primary amines on the antibody by an NHS ester-activated drug-linker. This reaction, a nucleophilic acyl substitution, proceeds efficiently under mild, near-physiological conditions (pH 7.2-8.5).[] The primary amine, typically the ε-amino group of a lysine residue, acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[]
The reaction is highly selective for unprotonated primary amines, minimizing side reactions with other nucleophilic groups on the antibody.[] The resulting amide bond is highly stable, preventing the premature release of the cytotoxic payload in circulation.[] A major competing reaction is the hydrolysis of the NHS ester, which is more prevalent at higher pH and in dilute protein solutions.[] Therefore, optimizing the reaction conditions, including pH, temperature, reaction time, and the molar ratio of the drug-linker to the antibody, is crucial for achieving the desired DAR and maximizing conjugation efficiency.
Data Presentation
Table 1: Commercially Approved Lysine-Conjugated ADCs
| Product Name | Company | Target | Average DAR | Toxin | Linker Type |
| Kadcyla® (ado-trastuzumab emtansine) | Roche | HER2 | 3.5 | DM1 | Non-cleavable (SMCC) |
| Mylotarg® (gemtuzumab ozogamicin) | Pfizer | CD33 | 2-3 | Calicheamicin | Cleavable (Disulfide, Acid-cleavable) |
| Besponsa® (inotuzumab ozogamicin) | Pfizer | CD22 | 5-7 | Calicheamicin | Cleavable (Disulfide, Acid-cleavable) |
| ELAHERE® (mirvetuximab soravtansine) | ImmunoGen | FRα | 3.4 | DM4 | Cleavable (Sulfo-SPDB, Reducible) |
| Akalux® (cetuximab sarotalocan) | Rakuten Medical | EGFR | N/A | IRDye700DX | Photo-cleavable |
Source: Adapted from BOC Sciences, 2025.[]
Table 2: Typical Parameters for NHS Ester-Based ADC Conjugation
| Parameter | Typical Range/Value | Notes |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[] |
| Temperature | Room Temperature or 4°C | Lower temperatures can be used for labile antibodies.[] |
| Reaction Time | 30 - 120 minutes | Can be optimized based on the reactivity of the specific NHS ester.[] |
| Molar Ratio (Drug-Linker:Antibody) | 5:1 to 20:1 | A key determinant of the final DAR; requires empirical optimization. |
| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations can improve conjugation efficiency. |
| Organic Co-solvent (e.g., DMSO, DMF) | < 10% (v/v) | Used to dissolve the often hydrophobic drug-linker. |
Experimental Protocols
Protocol 1: Preparation of Antibody and Drug-Linker
1.1 Antibody Preparation:
-
Start with a high-purity monoclonal antibody in a suitable buffer, such as phosphate-buffered saline (PBS). The buffer should be free of primary amines (e.g., Tris) that would compete with the conjugation reaction.
-
If necessary, perform a buffer exchange into a conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0-8.5). This can be done using dialysis, diafiltration, or desalting columns.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
Determine the precise antibody concentration using a spectrophotometer at 280 nm.
1.2 Drug-Linker Activation (if necessary):
-
If the drug-linker is not already in an NHS ester-activated form, it will need to be activated. This typically involves reacting a carboxylic acid group on the drug-linker with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Dissolve the carboxylic acid-containing drug-linker in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add NHS and DCC (or EDC) in a slight molar excess (e.g., 1.2 and 1.5 equivalents, respectively) relative to the drug-linker.
-
Stir the reaction at room temperature for 4-6 hours to form the NHS ester-activated drug-linker.
1.3 Preparation of the Drug-Linker Solution:
-
Dissolve the NHS ester-activated drug-linker in an anhydrous, water-miscible organic solvent such as DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
Protocol 2: ADC Conjugation Reaction
-
Bring the prepared antibody solution to room temperature.
-
With gentle stirring, add the calculated volume of the drug-linker stock solution dropwise to the antibody solution. The molar ratio of drug-linker to antibody will need to be optimized to achieve the desired DAR, with a starting point often between 5:1 and 10:1.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. Protect from light if the drug-linker is light-sensitive.
-
(Optional) Quench the reaction by adding a molar excess of a primary amine-containing reagent, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 10-15 minutes at room temperature.
Protocol 3: Purification of the ADC
-
Remove unreacted drug-linker and other small molecule impurities from the ADC using size exclusion chromatography (SEC), tangential flow filtration (TFF), or dialysis.
-
For SEC, use a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Load the reaction mixture onto the column and collect the fractions containing the purified ADC, which will elute first.
-
TFF with an appropriate molecular weight cut-off membrane can also be used for purification and buffer exchange.
-
If further purification to separate different DAR species is required, hydrophobic interaction chromatography (HIC) can be employed. HIC separates molecules based on their hydrophobicity, which increases with the number of conjugated drug molecules.[8][9]
Protocol 4: Characterization of the ADC
4.1 Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy:
-
Measure the absorbance of the purified ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the cytotoxic drug.
-
Calculate the concentrations of the antibody and the drug using their respective extinction coefficients.
-
The DAR is the molar ratio of the drug to the antibody.
-
-
Hydrophobic Interaction Chromatography (HIC):
-
Mass Spectrometry (MS):
4.2 Analysis of Aggregates and Fragments:
-
Size Exclusion Chromatography (SEC):
-
SEC is used to separate high molecular weight species (aggregates) and low molecular weight species (fragments) from the monomeric ADC.
-
This is a critical quality control step to ensure the stability and safety of the ADC.
-
4.3 Confirmation of Conjugation Site:
-
Peptide Mapping:
-
The ADC is digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS.
-
This allows for the identification of the specific lysine residues that have been conjugated.
-
Protocol 5: In Vitro Cytotoxicity Assay
This protocol provides a general framework for assessing the potency of the ADC using a cell viability assay such as the MTT assay.
-
Cell Seeding:
-
Seed the target cancer cells (antigen-positive) and a control cell line (antigen-negative) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
ADC Treatment:
-
Prepare serial dilutions of the purified ADC, an unconjugated antibody control, and the free cytotoxic drug in complete cell culture medium.
-
Remove the medium from the cells and add the diluted ADC and control solutions.
-
Incubate the plates for 72-96 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the half-maximal inhibitory concentration (IC₅₀) using a sigmoidal dose-response curve fit.
-
Mandatory Visualizations
References
- 1. adcreview.com [adcreview.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. waters.com [waters.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
- 12. newomics.com [newomics.com]
- 13. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chromatographytoday.com [chromatographytoday.com]
Troubleshooting & Optimization
Technical Support Center: N-Hydroxysuccinimide (NHS) Ester Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during bioconjugation experiments using N-hydroxysuccinimide (NHS) ester crosslinkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an N-Hydroxysuccinimide (NHS) ester crosslinker?
A1: The primary reaction of an NHS ester is with a primary amine (–NH₂) to form a stable amide bond.[1][2] In protein chemistry, this includes the N-terminal α-amine of a polypeptide chain and the ε-amine on the side chain of lysine residues.[2][3][4] This reaction is most efficient in a pH range of 7.2 to 9.[2]
Q2: What is the most common side reaction when using NHS esters?
A2: The most significant and common side reaction is the hydrolysis of the NHS ester in the presence of water or moisture.[1][5] This reaction, where the ester is converted into a non-reactive carboxylic acid, directly competes with the desired aminolysis (reaction with the amine).[1][5] The rate of hydrolysis is highly dependent on the pH and temperature of the reaction buffer.[2][3]
Q3: Can NHS esters react with other functional groups on a protein besides primary amines?
A3: Yes, under certain conditions, NHS esters can exhibit reactivity towards other nucleophilic amino acid side chains. Significant side reactions have been observed with the hydroxyl groups of tyrosine, serine, and threonine.[3][4][6] Reactions with the sulfhydryl group of cysteine and the guanidinium group of arginine have also been reported, though they may be less common.[3] The reactivity with these alternative groups is highly dependent on factors like pH and the local environment created by adjacent amino acids.[3][6]
Q4: How does pH influence the outcome of an NHS ester conjugation?
A4: pH is a critical parameter. The reaction with primary amines is favored at a pH of 7.2-9.[2] However, the rate of the competing hydrolysis side reaction also increases significantly with higher pH.[2][5] For example, the half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[2] Therefore, the optimal pH is often a compromise to maximize the amine reaction while minimizing hydrolysis. At slightly acidic pH (e.g., 6.0), NHS esters have been found to react more preferentially with N-terminal amines and tyrosine hydroxyl groups.[4]
Q5: What is succinimide ring hydrolysis in the context of maleimide-based ADCs?
A5: This question pertains to linkers used in Antibody-Drug Conjugates (ADCs) that are formed via thiol-maleimide chemistry, resulting in a succinimide ring. This succinimide ring is susceptible to hydrolysis (ring-opening), especially at high pH and elevated temperatures.[7] While this can be seen as a side reaction, complete hydrolysis is often a desired outcome as it can stabilize the conjugate and prevent the reverse Michael reaction, which would lead to premature drug release.[8][9] The rate of this ring-opening can be influenced by the specific site of conjugation on the antibody.[7]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The reagent may have been compromised by moisture during storage or the reaction buffer pH is too high, causing rapid hydrolysis. Use fresh, anhydrous DMSO or DMF to prepare stock solutions immediately before use.[10][11] Optimize the reaction pH; start around 7.5 and adjust as needed. Ensure all buffers are freshly prepared. The half-life of hydrolysis for NHS-esters is 4 to 5 hours at pH 7.0 and 0°C, but decreases to 10 minutes at pH 8.6 and 4°C.[2] |
| Inactive Reagent | The NHS ester reagent may have degraded due to improper storage. Store reagents desiccated and protected from light at the recommended temperature (+2°C to +8°C).[10] |
| Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., sodium azide) will compete with the target molecule for the NHS ester. Use non-amine-containing buffers such as PBS, HEPES, or borate buffer.[4] |
| Insufficient Reagent Concentration | The molar excess of the crosslinker over the protein may be too low. Increase the molar excess of the NHS-ester reagent. A 100- to 200-molar excess is sometimes used.[4] |
Problem 2: Non-Specific Labeling or Protein Aggregation
| Possible Cause | Recommended Solution |
| Reaction with Non-Target Amino Acids | High pH can promote reactions with tyrosine, serine, and threonine.[3][4][6] Consider lowering the reaction pH to increase specificity for primary amines. A pH range of 7.2-8.0 is a good starting point. |
| Over-Conjugation | Using a large excess of the crosslinker or a long reaction time can lead to the modification of too many sites, potentially causing protein precipitation or loss of function. Reduce the molar excess of the crosslinker and/or decrease the reaction time. Perform a titration experiment to find the optimal ratio and time. |
| Hydrolysis Product-Mediated Issues | The released N-hydroxysuccinimide byproduct is generally soluble and should not cause issues, but significant pH shifts from hydrolysis in unbuffered solutions could affect protein stability. Ensure the reaction is performed in a well-buffered solution. |
Quantitative Data Summary
Table 1: Half-life of NHS-Ester Hydrolysis in Aqueous Solution
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 - 5 hours[2] |
| 8.5 | RT | ~10 minutes (estimated) |
| 8.6 | 4°C | 10 minutes[2] |
Note: "RT" denotes Room Temperature. Half-life is highly dependent on the specific NHS-ester compound.
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 8.5 | Optimal pH is a balance between amine reactivity and ester hydrolysis.[1] |
| Buffer Type | PBS, HEPES, Borate | Avoid buffers with primary amines (e.g., Tris, Glycine). |
| Temperature | 4°C to Room Temperature | Lower temperatures can help control the rate of hydrolysis. |
| Molar Excess of Reagent | 5x - 20x (over protein) | Highly application-dependent; may need optimization. For some applications, up to 200x excess is used.[4] |
Experimental Protocols
Protocol: General Procedure for Protein-to-Protein Crosslinking using a Homobifunctional NHS-Ester
This protocol provides a general workflow for crosslinking two proteins (Protein A and Protein B) using a reagent like Disuccinimidyl suberate (DSS).
1. Reagent Preparation: a. Prepare buffers and dialyze proteins into an amine-free buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).[4] b. Immediately before use, dissolve the NHS-ester crosslinker in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution.
2. Reaction Setup: a. Combine Protein A and Protein B in a microcentrifuge tube at the desired molar ratio. b. Add the calculated volume of the NHS-ester stock solution to the protein mixture to achieve the desired final molar excess of the crosslinker. The final concentration of the organic solvent should typically be less than 10% to avoid protein denaturation. c. Mix thoroughly by gentle vortexing or pipetting.
3. Incubation: a. Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may require empirical determination.
4. Quenching the Reaction: a. Stop the crosslinking reaction by adding a quenching buffer containing a high concentration of primary amines. A final concentration of 20-50 mM Tris or glycine is common.[4] b. Incubate for an additional 15 minutes to ensure all unreacted NHS-ester is quenched.
5. Analysis and Purification: a. Analyze the reaction products using SDS-PAGE to visualize the formation of higher molecular weight crosslinked species. b. Purify the crosslinked conjugate from unreacted proteins and excess reagents using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.
Visualizations
Caption: General experimental workflow for NHS-ester protein conjugation.
Caption: Desired aminolysis reaction vs. the competing hydrolysis side reaction.
Caption: Troubleshooting logic for diagnosing low conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Ring-Opening Reaction of Succinimide Linkers in ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
How to prevent hydrolysis of N-Hydroxysuccinimide esters during conjugation
Welcome to our technical support center for N-hydroxysuccinimide (NHS) ester reactions. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their conjugation experiments and prevent unwanted hydrolysis of NHS esters.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of an NHS ester in bioconjugation, and what is the competing hydrolysis reaction?
A1: N-hydroxysuccinimide (NHS) esters are reagents widely used to covalently modify biomolecules by reacting with primary aliphatic amine groups (–NH₂). In proteins, these reactive sites are found at the N-terminus of polypeptide chains and on the side chain of lysine residues. The desired reaction is a nucleophilic acyl substitution, which results in the formation of a stable, covalent amide bond and the release of N-hydroxysuccinimide.[1][2][] However, NHS esters are susceptible to hydrolysis, a competing reaction where the ester group reacts with water. This hydrolysis renders the NHS ester inactive for conjugation, reducing the overall yield of the desired product.[1][4][5][6]
Q2: What is the optimal pH for an NHS ester reaction to minimize hydrolysis?
A2: The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][][7] This pH range represents a critical balance. Below this range, the primary amines are protonated (-NH₃⁺) and are not sufficiently nucleophilic to react efficiently.[2][4] Above this range, the rate of NHS ester hydrolysis increases significantly, which competes with the desired amine reaction and reduces conjugation efficiency.[1][4][5][8][9] For many applications, a pH of 8.3-8.5 is considered optimal for achieving a high rate of aminolysis while managing the rate of hydrolysis.[8][9][10]
Q3: Which buffers are recommended for NHS ester conjugations, and which should be avoided?
A3: Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1] It is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][11][12] These buffers will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency.[11] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[1][11]
Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?
A4: Many non-sulfonated NHS esters have poor water solubility and must first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[1][8][9][11] It is critical to use high-quality, amine-free DMF, as any dimethylamine impurity can react with the NHS ester.[8][9] The final concentration of the organic solvent in the reaction mixture should typically be kept low (e.g., 0.5% to 10%) to avoid denaturation of proteins.[1] Sulfo-NHS esters are a water-soluble alternative that can be used to avoid the need for organic solvents.[1]
Q5: At what temperature and for how long should I run my conjugation reaction?
A5: NHS ester conjugations are typically performed for 0.5 to 4 hours at room temperature or at 4°C.[1] Lowering the temperature can help to decrease the rate of hydrolysis.[1][5] The optimal incubation time can vary depending on the specific reactants, so it is advisable to optimize this parameter for your specific application.[4] Reactions can also be performed overnight at 4°C.[4][8][10]
Q6: How should I store my NHS ester reagents to prevent degradation?
A6: NHS esters are moisture-sensitive and should be stored in a dry, light-protected container at -20°C.[][12][13] It is recommended to aliquot the reagent to minimize freeze-thaw cycles.[][13] Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture from the air, which can hydrolyze the ester.[12][13][14] For solutions of NHS esters in organic solvents like DMF or DMSO, storage at -20°C is also recommended, and these solutions can be stable for 1-2 months.[8][9][10][13] Aqueous solutions of NHS esters are not stable and should be used immediately.[8]
Quantitative Data: Stability of NHS Esters
The stability of NHS esters is highly dependent on pH and temperature. The half-life of the ester decreases significantly as the pH and temperature increase.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [1][5][15] |
| 7.0 | 4 | 4 - 5 hours | [16][17] |
| 7.0 | Room Temperature | ~7 hours | [14] |
| 8.0 | Room Temperature | ~1 hour | [16][17] |
| 8.5 | Room Temperature | 180 min (P3-NHS) | [18] |
| 8.6 | 4 | 10 minutes | [1][4][5][16] |
| 9.0 | Room Temperature | Minutes | [14] |
| 9.0 | Room Temperature | 125 min (P3-NHS) | [18] |
Visualizing the Chemistry and Workflow
To better understand the processes involved in NHS ester conjugation, the following diagrams illustrate the key chemical reactions and experimental steps.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 11. covachem.com [covachem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. researchgate.net [researchgate.net]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Optimizing pH for NHS ester reactions with primary amines
Welcome to our dedicated support center for N-hydroxysuccinimide (NHS) ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing conjugation experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for reacting an NHS ester with a primary amine?
The efficiency of the reaction between an NHS ester and a primary amine is highly dependent on pH.[1][2][3][4] The optimal pH range is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[5] For most applications, a pH of 8.3-8.5 is considered optimal.[1][2][4] The broader recommended range is typically between pH 7.2 and 8.5.[3][6][7]
-
Below the optimal pH: The primary amines (e.g., the epsilon-amino group of lysine) are predominantly protonated (-NH3+), making them non-nucleophilic and thus unreactive towards the NHS ester.[2][3][5]
-
Above the optimal pH: The rate of NHS ester hydrolysis increases significantly.[1][2][5] This competing reaction with water inactivates the NHS ester, reducing the overall yield of the desired conjugate.[2][5]
Q2: My labeling efficiency is very low. What are the common causes and solutions?
Low labeling efficiency is a frequent challenge. Here are the primary factors to investigate:
-
Incorrect pH: Verify the pH of your reaction buffer with a calibrated pH meter. Ensure it is within the optimal 7.2-8.5 range, ideally between 8.3 and 8.5.[1][3][7]
-
NHS Ester Hydrolysis: If the NHS ester is exposed to aqueous environments for too long before the reaction, it will hydrolyze. Always prepare the NHS ester solution in an anhydrous solvent like DMSO or DMF immediately before use and add it to the reaction mixture without delay.[3][8] Consider running the reaction at a lower temperature (e.g., 4°C overnight) to slow down the rate of hydrolysis.[3][6]
-
Buffer Contains Primary Amines: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine contain primary amines that will compete with your target molecule for the NHS ester, significantly reducing your labeling efficiency.[5][6][7] Always use amine-free buffers like phosphate, bicarbonate, HEPES, or borate.[6][7]
-
Poor Reagent Quality: Ensure your NHS ester has been stored correctly (typically at -20°C with a desiccant) to prevent degradation from moisture.[8] Use high-quality, anhydrous-grade DMSO or DMF, as degraded DMF can contain amine impurities.[1][2]
-
Low Reactant Concentration: Low concentrations of the protein or target molecule can make the competing hydrolysis reaction more pronounced.[3][6] If possible, increase the concentration of your reactants.
Q3: Which buffers are recommended for NHS ester conjugation reactions?
The choice of buffer is critical for success. Recommended buffers that are free of primary amines include:
Q4: My NHS ester won't dissolve in the aqueous reaction buffer. What should I do?
Many NHS esters have poor water solubility. The standard procedure is to first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][2][5] This concentrated stock solution is then added to your protein or biomolecule, which is already dissolved in the appropriate aqueous reaction buffer.[2]
Q5: Can I use Tris buffer to quench the reaction?
Yes, Tris buffer is an excellent choice for quenching the reaction.[5][6] Adding a buffer containing a primary amine, like Tris or glycine, will react with any remaining active NHS ester, effectively stopping the labeling process.[5][6]
Data Presentation
Table 1: Effect of pH on the Stability of NHS Esters
This table summarizes the half-life of NHS esters at different pH values and temperatures, illustrating the competition between the desired amine reaction and hydrolysis.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | [6][9] |
| 8.6 | 4°C | 10 minutes | [6][9] |
| 8.0 | Room Temp. | Minutes | [10] |
Key Relationships and Workflows
The following diagrams illustrate the critical relationship between pH and the components of an NHS ester reaction, as well as a typical experimental workflow.
Figure 1: Logical diagram showing the influence of pH on amine reactivity and NHS ester stability.
Figure 2: General experimental workflow for protein labeling with an NHS ester.
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimal conditions, such as the molar excess of the NHS ester and incubation time, may need to be determined empirically for each specific protein and label.
Materials:
-
Protein of interest
-
Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[5]
-
NHS ester labeling reagent
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]
-
Purification equipment (e.g., desalting column or dialysis cassette)[5]
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[1][5] If the protein is in a buffer containing amines, perform a buffer exchange into the reaction buffer.
-
Prepare the NHS Ester Solution: Immediately before starting the reaction, dissolve the NHS ester in anhydrous DMSO or DMF to create a concentrated stock solution.[5][8] Do not store NHS esters in solution.[8]
-
Initiate the Reaction: Add the calculated amount of the NHS ester stock solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[5] Mix gently and thoroughly.
-
Incubate: Allow the reaction to proceed for 1 to 4 hours at room temperature or overnight at 4°C.[1][6] Lower temperatures can help minimize hydrolysis of the NHS ester.[3]
-
Quench the Reaction: (Optional but recommended) Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[5]
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[5]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-Hydroxymethyl Succinimide Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the products of reactions involving N-Hydroxymethyl succinimide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving N-Hydroxymethyl succinimde?
A1: The most common impurities include unreacted this compound, succinimide, unreacted starting materials (e.g., amines, alcohols, or carbon nucleophiles), and potential byproducts from side reactions such as hydrolysis or self-polymerization.
Q2: How can I remove unreacted this compound from my reaction mixture?
A2: this compound is soluble in many polar organic solvents and moderately soluble in water. A common method to remove it is through an aqueous workup. Washing the organic layer with water or a mild brine solution can help partition the unreacted this compound into the aqueous phase. For non-polar products, precipitation of the product from a solvent in which this compound is soluble can also be effective.
Q3: Succinimide is a common byproduct. What is the best way to remove it?
A3: Succinimide has good solubility in water and polar organic solvents. Similar to this compound, an aqueous wash of an organic solution of your product is a primary method for its removal. If your product is stable to basic conditions, washing with a dilute sodium bicarbonate solution can also be effective as succinimide is weakly acidic. For products that are amenable to chromatography, silica gel chromatography can effectively separate the desired product from succinimide.
Q4: My product is an N-alkoxymethylated compound and it seems to be hydrolyzing during purification. What can I do?
A4: N-alkoxymethylated products can be sensitive to acidic or basic conditions, leading to hydrolysis. It is crucial to maintain neutral conditions during purification. Use a saturated solution of sodium bicarbonate for washes instead of stronger bases. When performing chromatography, consider using a neutral stationary phase like deactivated silica gel or alumina. It is also advisable to work at lower temperatures to minimize degradation.
Q5: I am having trouble separating my product from the starting amine/alcohol. What purification techniques are recommended?
A5: If there is a significant polarity difference between your product and the unreacted starting material, column chromatography is often the most effective method. If the starting material is an amine, an acid wash (e.g., with dilute HCl) can protonate the amine, making it water-soluble and easily extractable into an aqueous layer. Ensure your product is stable to acidic conditions before attempting this. For alcohol starting materials, differences in boiling points might allow for purification by distillation if the product is thermally stable.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | - Product loss during aqueous washes.- Product degradation on silica gel.- Incomplete reaction. | - Reduce the number of aqueous extractions or use a saturated brine solution to minimize product partitioning into the aqueous layer.- Deactivate silica gel with a small percentage of triethylamine in the eluent for basic compounds.- Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before workup. |
| Presence of multiple spots on TLC after purification | - Product decomposition.- Ineffective separation of byproducts. | - Use milder purification conditions (e.g., lower temperature, neutral pH).- Optimize the mobile phase for column chromatography to achieve better separation.- Consider an alternative purification method such as recrystallization or preparative HPLC. |
| Product appears oily or fails to crystallize | - Presence of residual solvent.- Contamination with greasy byproducts or unreacted starting materials. | - Ensure all solvent is removed under high vacuum.- Attempt to purify a small sample by preparative TLC or chromatography to see if a solid can be obtained.- Try recrystallization from a different solvent system. |
| Unexpected byproduct formation | - Reaction temperature too high.- Presence of moisture leading to hydrolysis.- Incorrect stoichiometry. | - Run the reaction at a lower temperature.- Ensure all glassware is oven-dried and use anhydrous solvents.- Carefully control the stoichiometry of the reactants. |
Experimental Protocols
General Aqueous Workup for Neutral Products
-
Once the reaction is complete, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (to remove water-soluble impurities like this compound and succinimide).
-
Saturated aqueous sodium bicarbonate solution (to neutralize any acidic byproducts).
-
Brine (to remove residual water).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the solvent in vacuo to obtain the crude product.
Flash Column Chromatography
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column using a suitable solvent system determined by TLC analysis.
-
Load the adsorbed product onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization
-
Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature.
-
If insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Illustrative Comparison of Purification Methods for a Hypothetical N-alkoxymethylated Product
| Purification Method | Yield (%) | Purity (%) | Notes |
| Aqueous Workup Only | 85 | 70 | Fast, but residual succinimide and starting material remain. |
| Column Chromatography | 65 | >98 | High purity, but some product loss on the column. |
| Recrystallization | 75 | 95 | Good for solid products, purity depends on impurity profile. |
| Aqueous Workup followed by Chromatography | 60 | >99 | Highest purity, recommended for analytical standards. |
Note: The data in this table is for illustrative purposes only and will vary depending on the specific reaction and product.
Visualizations
Caption: General purification workflow for products of this compound reactions.
Caption: Troubleshooting logic for the purification of impure this compound reaction products.
Troubleshooting low yield in protein labeling with NHS esters
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in protein labeling experiments using N-hydroxysuccinimide (NHS) esters.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of NHS ester labeling?
NHS ester chemistry is a robust method for covalently attaching labels to proteins.[1] The reaction, a nucleophilic acyl substitution, targets primary amines (–NH₂), primarily the ε-amino group of lysine residues and the N-terminal α-amino group of the polypeptide chain.[1][2] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, irreversible amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2][3]
Q2: Which functional groups on a protein react with NHS esters?
The primary targets for NHS esters are the primary amines found on the N-terminus of the protein and the side chains of lysine (Lys) residues.[1][2] While side reactions with other nucleophilic residues like tyrosine can occur, they are generally less favorable, especially under optimal pH conditions.[4]
Q3: Why is reaction pH so critical for successful labeling?
The pH of the reaction buffer is a crucial parameter because it controls two competing reactions:
-
Amine Reactivity: For the labeling reaction to occur, the target primary amines must be in their deprotonated, nucleophilic state (-NH₂). At a pH below the pKa of the amine (typically ~10.5 for lysine), the group is protonated (-NH₃⁺) and non-reactive.[1]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the ester inactive. The rate of this competing reaction increases significantly at higher pH.[1][5]
The optimal pH is therefore a compromise that maximizes the availability of reactive amines while minimizing the rate of ester hydrolysis. This is typically in the range of pH 7.2 to 8.5.[5][6] The most commonly recommended range is pH 8.3-8.5.[7][8][9]
Q4: Which buffers should I use, and which should I avoid?
The choice of buffer is critical for a successful labeling reaction.[6]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, carbonate, borate, and HEPES buffers are commonly used for NHS ester reactions.[5][6][10] A 0.1 M sodium bicarbonate solution is often recommended as it naturally provides a suitable pH of around 8.3.[7][8]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible because they will compete with the protein for reaction with the NHS ester, leading to significantly reduced labeling efficiency.[6][11][12] If your protein is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before labeling.[6][11]
Troubleshooting Guide for Low Labeling Yield
This section addresses specific issues that can lead to poor labeling outcomes.
Issue 1: My labeling efficiency is consistently low or zero.
This is often related to reaction conditions or reagent quality. Use the following decision tree to diagnose the potential cause.
Caption: Troubleshooting decision tree for low labeling yield.
Issue 2: The reaction works, but the degree of labeling (DOL) is not reproducible.
Variability often points to subtle inconsistencies in reagents or procedure.
-
Reagent Quality: NHS esters are moisture-sensitive.[11] Always use fresh, anhydrous grade DMSO or DMF to dissolve the ester immediately before use.[6][13] DMF can degrade into dimethylamine, which has a fishy odor and will react with the ester; use high-quality, odor-free DMF.[7] Do not prepare and store aqueous stock solutions of NHS esters.[6][11]
-
pH Drift: In large-scale reactions or with less concentrated buffers, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is weakly acidic and can lower the pH of the reaction mixture over time.[7][9] This acidification can slow down the reaction. It is important to use a sufficiently concentrated buffer (e.g., 0.1 M) to maintain a stable pH.[7][8]
-
Temperature and Time: Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[6][7] Lower temperatures can minimize hydrolysis but will require longer incubation times to achieve the same degree of labeling.[6] Ensure you are using a consistent time and temperature for all experiments.
Data & Reaction Parameters
Table 1: Effect of pH on NHS Ester Stability
The stability of the NHS ester is highly dependent on pH due to hydrolysis. Higher pH leads to a more rapid loss of the reactive ester.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 8.5 | Room Temp. | ~180 minutes |
| 8.6 | 4°C | 10 minutes |
| 9.0 | Room Temp. | ~125 minutes |
| [5][14][15] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range / Value | Rationale |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine nucleophilicity with NHS ester hydrolysis.[5][6][7] |
| Buffer | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate, Borate | Provides stable pH in the optimal range without competing primary amines.[6][7] |
| Protein Conc. | ≥ 2 mg/mL (Optimal: 5-20 mg/mL) | Higher concentrations favor the bimolecular labeling reaction over the competing unimolecular hydrolysis reaction.[6][10][16] |
| Molar Excess of Ester | 8-20 fold over protein | An empirical starting point for achieving sufficient labeling; may require optimization for specific proteins and desired DOL.[7][8][12] |
| Solvent for Ester | Anhydrous DMSO or DMF | NHS esters are often not water-soluble and require a non-reactive organic solvent for initial dissolution.[6][7] |
| Temperature | Room Temperature or 4°C | Room temperature is faster (1-4 hours); 4°C is slower (overnight) but may reduce hydrolysis and be gentler on sensitive proteins.[6][7][9] |
Key Experimental Protocols & Visualizations
Reaction Mechanism: Aminolysis vs. Hydrolysis
The success of the labeling reaction depends on the rate of aminolysis (the desired reaction) being significantly faster than the rate of hydrolysis (the competing reaction).
Caption: The competition between aminolysis and hydrolysis.
General Experimental Workflow
A typical workflow for labeling a protein with an NHS ester involves preparation, reaction, and purification steps.
Caption: A standard workflow for protein labeling with NHS esters.
Protocol: General Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins and labels.[6]
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[16] If necessary, perform a buffer exchange via dialysis or a desalting column.[6]
-
Adjust the protein concentration to at least 2 mg/mL. Higher concentrations (5-10 mg/mL) generally result in better efficiency.[6][10][16]
-
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of NHS ester to warm to room temperature before opening to prevent moisture condensation.[11]
-
Immediately before use, dissolve the NHS ester in a small volume of high-quality, anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[6][16] Do not store the ester in solution.[11]
-
-
Perform the Labeling Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[12]
-
While gently stirring or vortexing, add the NHS ester solution to the protein solution.[7][17]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if the label is fluorescent.[6][7]
-
-
Stop the Reaction (Optional but Recommended):
-
The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.[5] This will consume any unreacted NHS ester.
-
-
Purify the Conjugate:
Protocol: Determining the Degree of Labeling (DOL)
The DOL, or the average number of label molecules per protein, is a critical quality control parameter. It can be determined using spectrophotometry if the label has a distinct absorbance spectrum.[18]
-
Measure Absorbance: After purifying the conjugate, measure the absorbance of the solution at two wavelengths:
-
A₂₈₀: The absorbance maximum for the protein.
-
Aₘₐₓ: The absorbance maximum for the dye/label.
-
-
Calculate Protein Concentration: The dye often absorbs at 280 nm, so a correction factor (CF) is needed. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at its Aₘₐₓ.
-
Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
-
where ε_protein is the molar extinction coefficient of the protein.
-
-
-
Calculate Label Concentration:
-
Label Concentration (M) = Aₘₐₓ / ε_label
-
where ε_label is the molar extinction coefficient of the label.
-
-
-
Calculate DOL:
-
DOL = Label Concentration (M) / Protein Concentration (M)
-
[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. glenresearch.com [glenresearch.com]
- 11. broadpharm.com [broadpharm.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 16. biotium.com [biotium.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Succinimide-Based Crosslinkers
Welcome to the technical support center for succinimide-based crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on stability issues and help troubleshoot common problems encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism of a succinimide-based crosslinker?
Succinimide-based crosslinkers, specifically those containing an N-hydroxysuccinimide (NHS) ester, react with primary amines (-NH₂) to form stable amide bonds.[1] This reaction is most efficient in a pH range of 7.2 to 8.5.[1][2][3] The primary targets for this reaction on proteins are the N-terminus and the epsilon-amino group of lysine residues.[1][4]
Q2: What is the most common stability issue with succinimide crosslinkers?
The primary stability issue is the hydrolysis of the NHS ester in the presence of water.[1][3][5][6] This reaction competes with the desired reaction with primary amines (aminolysis) and results in a non-reactive carboxylic acid, which reduces the overall efficiency of the crosslinking reaction.[1][7] The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values.[2][3][5]
Q3: Can NHS esters react with other functional groups on a protein besides primary amines?
Yes, while the primary target is primary amines, NHS esters can have side reactions with other nucleophilic groups, although the reactivity is generally lower.[1] These include:
-
Hydroxyl groups: Serine, threonine, and tyrosine residues can react to form unstable ester linkages.[1][4][8]
-
Sulfhydryl groups: Cysteine residues can form thioesters, which are less stable than the amide bond formed with primary amines.[1]
-
Imidazole groups: The imidazole ring of histidine can also exhibit some reactivity.[1]
Q4: How should I store and handle succinimide-based crosslinkers?
To ensure their stability and reactivity, NHS esters should be stored in a desiccated environment at -20°C.[1][9] It is crucial to prevent exposure to moisture. Before opening a vial, allow it to equilibrate to room temperature to avoid condensation.[1][9] For crosslinkers that require an organic solvent like DMSO or DMF, always use an anhydrous (dry) grade of the solvent to prepare stock solutions and it is recommended to prepare these solutions fresh for each experiment.[1][2]
Troubleshooting Guide
Issue 1: Low or No Crosslinking Yield
This is a frequent problem that can often be traced back to reaction conditions or reagent quality.
-
Potential Cause: Suboptimal pH.
-
Explanation: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal range is typically 7.2-8.5.[2][3] Below this range, primary amines are protonated and less available for reaction.[2] Above this range, the rate of NHS ester hydrolysis increases dramatically, outcompeting the desired aminolysis reaction.[2][3][5]
-
Recommended Action: Verify the pH of your reaction buffer using a calibrated pH meter. Ensure it is within the optimal range. Common buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers.[3]
-
-
Potential Cause: Incompatible Buffer.
-
Explanation: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS ester reactions.[1][2][10] These buffer components will compete with the target molecule for reaction with the NHS ester, significantly reducing conjugation efficiency.[1][2]
-
Recommended Action: Switch to a non-amine-containing buffer like PBS (Phosphate-Buffered Saline), MES, or HEPES at the appropriate pH.[3][9]
-
-
Potential Cause: Hydrolysis of the Crosslinker.
-
Explanation: NHS esters are susceptible to hydrolysis, especially in aqueous solutions.[6][8] If the crosslinker has been improperly stored or handled, it may have already hydrolyzed and become inactive.
-
Recommended Action: Purchase fresh reagents and store them properly in a desiccator at -20°C.[9] Always allow the reagent to warm to room temperature before opening.[9] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[2]
-
-
Potential Cause: Low Reactant Concentration.
-
Explanation: At low protein concentrations, the competing hydrolysis reaction can be more pronounced, leading to lower crosslinking efficiency.[2][5]
-
Recommended Action: If possible, increase the concentration of your protein (a concentration of at least 2 mg/mL is recommended) and/or the molar excess of the NHS ester.[2]
-
Issue 2: Protein Precipitation During the Reaction
-
Potential Cause: Protein Aggregation.
-
Explanation: Changes in pH or the addition of organic solvents (like DMSO or DMF) can sometimes cause proteins to aggregate and precipitate out of solution.
-
Recommended Action: Ensure your protein is soluble and stable in the chosen reaction buffer. It may be necessary to perform a buffer exchange prior to the crosslinking reaction. If using a water-insoluble crosslinker, minimize the final concentration of the organic solvent.
-
-
Potential Cause: High Crosslinker Concentration.
-
Explanation: In some cases, a very high concentration of the crosslinking reagent can lead to protein precipitation.
-
Recommended Action: If you are using a large molar excess of the crosslinker and observing precipitation, try reducing the concentration.
-
Issue 3: How to Stop (Quench) the Crosslinking Reaction
-
Explanation: It is often necessary to stop the reaction to prevent further, unwanted crosslinking or side reactions. This is achieved by adding a quenching reagent that will react with any remaining unreacted NHS esters.[11]
-
Recommended Action: Add a quenching buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM.[2][9] Other quenching agents like hydroxylamine or 2-mercaptoethanol can also be used.[9]
Data Presentation
Table 1: Stability of NHS Esters - Half-life vs. pH and Temperature
The stability of succinimide-based crosslinkers is critically dependent on both pH and temperature. The half-life of the NHS ester, which is the time it takes for half of the reactive groups to be hydrolyzed, decreases significantly as the pH and temperature increase.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours |
| 7.0 | 25°C (RT) | ~1-2 hours (estimated) |
| 8.5 | 4°C | ~10 minutes |
| 8.6 | 4°C | 10 minutes |
Note: These values are approximate and can vary depending on the specific crosslinker and buffer conditions. Data compiled from multiple sources.[5][12][13][14]
Experimental Protocols
Protocol 1: General Protein-Protein Crosslinking using an NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific proteins.
-
Prepare the Protein Solutions:
-
Ensure both proteins are in an appropriate amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange using a desalting column or dialysis.
-
The recommended protein concentration is at least 2 mg/mL.[2]
-
-
Prepare the Crosslinker Stock Solution:
-
Allow the vial of the NHS ester crosslinker to warm to room temperature before opening.
-
Immediately before use, dissolve the crosslinker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[2]
-
-
Perform the Crosslinking Reaction:
-
Quench the Reaction:
-
Purify the Crosslinked Product:
-
Remove unreacted crosslinker, quenching reagent, and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.[2]
-
Protocol 2: Two-Step EDC/NHS Coupling to a Carboxylated Surface
This protocol is for immobilizing an amine-containing molecule (e.g., a protein) onto a surface with carboxyl groups.
-
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[9]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[9]
-
Amine-containing molecule in Coupling Buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5[9]
-
-
Carboxyl Group Activation:
-
Prepare a solution of EDC and Sulfo-NHS in Activation Buffer. A common starting point is a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS over the available carboxyl groups.[9]
-
Add the activation solution to the carboxylated surface and incubate for 15-30 minutes at room temperature.[9]
-
Wash the surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.[9]
-
-
Coupling Reaction:
-
Immediately add your amine-containing molecule solution to the activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
-
Quenching:
-
Add Quenching Buffer to block any unreacted NHS-ester sites and incubate for 15 minutes.[9]
-
Wash the surface with a suitable buffer (e.g., PBS with 0.05% Tween-20) to remove non-covalently bound molecules.
-
Visualizations
Caption: Reaction pathways for an NHS ester: desired aminolysis vs. competing hydrolysis.
Caption: A logical workflow for troubleshooting low crosslinking efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. blog.truegeometry.com [blog.truegeometry.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
- 13. help.lumiprobe.com [help.lumiprobe.com]
- 14. mdpi.com [mdpi.com]
- 15. store.sangon.com [store.sangon.com]
Quenching N-Hydroxysuccinimide Ester Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching N-Hydroxysuccinimide (NHS) ester reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench an NHS ester reaction?
Quenching an NHS ester reaction is a critical step to ensure the specificity and control of the conjugation process. The primary goal is to deactivate any unreacted NHS esters that remain after the desired reaction with the target molecule (e.g., a protein) is complete. Failure to quench the reaction can lead to several undesirable outcomes:
-
Continued, non-specific labeling: Residual NHS esters can continue to react with primary amines, leading to over-labeling of the target molecule or labeling of non-target molecules in the sample.
-
Hydrolysis: Unreacted NHS esters will hydrolyze in aqueous solutions, which can alter the pH of the reaction mixture and potentially affect the stability of the conjugated product.[1]
-
Batch-to-batch variability: Inconsistent quenching can introduce variability between experiments, making it difficult to obtain reproducible results.
Q2: What are the common methods for quenching an NHS ester reaction?
There are two primary strategies for quenching NHS ester reactions:
-
Addition of a primary amine-containing reagent: This is the most common method. A small molecule containing a primary amine is added in excess to the reaction mixture. This "quenching agent" rapidly reacts with and consumes any remaining NHS esters.[2][3]
-
Hydrolysis by pH adjustment: Increasing the pH of the reaction mixture to above 8.6 will significantly accelerate the hydrolysis of the NHS ester, converting it back to the original carboxyl group and releasing N-hydroxysuccinimide.[4][5][6] While this method avoids the introduction of an additional chemical, it may not be suitable for all proteins or downstream applications.
Q3: Which quenching agent should I choose for my experiment?
The choice of quenching agent depends on several factors, including the nature of your biomolecule, the downstream application, and the desired final state of the unreacted sites. The most commonly used quenching agents are small molecules with a primary amine that efficiently react with NHS esters.[2][4][7]
| Quenching Agent | Typical Final Concentration | Typical Reaction Time | Key Considerations |
| Tris | 20-100 mM | 15-60 minutes | Widely used and effective. Can be prepared as a stock solution at a higher concentration and pH (e.g., 1M, pH 8.0).[2][8][9] |
| Glycine | 20-100 mM | 15-60 minutes | A simple amino acid that is gentle on most proteins.[2][4] |
| Hydroxylamine | 10-50 mM | 15-60 minutes | Efficiently quenches and can also cleave certain ester linkages, which can be useful for reversing O-acylation side reactions.[4][7][10][11] |
| Ethanolamine | 20-50 mM | 15-60 minutes | Another effective primary amine for quenching.[4][7] |
| Lysine | 20-50 mM | 15-60 minutes | A primary amine-containing amino acid that can be used for quenching.[4][7] |
| Methylamine | 0.4 M | ~1 hour | Shown to be highly effective at both quenching and removing unwanted O-acyl modifications.[11] |
Note: The optimal concentration and reaction time may need to be determined empirically for your specific application.
Troubleshooting Guide
Issue 1: Low Labeling Efficiency After Quenching
-
Potential Cause: Premature quenching or rapid hydrolysis of the NHS ester before it can react with the target molecule. The half-life of NHS esters is significantly shorter at higher pH. For instance, the half-life is about 4-5 hours at pH 7.0 and 0°C, but decreases to only 10 minutes at pH 8.6 and 4°C.[5]
-
Recommended Action:
-
Ensure the pH of your reaction buffer is within the optimal range for NHS ester coupling (typically 7.2-8.5).[12]
-
Monitor the reaction time carefully and add the quenching agent only after the desired labeling has occurred.
-
Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the hydrolysis of the NHS ester.[1]
-
Issue 2: High Background or Non-Specific Binding
-
Potential Cause: Incomplete quenching, leaving residual NHS esters that can react non-specifically during subsequent steps.
-
Recommended Action:
-
Increase the concentration of the quenching agent or the quenching reaction time.
-
Ensure thorough mixing when adding the quenching agent to the reaction mixture.
-
Purify the conjugate immediately after quenching using size-exclusion chromatography or dialysis to remove the quenching agent and other small molecule byproducts.[2]
-
Issue 3: Protein Aggregation or Precipitation After Quenching
-
Potential Cause: The addition of the quenching agent may alter the buffer composition or pH, leading to protein instability. Some proteins are sensitive to high concentrations of certain quenching agents.
-
Recommended Action:
-
Test the stability of your protein in the presence of the chosen quenching agent before performing the actual experiment.
-
Consider using a different quenching agent that is known to be more gentle on proteins, such as glycine.
-
Perform the quenching reaction at a lower temperature (e.g., 4°C).
-
Experimental Protocols
Protocol 1: Quenching with Tris Buffer
-
Prepare a stock solution: Prepare a 1 M stock solution of Tris-HCl, pH 8.0.
-
Add to the reaction: At the end of the NHS ester labeling reaction, add the Tris-HCl stock solution to your reaction mixture to achieve a final concentration of 50-100 mM.[2]
-
Incubate: Gently mix and incubate the reaction for 15-30 minutes at room temperature.[13]
-
Purify: Proceed with the purification of your labeled biomolecule to remove excess quenching agent and byproducts.[2]
Protocol 2: Quenching with Glycine
-
Prepare a stock solution: Prepare a 1 M stock solution of glycine. The pH will be slightly acidic and generally does not need adjustment for quenching purposes.
-
Add to the reaction: Add the glycine stock solution to your NHS ester reaction to a final concentration of 100 mM.
-
Incubate: Mix and incubate for at least 15 minutes at room temperature.[14]
-
Purify: Purify your conjugate to remove unreacted glycine and other small molecules.
Protocol 3: Quenching with Hydroxylamine
-
Prepare a stock solution: Prepare a 1 M stock solution of hydroxylamine-HCl and adjust the pH to ~8.5 with NaOH.
-
Add to the reaction: Add the hydroxylamine solution to your reaction to a final concentration of 10-50 mM.[4][10]
-
Incubate: Mix and incubate for 15 minutes at room temperature.
-
Purify: Proceed with the purification of your conjugate.
Visualizing the Workflow and Troubleshooting Logic
Caption: A typical workflow for an NHS ester conjugation reaction followed by quenching.
Caption: A logical workflow for troubleshooting common issues in NHS ester quenching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. covachem.com [covachem.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Avoiding non-specific binding in surface functionalization with succinimides
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with succinimide (NHS-ester) chemistry for surface functionalization. The focus is on identifying and mitigating the causes of non-specific binding to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of NHS-ester functionalized surfaces?
A1: Non-specific binding (NSB) is the undesirable adhesion of molecules to the functionalized surface through interactions other than the intended covalent amide bond.[1] This can involve proteins, antibodies, or other sample components sticking to the surface via hydrophobic or electrostatic forces.[2][3] NSB leads to high background signals, reduced sensitivity, and inaccurate results in downstream applications like immunoassays.[1][4]
Q2: What are the primary causes of high non-specific binding on my NHS-ester activated surface?
A2: High non-specific binding can typically be attributed to one or more of the following factors:
-
NHS-Ester Hydrolysis: The primary competing reaction is the hydrolysis of the NHS ester by water or hydroxide ions, especially at neutral to alkaline pH.[2][5][6] This hydrolysis converts the reactive ester into a non-reactive carboxyl group (-COOH), which can increase negative charge on the surface and contribute to electrostatic-based NSB.[1]
-
Inadequate Blocking (Passivation): After immobilizing the target molecule, any remaining reactive NHS esters or unfunctionalized surface areas must be deactivated and blocked. If this "passivation" step is insufficient, molecules can bind non-specifically to these open sites.[1][7]
-
Excess Surface Activation: Over-modification of the surface with NHS esters can lead to high densities of reactive groups. This can increase the likelihood of hydrolysis and create a surface environment that promotes non-specific interactions.[1]
-
Inappropriate Buffer Composition: The use of buffers containing primary amines, such as Tris (TBS) or glycine, during the conjugation step is a common error. These buffers will compete with the target molecule for reaction with the NHS esters, reducing immobilization efficiency and potentially contributing to background issues.[1][8][9]
-
Suboptimal Assay Conditions: Factors like buffer pH, ionic strength, and the presence of detergents can all influence non-specific interactions during the final assay steps.[4][10]
Q3: How does pH affect my surface functionalization and non-specific binding?
A3: The pH of the coupling buffer is a critical parameter that involves a trade-off. The reaction of NHS esters with primary amines is strongly pH-dependent.[9][11]
-
Low pH (below ~7.0): Primary amines on the target molecule are largely protonated (-NH3+), making them poor nucleophiles and slowing down the desired reaction.[9][11]
-
Optimal pH (7.2 - 8.5): This range provides a good balance, with a sufficient concentration of deprotonated, reactive amines (-NH2) for efficient coupling.[8][9]
-
High pH (above ~8.5): While the amine reaction rate increases, the rate of NHS-ester hydrolysis increases even more dramatically.[2][8][11] This rapid hydrolysis reduces the number of available reactive sites for your target molecule and can increase non-specific binding.[1][6]
Troubleshooting Guide
Problem: I'm experiencing high and uniform background signal across my entire surface (e.g., microplate).
This issue often points to a systemic problem with a reagent or a key process step. Follow this troubleshooting workflow to diagnose the cause.
Caption: Troubleshooting flowchart for high non-specific binding.
Data & Parameters
Successful surface functionalization depends on carefully controlling reaction parameters. The tables below summarize key quantitative data for optimizing your experiments.
Table 1: Effect of pH on NHS-Ester Stability
The stability of the NHS ester is critical for efficient coupling. The half-life of the ester decreases significantly as the pH increases, highlighting the competing hydrolysis reaction.[8]
| pH | Temperature | Approximate Half-Life |
| 7.0 | 0 °C | 4-5 hours |
| 8.0 | 4 °C | ~1 hour |
| 8.6 | 4 °C | 10 minutes |
| 9.0 | 4 °C | < 10 minutes |
| (Data summarized from Thermo Fisher Scientific.[8]) |
Table 2: Common Blocking Agents and Buffer Additives
Effective blocking is crucial for minimizing background signal. The choice of blocking agent may need to be empirically optimized for your specific assay.
| Reagent | Type | Typical Working Concentration | Purpose | Citations |
| Bovine Serum Albumin (BSA) | Protein Blocker | 1-5% (w/v) | Blocks non-specific protein binding sites on the surface. | [1][10] |
| Casein / Non-fat Milk | Protein Blocker | 1-5% (w/v) | An alternative protein blocker, sometimes more effective than BSA. | [1][12] |
| Tween 20 | Non-ionic Surfactant | 0.05-0.1% (v/v) | Added to wash and assay buffers to reduce non-specific hydrophobic interactions. | [1][10] |
| Polyethylene Glycol (PEG) | Polymer | Varies | Can be added to buffers or used to create a protein-repellent surface layer. | [13][14] |
| High Salt Concentration | Buffer Additive | Up to 500 mM NaCl | Increases ionic strength to disrupt non-specific electrostatic interactions. | [10][14] |
Experimental Protocols
Protocol 1: General Workflow for Surface Functionalization & Passivation
This protocol outlines the fundamental steps for covalently immobilizing an amine-containing molecule onto a surface and subsequently blocking remaining active sites.
Caption: Experimental workflow for surface functionalization.
Methodology:
-
Surface Preparation & Activation:
-
Ensure the substrate is thoroughly cleaned using appropriate methods (e.g., piranha etch for glass, plasma cleaning).[15][16]
-
Generate or expose functional groups (e.g., -COOH) on the surface.
-
Activate the carboxyl groups to create NHS esters. This is commonly done by reacting the surface with a mixture of N-hydroxysuccinimide (NHS) and a carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide).[5] Perform this step in an amine-free buffer (e.g., MES buffer, pH 4.5-6.0).
-
-
Ligand Immobilization:
-
Prepare your amine-containing molecule (protein, antibody, etc.) in an amine-free buffer with a pH between 7.2 and 8.5 (e.g., PBS, HEPES, Borate buffer).[8][9]
-
Introduce the solution to the activated surface and incubate for 0.5 to 4 hours at room temperature or 4°C.[8] The optimal time should be determined empirically.
-
-
Quenching (Deactivation):
-
Blocking (Passivation):
-
Wash the surface with buffer.
-
Incubate the surface with a blocking solution (see Table 2) for at least 1-2 hours at room temperature or overnight at 4°C to cover any remaining surface areas that might contribute to non-specific binding.[1]
-
-
Final Washes:
Protocol 2: Characterizing Non-Specific Binding Using Control Experiments
To confirm that your signal is specific, it is essential to run proper controls. This is often done in the context of an assay like an ELISA or Surface Plasmon Resonance (SPR).
Methodology:
-
Prepare a Reference/Control Surface: Create a control surface that goes through the entire functionalization and blocking protocol without the addition of your specific ligand. This is your "No Ligand" control. In SPR, this is often the reference channel.[14]
-
Run a "Buffer Only" Control: For your ligand-functionalized surface, run a sample containing only the assay buffer with no analyte. This helps establish the baseline noise of the detection system.[1]
-
Test the Analyte on the Control Surface: Flow your analyte over the "No Ligand" control surface. The signal generated here represents the non-specific binding of your analyte to the blocked surface chemistry.[14][17]
-
Analyze Results: In an ideal experiment, the signal from the "No Ligand" and "Buffer Only" controls should be negligible. A high signal on the "No Ligand" control surface indicates that either your blocking is insufficient or your analyte has a high propensity to stick to the base surface chemistry.[14] This information can guide you in selecting different blocking agents or modifying assay buffer conditions (e.g., increasing salt or adding a detergent).[10][17]
Signaling Pathway Diagram: Competing Reactions in NHS-Ester Chemistry
The success of the functionalization is determined by the competition between the desired reaction with an amine (aminolysis) and the undesired reaction with water (hydrolysis).
Caption: Reaction pathways for an NHS ester on a surface.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 11. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 12. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reducing Non-Specific Binding [reichertspr.com]
- 15. metalzenith.com [metalzenith.com]
- 16. elitemoldtech.com [elitemoldtech.com]
- 17. nicoyalife.com [nicoyalife.com]
Technical Support Center: Synthesis of N-Substituted Succinimides
Welcome to the technical support center for the synthesis of N-substituted succinimides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and answer frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of N-substituted succinimides.
Issue 1: Low Yield of the Desired N-Substituted Succinimide
Question: I am getting a low yield of my target N-substituted succinimide when reacting succinic anhydride with a primary amine. What are the possible causes and solutions?
Answer:
Low yields in this synthesis can stem from several factors, primarily incomplete reaction, side reactions, or degradation of the intermediate succinamic acid. Here's a step-by-step troubleshooting guide:
-
Incomplete Formation of Succinamic Acid Intermediate: The initial reaction between the amine and succinic anhydride to form the succinamic acid is typically fast. However, with weakly nucleophilic amines, the reaction may be incomplete.
-
Solution: Ensure equimolar amounts of the amine and succinic anhydride are used. The reaction can be gently warmed (e.g., to 40-50 °C) to drive it to completion. Monitor the disappearance of the starting materials by thin-layer chromatography (TLC).
-
-
Inefficient Cyclodehydration: The cyclization of the succinamic acid to the succinimide is often the most challenging step and requires the removal of a molecule of water.
-
High-Temperature Thermal Cyclization Issues: Heating the succinamic acid directly can lead to thermal degradation, especially for sensitive substrates.[1][2]
-
Solution: Instead of high-temperature heating alone, consider using a dehydrating agent.
-
-
Ineffective Dehydrating Agents: The choice and amount of dehydrating agent are critical.
-
Acetic Anhydride/Sodium Acetate: This is a classic method, but acetic anhydride can cause unwanted acetylation of other functional groups (e.g., phenols).[1][2]
-
Milder Reagents: Consider using milder and more efficient cyclodehydration conditions. A one-pot method using zinc powder in acetic acid has been shown to give high yields at moderate temperatures (around 55-60 °C).[3] Another effective mild reagent for this conversion is polyphosphate ester (PPE) in chloroform.[1][2]
-
-
-
Side Reactions:
-
Reaction with Solvents or Reagents: Ensure the solvent is inert. For instance, when using acetic anhydride, it can react with certain functional groups on your starting amine.[1][2]
-
Solution: Choose a non-reactive solvent and a selective dehydrating agent. The zinc/acetic acid or PPE methods are good alternatives to minimize side reactions.[1][2][3]
-
-
Work-up and Purification Losses: The product might be lost during the extraction or purification steps.
-
Solution: After pouring the reaction mixture onto crushed ice, ensure complete precipitation of the product.[3] Wash the solid thoroughly with water to remove any remaining acid or salts. Recrystallize from an appropriate solvent to obtain a pure product.
-
Below is a logical workflow for troubleshooting low yields:
References
Technical Support Center: Improving the Efficiency of EDC/NHS Coupling Reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the efficiency and success of their 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS coupling reactions?
A1: The EDC/NHS coupling process involves two distinct steps, each with its own optimal pH range.[1]
-
Activation Step: The activation of carboxyl groups by EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 .[1][2][3] A common choice for this step is a MES buffer.[1][3][4]
-
Coupling Step: The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a physiological to slightly basic pH, ranging from pH 7.0 to 8.5 .[1][5] This higher pH helps to deprotonate the primary amine, which increases its nucleophilicity.[6] For this step, phosphate-buffered saline (PBS) is frequently used.[1][7]
For a two-step protocol, it is recommended to perform the activation at pH 5-6 and then raise the pH to 7.2-7.5 for the coupling step.[1][7][8]
Q2: What are the best buffers to use for this reaction?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these groups will compete with the molecules you intend to couple.[1][4]
| Reaction Step | Recommended Buffers | Buffers to Avoid |
| Activation (pH 4.5 - 6.0) | MES (2-(N-morpholino)ethanesulfonic acid)[1][3][4] | Acetate, Tris, Glycine, Carboxylate-containing buffers[1][4] |
| Coupling (pH 7.0 - 8.5) | PBS (Phosphate-Buffered Saline), Borate Buffer, Sodium Bicarbonate Buffer[1] | Tris, Glycine (unless used for quenching)[1][5] |
Q3: How should I prepare and store EDC and NHS reagents?
A3: Both EDC and NHS are highly sensitive to moisture and must be handled carefully to maintain their activity.[1][9]
-
Handling: Before opening, always allow the reagent vials to warm completely to room temperature to prevent condensation from forming inside the vial.[1][9]
-
Preparation: Prepare EDC and NHS solutions immediately before use, as they are unstable in aqueous environments.[4][5][10] Do not prepare stock solutions for long-term storage.[5]
Q4: What are the recommended molar ratios of EDC and NHS?
A4: The optimal molar ratio depends on the specific molecules being coupled, but a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing molecule. Optimization is often required to achieve the best results.[1]
| Molar Ratio (Carboxyl : EDC : NHS) | Application Context |
| 1 : 10 : 25 | Suggested starting ratio for protein coupling.[1] |
| 1 : 2-10 : 2-5 | General suggested molar excess range.[1] |
| 1 : 4 : 3 (relative to EDC) | For protein concentrations > 5 mg/mL.[11] |
| 1 : 10 : 3 (relative to EDC) | For protein concentrations < 5 mg/mL.[11] |
Troubleshooting Guide
This guide addresses the most common issues encountered during EDC/NHS coupling reactions.
Issue 1: Low or No Coupling Yield
This is the most frequent problem, often related to reaction conditions or reagent quality.
| Potential Cause | Recommended Action & Optimization |
| Suboptimal pH | Verify the pH of your reaction buffers for both the activation (pH 4.5-6.0) and coupling (pH 7.2-8.5) steps.[1][6] Use a calibrated pH meter. |
| Inactive Reagents | EDC and NHS are moisture-sensitive.[1][4] Purchase fresh reagents and store them properly in a desiccator at -20°C.[1] Always allow reagents to warm to room temperature before opening to prevent condensation.[1][9] Prepare solutions immediately before use.[5] |
| Inappropriate Buffer | Ensure your buffers do not contain primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate), which compete in the reaction.[1][4] Use recommended buffers like MES for activation and PBS for coupling.[1] |
| Hydrolysis of Intermediates | The O-acylisourea and NHS-ester intermediates are susceptible to hydrolysis in aqueous solutions.[4][9] Perform the reaction steps as quickly as possible after reagent addition.[4] The half-life of NHS esters decreases significantly as pH increases (e.g., 4-5 hours at pH 7, but only 10 minutes at pH 8.6).[7][12] |
| Insufficient Reagent Concentration | The optimal concentration can vary. Try increasing the molar excess of EDC and NHS.[11] If starting with a low concentration of your molecule, a higher excess of coupling reagents may be needed. |
Issue 2: Precipitation During the Reaction
Precipitation of proteins or other molecules can significantly reduce yield.
| Potential Cause | Recommended Action & Optimization |
| Protein Aggregation | Changes in pH or the addition of reagents can cause some proteins to aggregate.[1] Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step prior to the reaction. If aggregation occurs after adding EDC, try adding it more slowly while mixing.[4] |
| High EDC Concentration | In some cases, very high concentrations of EDC can lead to precipitation.[1] If you are using a large excess of EDC and observe precipitation, try reducing the concentration. |
| Loss of Stabilizing Charge | For nanoparticles stabilized by surface carboxylate groups, the reaction with EDC neutralizes this charge, which can lead to aggregation.[13] Using sulfo-NHS may help as the intermediate remains charged.[14] Adding a non-interfering stabilizer like Tween-20 might also help, but the concentration must be optimized.[14] |
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the chemical mechanism and a typical experimental workflow for a two-step EDC/NHS coupling reaction.
Caption: The two-step reaction mechanism of EDC/NHS coupling.
Caption: A typical workflow for a two-step EDC/NHS coupling experiment.
Troubleshooting Workflow
Use this decision tree to diagnose the cause of low coupling efficiency.
Caption: Troubleshooting workflow for low EDC/NHS coupling efficiency.
Experimental Protocols
Protocol 1: General Two-Step Protein-Protein Coupling
This protocol describes the conjugation of a carboxyl-containing protein (Protein #1) to an amine-containing protein (Protein #2).
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[8]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5.[8]
-
EDC and NHS (or Sulfo-NHS): Stored desiccated at -20°C.
-
Protein #1: Prepared in Activation Buffer.
-
Protein #2: Prepared in Coupling Buffer.
-
Quenching Reagent: Hydroxylamine (10 M stock) or Tris (1 M stock, pH 7.5).[8]
-
(Optional) 2-Mercaptoethanol: To quench EDC after the activation step.[7][8]
-
(Optional) Desalting Column: For buffer exchange and purification.[8][9]
Procedure:
-
Reagent Preparation: Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.[8][9] Prepare solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use.
-
Activation:
-
Removal of Excess EDC (Two-Step Method):
-
This step is crucial to prevent cross-linking of Protein #2 if it also contains carboxyl groups.[4][15]
-
Quench the EDC by adding 2-mercaptoethanol to a final concentration of 20 mM and incubating for 10 minutes.[7][8]
-
Remove excess EDC and byproducts using a desalting column equilibrated with Coupling Buffer (PBS).[7][8]
-
-
Coupling:
-
Quenching:
-
Purification:
Protocol 2: Coupling a Protein to a Carboxylated Surface (e.g., Beads, Biosensors)
This protocol is adapted for immobilizing an amine-containing protein onto a surface with available carboxyl groups.
Materials:
-
Activation Buffer: 50 mM MES, pH 6.0.[10]
-
Coupling Buffer: PBS, pH 7.2-7.5.[10]
-
EDC and Sulfo-NHS: Stored desiccated at -20°C.
-
Protein Solution: Target protein dissolved in Coupling Buffer (e.g., 0.1-1.0 mg/mL).[1]
-
Quenching Buffer: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.5.[1][10]
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST).[1]
Procedure:
-
Surface Preparation: Wash the carboxylated surface (e.g., beads) with Activation Buffer to remove any storage preservatives.[10]
-
Activation:
-
Washing: Wash the surface 2-3 times with ice-cold Activation Buffer or Coupling Buffer to remove excess EDC and Sulfo-NHS.[1]
-
Coupling:
-
Quenching:
-
Remove the protein solution and wash the surface with Coupling Buffer.
-
Add the Quenching Buffer and incubate for 30 minutes to block any unreacted NHS-ester sites.[6]
-
-
Final Washes: Wash the surface 3-5 times with Washing Buffer (PBST) to remove non-covalently bound protein.[1] The surface is now ready for use.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) - FAQs [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. interchim.fr [interchim.fr]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of N-Hydroxymethyl Succinimide Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of N-Hydroxymethyl succinimide (NHSM) derivatives is critical for ensuring product quality, stability, and efficacy. This guide provides a comparative overview of key analytical techniques for the characterization of these compounds, complete with experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC) for Quantification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of NHSM derivatives. Both reverse-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) methods are employed, offering flexibility for analyzing compounds with varying polarities.
A study on the quantification of N-hydroxysuccinimide (NHS) and N-hydroxysulfosuccinimide (sulfo-NHS) using HILIC with UV detection provides valuable insights into the performance of this technique for related compounds.[1][2] The method demonstrated good sensitivity with a detection limit of approximately 1 mg/L.[1][2] For the analysis of succinimide and its enzymatic degradation product, succinamic acid, a reverse-phase HPLC method has been successfully applied.[3]
Table 1: HPLC Method Performance for N-Hydroxysuccinimide (NHS) Analysis
| Parameter | Value (NHS) | Value (sulfo-NHS) |
| Limit of Detection (LOD) | 1 mg/L | 0.5 mg/L |
| Limit of Quantification (LOQ) | 3 mg/L | 1.5 mg/L |
| Linearity Range | 0.5 - 100 mg/L | 1 - 100 mg/L |
| Retention Time | ~5.3 min | ~12 min |
Data is for N-hydroxysuccinimide (NHS) and N-hydroxysulfosuccinimide (sulfo-NHS) as reported in a HILIC-based study and serves as a reference for the analysis of NHSM derivatives.[1]
Experimental Protocol: HILIC-UV for NHSM Derivatives
This protocol is adapted from a method for the analysis of NHS and sulfo-NHS.[1][4]
Instrumentation:
-
HPLC system with a UV detector
-
HILIC column (e.g., silica-based, 150 mm x 3 mm, 3 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate buffer (e.g., 10 mM, pH 7.5)
-
Ultrapure water
-
This compound derivative standards
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of 90% acetonitrile and 10% ammonium acetate buffer.
-
Standard Preparation: Prepare a series of standard solutions of the NHSM derivative in the mobile phase to establish a calibration curve.
-
Sample Preparation: Dissolve the sample containing the NHSM derivative in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Column Temperature: 30°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1 µL
-
UV Detection Wavelength: 220 nm
-
-
Analysis: Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Quantification: Determine the concentration of the NHSM derivative in the sample by comparing its peak area to the calibration curve.
Mass Spectrometry (MS) for Structural Elucidation and Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of NHSM derivatives. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques, often coupled with tandem mass spectrometry (MS/MS) for fragmentation analysis.[5][6]
The fragmentation of N-hydroxysuccinimide esters in cross-linking experiments can be complex due to the formation of new amide bonds, leading to unique fragmentation pathways.[5][6] Understanding these pathways is crucial for the correct interpretation of MS/MS data. A detailed study of intermolecular cross-linked peptides using NHS esters provides valuable information on these fragmentation features.[5]
Experimental Protocol: LC-MS/MS Analysis of NHSM Derivatives
Instrumentation:
-
Liquid chromatography system
-
Mass spectrometer with ESI source and MS/MS capabilities
Reagents:
-
Solvents for LC (e.g., acetonitrile, water with 0.1% formic acid)
-
Sample dissolved in a suitable solvent
Procedure:
-
Sample Preparation: Dissolve the NHSM derivative in an appropriate solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL. Further dilute the sample to the low µg/mL or ng/mL range with the initial mobile phase. Ensure the final solution is free of non-volatile salts and particulates.
-
LC Separation: Inject the sample onto a reverse-phase column (e.g., C18). Elute the analyte using a gradient of increasing organic solvent.
-
Mass Spectrometry Analysis:
-
Acquire full scan MS data to determine the molecular weight of the parent ion.
-
Perform MS/MS analysis on the parent ion to generate a fragmentation pattern.
-
-
Data Interpretation: Analyze the fragmentation pattern to confirm the structure of the NHSM derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Characterization
NMR spectroscopy, including ¹H and ¹³C NMR, provides unambiguous structural information for NHSM derivatives. 2D NMR techniques can be employed to fully assign the chemical shifts of these molecules.[7][8]
Reference chemical shift data for succinimide and its derivatives are available and can be used to aid in the structural elucidation of new NHSM compounds.[7][8][9][10][11]
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Succinimide Moieties
| Nucleus | Functional Group | Chemical Shift Range (ppm) |
| ¹H | CH₂ (succinimide ring) | ~2.8 |
| ¹³C | C=O (imide) | ~177 |
| ¹³C | CH₂ (succinimide ring) | ~29 |
Chemical shifts are approximate and can vary depending on the specific derivative and solvent used.[7][8]
Experimental Protocol: NMR Analysis of NHSM Derivatives
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (e.g., TMS)
-
NHSM derivative sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the NHSM derivative in approximately 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube. Add a small amount of internal standard if required.
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum.
-
2D NMR (if necessary): If the structure is complex, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of all proton and carbon signals.
-
Data Processing and Interpretation: Process the NMR data and interpret the spectra to confirm the structure of the NHSM derivative.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in NHSM derivatives. The presence of the succinimide ring and the hydroxymethyl group can be confirmed by their characteristic absorption bands.
The FTIR spectra of related compounds like N-(2-Hydroxyethyl)succinimide show characteristic peaks for the C=O stretching of the imide, C-N stretching, and O-H stretching.[12]
Table 3: Characteristic FTIR Absorption Bands for NHSM Derivatives
| Functional Group | Vibration | Wavenumber (cm⁻¹) |
| O-H (Hydroxymethyl) | Stretching | 3500 - 3200 (broad) |
| C=O (Imide) | Asymmetric Stretching | ~1770 |
| C=O (Imide) | Symmetric Stretching | ~1700 |
| C-N | Stretching | 1400 - 1000 |
Wavenumbers are approximate and can be influenced by the molecular structure and physical state of the sample.
Experimental Protocol: FTIR Analysis of NHSM Derivatives
Instrumentation:
-
FTIR spectrometer with an appropriate sampling accessory (e.g., ATR, KBr pellet press)
Procedure:
-
Sample Preparation:
-
ATR: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
-
Spectrum Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the NHSM derivative.
Conclusion
The comprehensive characterization of this compound derivatives relies on the synergistic use of multiple analytical techniques. HPLC is indispensable for quantitative analysis and purity assessment, while MS provides crucial information on molecular weight and fragmentation patterns. NMR offers definitive structural elucidation, and FTIR allows for rapid confirmation of key functional groups. The selection of the most appropriate method or combination of methods will depend on the specific analytical challenge and the information required. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important class of compounds.
References
- 1. d-nb.info [d-nb.info]
- 2. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation features of intermolecular cross-linked peptides using N-hydroxy- succinimide esters by MALDI- and ESI-MS/MS for use in structural proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. marioschubert.ch [marioschubert.ch]
- 8. researchgate.net [researchgate.net]
- 9. N-Hydroxysuccinimide(6066-82-6) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
A Researcher's Guide to Amine-Reactive Protein Modification for Mass Spectrometry
For researchers, scientists, and drug development professionals, the covalent modification of proteins is a cornerstone of modern proteomics. N-hydroxysuccinimide (NHS) esters have long been a go-to reagent for labeling primary amines on proteins for mass spectrometry (MS) analysis. However, a landscape of alternative chemistries offers distinct advantages and disadvantages. This guide provides a comprehensive comparison of NHS esters with two prominent alternatives—reductive amination and isothiocyanates—supported by experimental protocols and data to inform your selection of the optimal labeling strategy.
Introduction to Amine-Reactive Chemistries
The ability to covalently attach tags, probes, or labels to proteins is fundamental for studying their structure, function, and interactions. Primary amines, present at the N-terminus of all proteins and on the side chain of lysine residues, are abundant and accessible targets for modification. This guide focuses on three widely used amine-reactive chemistries and their application in mass spectrometry-based proteomics.
N-hydroxysuccinimide (NHS) Esters: These reagents react with primary amines to form stable amide bonds. The reaction is typically carried out at a slightly alkaline pH (7.2-8.5).[][2] NHS esters are commercially available with a wide variety of modifications, making them a versatile choice for protein labeling.[3]
Reductive Amination: This method involves the reaction of an aldehyde or ketone with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine using a reducing agent like sodium cyanoborohydride.[4] This two-step process offers a different selectivity profile compared to NHS esters.
Isothiocyanates: These compounds react with primary amines to form stable thiourea linkages.[4] Isothiocyanates have been used for protein modification for decades and offer a reliable alternative to NHS esters.
Performance Comparison of Amine-Reactive Chemistries
The choice of labeling chemistry can significantly impact the quality and reproducibility of mass spectrometry data. The following tables summarize the key performance characteristics of NHS esters, reductive amination, and isothiocyanates based on available data and chemical principles.
| Feature | NHS Esters | Reductive Amination | Isothiocyanates |
| Reaction Target | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) | Primary amines (N-terminus, Lysine) |
| Bond Formed | Amide | Secondary Amine | Thiourea |
| Reaction pH | 7.2 - 8.5[][2] | 6.0 - 8.0 | 8.0 - 9.0 |
| Reaction Speed | Fast (minutes to hours)[] | Slower (hours) | Moderate (hours) |
| Reagent Stability in Aqueous Solution | Prone to hydrolysis, especially at higher pH[5] | Aldehyde/ketone reagents are generally stable | Can degrade over time |
| Primary Side Reactions | Hydrolysis of the ester, modification of Ser, Thr, Tyr[5][6] | Formation of Schiff base intermediates | Reaction with other nucleophiles |
Quantitative Comparison of Labeling Efficiency and Reproducibility
Direct head-to-head quantitative comparisons of these three methods under identical experimental conditions are not extensively available in the literature. However, based on individual studies and the known chemistry of each method, we can infer their relative performance.
| Parameter | NHS Esters | Reductive Amination | Isothiocyanates |
| Labeling Efficiency | Generally high, but can be reduced by hydrolysis[7] | Can be highly efficient with optimized conditions | Generally high |
| Reproducibility | Can be variable due to competing hydrolysis reaction[8] | Generally good with consistent reaction conditions | Good |
| Specificity for Primary Amines | High, but side reactions with other nucleophiles can occur[6] | High | High |
| Impact on Protein Charge | Neutralizes the positive charge of the amine | Retains the positive charge of the amine | Neutralizes the positive charge of the amine |
| Commercial Availability of Reagents | Very broad | Moderate | Broad |
Experimental Protocols
Detailed and optimized protocols are crucial for successful and reproducible protein modification. Below are representative protocols for each of the discussed chemistries.
Protocol 1: Protein Labeling with NHS Esters
This protocol provides a general procedure for labeling a protein with an NHS ester.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, at 1-10 mg/mL)
-
NHS ester reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium phosphate, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer. If necessary, buffer exchange the protein into the Reaction Buffer.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours at 4°C, protected from light if the label is light-sensitive.
-
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS ester and by-products using a desalting column equilibrated with the desired storage buffer.
-
Analysis: Proceed with mass spectrometry analysis to determine the degree of labeling and identify modification sites.
Protocol 2: Protein Labeling via Reductive Amination
This protocol outlines a general procedure for labeling proteins using reductive amination.
Materials:
-
Protein of interest (in a suitable buffer, e.g., HEPES or borate, at 1-5 mg/mL)
-
Aldehyde or ketone-containing labeling reagent
-
Sodium cyanoborohydride (NaBH₃CN) solution (freshly prepared)
-
Reaction Buffer: 0.1 M HEPES or sodium borate, pH 7.0-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Desalting column
Procedure:
-
Protein Preparation: Buffer exchange the protein into the Reaction Buffer.
-
Labeling Reagent Addition: Add a 20- to 50-fold molar excess of the aldehyde or ketone reagent to the protein solution.
-
Incubation (Schiff Base Formation): Incubate the mixture for 2-4 hours at room temperature.
-
Reduction:
-
Add freshly prepared sodium cyanoborohydride to a final concentration of 20 mM.
-
Incubate for an additional 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add Quenching Buffer to a final concentration of 100 mM to quench any unreacted aldehyde/ketone and reducing agent.
-
Purification: Purify the labeled protein using a desalting column.
-
Analysis: Analyze the modified protein by mass spectrometry.
Protocol 3: Protein Labeling with Isothiocyanates
This protocol provides a general method for labeling proteins with isothiocyanate reagents.
Materials:
-
Protein of interest (in a carbonate-bicarbonate or borate buffer at 2-10 mg/mL)
-
Isothiocyanate labeling reagent
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium carbonate-bicarbonate or borate buffer, pH 8.5-9.0
-
Quenching Solution: 1 M glycine
-
Desalting column
Procedure:
-
Protein Preparation: Ensure the protein is in the appropriate high-pH Reaction Buffer.
-
Isothiocyanate Solution Preparation: Dissolve the isothiocyanate reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction:
-
Slowly add a 10- to 20-fold molar excess of the isothiocyanate solution to the protein solution while gently stirring.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quenching: Add the Quenching Solution to stop the reaction.
-
Purification: Remove unreacted label and by-products using a desalting column.
-
Analysis: Characterize the labeled protein using mass spectrometry.
Mass Spectrometry Analysis Workflow
A typical bottom-up proteomics workflow is employed to analyze the modified proteins. This involves protein denaturation, reduction, alkylation, and enzymatic digestion, followed by LC-MS/MS analysis.
Caption: A typical bottom-up proteomics workflow for analyzing modified proteins.
Signaling Pathways and Protein Modifications
Protein modifications are central to cellular signaling. The following diagrams illustrate the role of post-translational modifications in key signaling pathways often studied using these labeling techniques.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) pathway is a critical regulator of cell growth and proliferation. Its activation involves a cascade of phosphorylation events.
Caption: Key phosphorylation events in the EGFR/MAPK signaling cascade.
Akt Signaling Pathway
The Akt (or Protein Kinase B) pathway is a central node in signaling networks that control cell survival, growth, and metabolism. Its activity is tightly regulated by phosphorylation and ubiquitination.
Caption: Regulation of Akt by phosphorylation and ubiquitination.
ERK Signaling Pathway
The Extracellular signal-regulated kinase (ERK) pathway is a key downstream effector of many growth factor receptors and plays a pivotal role in cell proliferation and differentiation.
Caption: The core phosphorylation cascade of the ERK/MAPK pathway.
Conclusion
The choice of amine-reactive chemistry for protein modification is a critical decision in the design of mass spectrometry-based proteomics experiments. NHS esters offer a convenient and widely accessible method, but their susceptibility to hydrolysis can impact reproducibility. Reductive amination provides a stable alternative that preserves the charge of the modified amine, which can be advantageous in certain applications. Isothiocyanates represent another robust and well-established chemistry for protein labeling.
Ultimately, the optimal choice will depend on the specific protein of interest, the experimental goals, and the available resources. By understanding the relative strengths and weaknesses of each approach and by following optimized protocols, researchers can enhance the quality and reliability of their mass spectrometry data, leading to more robust and meaningful biological insights.
References
- 2. NHS-Ester Tandem Labeling in One Pot Enables 48-Plex Quantitative Proteomics [agris.fao.org]
- 3. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to HPLC Validation of Protein Conjugation with Succinimide Esters
For researchers, scientists, and drug development professionals engaged in the intricate process of protein conjugation, particularly utilizing succinimide esters, robust analytical validation is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technology in this endeavor, offering a suite of methods to meticulously characterize the resulting conjugates. This guide provides a comprehensive comparison of the most prevalent HPLC techniques—Reverse-Phase (RP-HPLC), Size-Exclusion (SEC-HPLC), Hydrophobic Interaction (HIC-HPLC), and Ion-Exchange (IEX-HPLC)—complete with experimental protocols and performance data to aid in method selection and implementation.
The conjugation of proteins with molecules via succinimide esters is a widely employed strategy for creating therapeutics like antibody-drug conjugates (ADCs), pegylated proteins, and fluorescently labeled antibodies. The succinimidyl ester group reacts with primary amines, such as the side chain of lysine residues on the protein, to form a stable amide bond.[1][2] Validating the outcome of this conjugation reaction is critical to ensure the safety, efficacy, and batch-to-batch consistency of the final product. Key quality attributes to be assessed include the extent of conjugation, often expressed as the drug-to-antibody ratio (DAR) for ADCs, the presence of aggregates, and the charge heterogeneity of the conjugate population.
Comparative Analysis of HPLC Methods
The choice of HPLC method is dictated by the specific information required. Each technique separates molecules based on different physicochemical properties, providing complementary insights into the characteristics of the protein conjugate.
| Parameter | Reverse-Phase HPLC (RP-HPLC) | Size-Exclusion HPLC (SEC-HPLC) | Hydrophobic Interaction HPLC (HIC-HPLC) | Ion-Exchange HPLC (IEX-HPLC) |
| Primary Separation Principle | Hydrophobicity | Hydrodynamic Radius (Size) | Hydrophobicity (non-denaturing) | Net Surface Charge |
| Primary Application | DAR determination (reduced or intact), analysis of unconjugated drug and fragments, purity assessment.[3][4] | Quantification of aggregates, monomers, and fragments.[5][6] | DAR determination under native conditions, analysis of drug load distribution.[7][8] | Analysis of charge variants (e.g., due to deamidation, sialic acid content).[9][10] |
| Resolution | High | Moderate | Moderate to High | High |
| Sensitivity | High | Moderate | Moderate | High |
| Sample Throughput | High | High | Moderate | Moderate |
| Mobile Phase Compatibility with MS | Generally compatible | Compatible | Generally incompatible (requires desalting) | Incompatible (requires desalting) |
| Typical Run Time | 15-30 minutes | 10-30 minutes | 20-45 minutes | 30-60 minutes |
| Key Advantage | High resolving power for species with small hydrophobicity differences. | Gold standard for aggregate analysis.[5] | Preserves the native structure of the protein conjugate. | Highly sensitive to changes in protein surface charge. |
| Key Limitation | Can denature proteins, potentially altering their structure. | Limited resolution for species of similar size. | Lower resolution compared to RP-HPLC for some applications.[11] | Sensitive to mobile phase pH and ionic strength. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each of the discussed HPLC techniques.
Reverse-Phase HPLC (RP-HPLC) for DAR Analysis (Reduced ADC)
This method is suitable for determining the average DAR by separating the light and heavy chains of the antibody after reduction.
-
Column: A wide-pore C4 or C8 column (e.g., 300 Å pore size), 2.1 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5-95% B over 20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 60-80 °C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Reduce the protein conjugate (e.g., with DTT or TCEP) to separate heavy and light chains. Inject approximately 10-20 µg of the reduced sample.
-
Data Analysis: Calculate the weighted average DAR from the peak areas of the unconjugated and conjugated light and heavy chains.[7]
Size-Exclusion HPLC (SEC-HPLC) for Aggregate Analysis
This is the standard method for quantifying high molecular weight species.
-
Column: SEC column with an appropriate pore size for the protein of interest (e.g., 300 Å for monoclonal antibodies), 7.8 x 300 mm.
-
Mobile Phase: Isocratic elution with a buffered saline solution (e.g., 150 mM Sodium Phosphate, pH 7.0).[12]
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: Ambient (25 °C).
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the protein conjugate in the mobile phase to a concentration of approximately 1 mg/mL. Inject 20-100 µL.
-
Data Analysis: Quantify the percentage of aggregate, monomer, and fragment by integrating the respective peak areas.
Hydrophobic Interaction HPLC (HIC-HPLC) for Native DAR Analysis
HIC is the preferred method for determining the drug-to-antibody ratio and drug load distribution for cysteine-linked ADCs under non-denaturing conditions.[7][8]
-
Column: HIC column with a butyl or phenyl stationary phase, 4.6 x 100 mm.
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[8]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).[8]
-
Gradient: A decreasing salt gradient (e.g., 0-100% B over 30 minutes).
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dilute the protein conjugate in Mobile Phase A to a concentration of 1-2 mg/mL.
-
Data Analysis: The unconjugated protein elutes first, followed by species with increasing drug loads. The weighted average DAR is calculated from the relative peak areas of each species (DAR0, DAR2, DAR4, etc.).[7]
Ion-Exchange HPLC (IEX-HPLC) for Charge Variant Analysis
IEX-HPLC is used to separate isoforms of the protein conjugate that differ in their net surface charge.
-
Column: A weak or strong cation or anion exchange column, depending on the protein's isoelectric point (pI) and the mobile phase pH.
-
Mobile Phase A: Low ionic strength buffer (e.g., 20 mM MES, pH 6.0).
-
Mobile Phase B: High ionic strength buffer (e.g., 20 mM MES, 1 M NaCl, pH 6.0).
-
Gradient: A linear salt gradient (e.g., 0-100% B over 45 minutes).
-
Flow Rate: 0.5-1.0 mL/min.
-
Column Temperature: Ambient (25 °C).
-
Detection: UV at 280 nm.
-
Sample Preparation: Desalt the protein conjugate into the low ionic strength mobile phase.
-
Data Analysis: Analyze the chromatogram for the appearance of new peaks or shifts in retention times compared to the unconjugated protein, which can indicate modifications that alter the protein's charge.
Mandatory Visualizations
To further elucidate the processes involved in protein conjugation and its analysis, the following diagrams are provided.
Figure 1: Succinimide Ester Conjugation Reaction.
Figure 2: General Workflow for HPLC Analysis.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison: N-Hydroxymethyl Succinimide vs. Maleimide Chemistry for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of bioconjugation chemistry is a critical decision that can significantly impact the efficacy, stability, and homogeneity of the final product. Among the most prevalent methods are those employing N-Hydroxymethyl succinimide (NHS) esters and maleimides. This guide provides an objective comparison of these two powerful chemistries, supported by experimental data, to aid in the selection of the optimal strategy for your specific application.
At their core, these two methods target different functional groups: NHS esters react with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, while maleimides selectively target sulfhydryl (thiol) groups found in cysteine residues. This fundamental difference in reactivity dictates the strategic application of each chemistry and influences key performance parameters.
Mechanism of Action
This compound (NHS) Ester Chemistry: The conjugation reaction with NHS esters proceeds via a nucleophilic acyl substitution. The unprotonated primary amine of a biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct.
Maleimide Chemistry: Maleimide chemistry relies on a Michael addition reaction. The thiol group of a cysteine residue, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This reaction forms a stable covalent thioether bond.
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize key quantitative data for NHS ester and maleimide chemistries.
| Parameter | This compound (NHS) Ester | Maleimide | References |
| Target Residue | Primary Amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) | [1][2][3] |
| Bond Formed | Amide | Thioether | [1][4] |
| Optimal Reaction pH | 7.2 - 8.5 | 6.5 - 7.5 | [5][6] |
| Typical Reaction Time | 30 minutes - 2 hours | 2 hours to overnight | [7][] |
| Reaction Selectivity | High for primary amines at optimal pH. | Highly chemoselective for thiols at optimal pH; reaction with amines is approximately 1,000 times slower at neutral pH. | [4][9] |
| Parameter | This compound (NHS) Ester | Maleimide | References |
| Half-life of Reactive Group (Hydrolysis) | ~4-5 hours at pH 7 (0°C), ~10 minutes at pH 8.6 (4°C) | Ring hydrolysis is slow at neutral pH but increases at pH > 7.5. N-aryl maleimides show faster hydrolysis post-conjugation. | [10][11][12] |
| Stability of Resulting Linkage | Very stable amide bond. | Generally stable thioether bond, but can be susceptible to retro-Michael reaction (thiol exchange) in the presence of other thiols. The half-life of conversion can range from hours to over 10 days depending on the specific conjugate and conditions. | [13][14][15][16] |
| Common Side Reactions | Hydrolysis of the NHS ester, off-target reactions with serine, threonine, and tyrosine at higher pH. | Hydrolysis of the maleimide ring, reaction with primary amines at pH > 7.5, retro-Michael reaction of the conjugate. | [2][17][18] |
| Typical Molar Excess of Reagent | 10- to 20-fold molar excess | 10- to 20-fold molar excess | [19] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for antibody labeling using NHS ester and maleimide chemistries.
Protocol 1: Antibody Labeling with an NHS Ester
This protocol outlines a general procedure for conjugating an NHS ester-activated molecule (e.g., a fluorescent dye) to an antibody.
Materials:
-
Antibody (in an amine-free buffer like PBS)
-
NHS ester-activated molecule
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Adjust the antibody solution to a concentration of 1-10 mg/mL in PBS. Add 1/10th volume of 1 M sodium bicarbonate to raise the pH to ~8.0-8.5.[20]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 10 mg/mL.[20]
-
Conjugation Reaction: Add 50 to 100 µg of the dissolved NHS ester per 1 mg of antibody to the antibody solution.[20]
-
Incubation: Gently stir the reaction mixture for 1 hour at room temperature, protected from light.[20]
-
Quenching (Optional): To stop the reaction, add a final concentration of 50-100 mM Tris-HCl and incubate for 10-15 minutes.
-
Purification: Separate the labeled antibody from unreacted reagent and byproducts using a size-exclusion chromatography column equilibrated with PBS.[20]
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the appropriate wavelength for the conjugated molecule.[21]
Protocol 2: Antibody Labeling with a Maleimide
This protocol provides a general method for labeling an antibody with a maleimide-functionalized molecule. This often requires a pre-reduction step to generate free thiols.
Materials:
-
Antibody
-
Maleimide-functionalized molecule
-
Anhydrous DMSO or DMF
-
Reaction Buffer: PBS or HEPES, pH 7.0-7.5, degassed
-
Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: Dissolve the antibody at a concentration of 7.5-15 mg/mL (50-100 µM for IgG) in degassed reaction buffer.[7]
-
Reduction (Optional): If targeting cysteines involved in disulfide bonds, add a 10-fold molar excess of TCEP to the antibody solution and incubate for approximately 30 minutes at room temperature.[7]
-
Reagent Preparation: Dissolve the maleimide reagent in DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction: Add the maleimide solution to the (reduced) antibody solution to achieve a 10-20 fold molar excess of the maleimide.
-
Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted maleimide and byproducts by size-exclusion chromatography.[22]
-
Characterization: Determine the degree of labeling (DOL) using spectrophotometry.
Visualizing the Chemistries and Workflows
To further clarify the processes, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
Logical Relationships and Decision Making
The choice between NHS ester and maleimide chemistry is driven by the available functional groups on the biomolecule of interest and the desired properties of the final conjugate.
Conclusion
Both this compound ester and maleimide chemistries are robust and reliable methods for bioconjugation, each with its own set of advantages and considerations. NHS esters provide a means to label abundant lysine residues, resulting in a very stable amide bond, though often with less site-specificity. Maleimide chemistry offers high selectivity for less abundant cysteine residues, enabling more site-specific modifications. However, the stability of the resulting thioether linkage requires careful consideration, particularly for in vivo applications where thiol exchange can occur. By understanding the quantitative performance and experimental nuances of each chemistry, researchers can make informed decisions to best suit their bioconjugation needs, ultimately leading to the successful development of novel therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. raineslab.com [raineslab.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. biotium.com [biotium.com]
- 9. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 14. researchgate.net [researchgate.net]
- 15. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. NHS ester protocol for labeling proteins [abberior.rocks]
- 21. leica-microsystems.com [leica-microsystems.com]
- 22. lumiprobe.com [lumiprobe.com]
A Comparative Guide to Spectroscopic Techniques for Confirming Succinimide Ring Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of a succinimide ring, often as a result of the degradation of aspartic acid or asparagine residues in proteins and peptides, is a critical post-translational modification that can impact the stability, efficacy, and safety of biopharmaceuticals.[1][2] Accurate and robust analytical methods are therefore essential to detect, quantify, and characterize this modification. This guide provides an objective comparison of key spectroscopic techniques used to confirm the presence of the succinimide ring, complete with experimental data and detailed protocols.
Comparison of Spectroscopic Techniques
The confirmation of succinimide ring formation relies on detecting specific structural features of the five-membered imide ring. The most effective spectroscopic techniques for this purpose are Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy. Raman and UV-Vis spectroscopy can also provide valuable, albeit often complementary, information.
Data Summary
The following table summarizes the key quantitative indicators for succinimide ring confirmation across the most common spectroscopic techniques.
| Technique | Key Indicator | Typical Quantitative Value | Notes |
| ¹H NMR | Methylene Protons (-CH₂-CH₂-) | ~2.5 - 3.0 ppm (singlet or multiplet)[3] | Chemical shift can vary based on solvent and molecular environment. |
| ¹³C NMR | Carbonyl Carbons (C=O) | ~170 - 180 ppm (two distinct signals)[3][4] | Two downfield-shifted carbonyl signals are highly characteristic.[1][5][6] |
| Methylene Carbons (-CH₂-) | ~30 - 40 ppm[3] | ||
| FT-IR | Asymmetric C=O Stretch | ~1770 cm⁻¹ | The two carbonyl stretching bands are key identifiers. |
| Symmetric C=O Stretch | ~1700 cm⁻¹ | ||
| C-N Stretch | ~1370 cm⁻¹[7] | Can sometimes overlap with other vibrations.[7] | |
| Mass Spec. | Mass Shift (from Asp) | -18 Da (Loss of H₂O)[8] | Represents the dehydration reaction forming the imide ring. |
| Mass Shift (from Asn) | -17 Da (Loss of NH₃)[1] | Represents the deamidation reaction forming the imide ring. | |
| Raman | C=O Stretching | ~1737 cm⁻¹ | Data primarily available for succinylated (ring-opened) species; may be similar for the cyclic imide.[9][10] |
| UV-Vis | Direct Absorbance | Weak / Non-specific[11][12] | Not a primary confirmation technique unless combined with derivatization. |
| Indirect (Derivatization) | Wavelength of Tag (e.g., 570 nm for Rhodamine)[8][13] | Requires chemical modification to introduce a chromophore.[8] |
In-Depth Technique Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide direct evidence of the succinimide ring's covalent structure.
-
Principle: NMR detects the magnetic properties of atomic nuclei, providing detailed information about molecular structure, connectivity, and environment.
-
Key Indicators: For succinimide formation in proteins, the most characteristic features in 2D NMR spectra are the unique chemical shift correlations of the Cβ-Hβ of the succinimide residue and the Cα-Hα of the subsequent residue.[1][5][14] In ¹³C NMR, the appearance of two distinct, downfield-shifted carbonyl carbon signals is a definitive marker.[1][4]
-
Advantages: Provides unambiguous structural confirmation. Can quantify the modification without a dedicated standard for every variant.[1]
-
Disadvantages: Relatively low sensitivity compared to mass spectrometry. Can be challenging for large, intact proteins due to signal overlap and broadening, often requiring denaturation.[1]
Mass Spectrometry (MS)
MS is a cornerstone of protein analysis due to its exceptional sensitivity and mass accuracy. It confirms succinimide formation by detecting the precise mass change associated with the cyclization reaction.
-
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can detect minute changes in molecular weight.
-
Key Indicators: The formation of a succinimide ring from an aspartic acid residue involves the loss of a water molecule, resulting in a mass decrease of 18 Da.[8] This mass shift is readily detectable in peptides or small proteins.[8] For larger proteins, this analysis is typically performed on peptide fragments generated by proteolytic digestion (peptide mapping).[2][15]
-
Advantages: Extremely high sensitivity and mass accuracy. Ideal for identifying the specific site of modification within a protein sequence using tandem MS (MS/MS).[15] Can be coupled with liquid chromatography (LC-MS) for high-throughput analysis.
-
Disadvantages: Does not directly probe the cyclic structure; the mass loss is inferred to be from succinimide formation. The succinimide ring can be labile and may hydrolyze during sample preparation, especially at neutral or high pH.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that identifies functional groups based on their characteristic vibrational frequencies.
-
Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrations of their chemical bonds. The succinimide ring has distinctive carbonyl (C=O) group vibrations.
-
Key Indicators: The succinimide functional group displays two characteristic carbonyl stretching bands: an asymmetric stretch typically around 1770 cm⁻¹ and a symmetric stretch around 1700 cm⁻¹. Another characteristic band can be observed around 1370 cm⁻¹, corresponding to the C-N stretch.[7]
-
Advantages: Fast, simple sample preparation, and non-destructive.
-
Disadvantages: In complex molecules like proteins, signals from the peptide backbone amides can overlap with the succinimide signals, potentially complicating interpretation. Lower sensitivity than MS.
Experimental Workflows and Logical Relationships
The choice and sequence of analytical techniques for confirming succinimide formation often follow a logical progression, starting with detection of a mass change and proceeding to definitive structural confirmation.
Caption: Logical workflow for the analysis of succinimide formation.
Experimental Protocols
Protocol 1: LC-MS Peptide Mapping for Site Identification
This protocol is designed to identify the specific residue(s) that have formed a succinimide.
-
Sample Preparation:
-
Dissolve the protein sample (e.g., 1 mg/mL) in a low-pH buffer (e.g., 0.1% formic acid, pH ~3-4) to preserve the succinimide intermediate.[8]
-
Denature the protein by adding a denaturant like Guanidine-HCl to a final concentration of 6 M.
-
Reduce disulfide bonds by adding Dithiothreitol (DTT) to 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteines by adding Iodoacetamide (IAM) to 25 mM and incubating in the dark at room temperature for 1 hour.
-
Buffer exchange the sample into a low-pH digestion buffer (e.g., 100 mM glycine-HCl, pH 2.5) using a desalting column.
-
-
Enzymatic Digestion:
-
Add a protease stable at low pH, such as Pepsin, at an enzyme-to-substrate ratio of 1:50 (w/w).
-
Incubate at 37°C for 4-16 hours.
-
Quench the digestion by flash-freezing or adding a specific inhibitor.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a C18 reversed-phase HPLC column.
-
Elute peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Couple the HPLC eluent directly to an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Set the instrument to perform data-dependent acquisition, acquiring MS1 survey scans followed by MS/MS fragmentation scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., Proteome Discoverer, MaxQuant).
-
Search the MS/MS spectra against the protein sequence, specifying a variable modification corresponding to a mass loss of 17.9949 Da (from Asp) or 17.0265 Da (from Asn).
-
Manually validate the MS/MS spectra for peptides identified with the modification to confirm site localization.
-
Protocol 2: NMR Spectroscopy for Structural Confirmation
This protocol is for obtaining definitive structural evidence of the succinimide ring in a peptide or small protein.
-
Sample Preparation:
-
Lyophilize 1-2 mg of the purified peptide or protein containing the suspected succinimide.[1]
-
Dissolve the sample in 500 µL of a deuterated solvent. For peptides, D₂O with the pH adjusted to an acidic value (e.g., 2.5) is suitable to maintain stability.[1] For proteins, a denaturing buffer (e.g., 7 M urea-d₄ in D₂O, pH 2.3) may be required to obtain sharp signals.[1][5]
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for maximum sensitivity.
-
Acquire a series of 1D (¹H, ¹³C) and 2D spectra. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is crucial.
-
Set appropriate spectral widths and acquisition times to ensure good resolution.
-
-
Data Processing and Analysis:
-
Process the spectra using software like TopSpin, NMRPipe, or Mnova.
-
Reference the chemical shifts to a suitable internal or external standard.
-
In the ¹H-¹³C HSQC spectrum, look for the characteristic cross-peaks corresponding to the succinimide Cβ-Hβ correlations and the Cα-Hα correlations of the following residue, which are distinct from standard amino acid random coil shifts.[1][14]
-
Compare the observed chemical shifts to reference data for succinimide-containing peptides.[1]
-
Protocol 3: FT-IR Analysis for Functional Group Identification
This protocol provides a rapid method to screen for the presence of the imide functional group.
-
Sample Preparation (KBr Pellet Method):
-
Lyophilize the sample to obtain a dry powder.
-
Mix approximately 1 mg of the sample with 100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) powder.[3]
-
Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Transfer the powder to a pellet die and press under high pressure (e.g., 8-10 tons) to form a transparent pellet.[3]
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.[3]
-
-
Data Analysis:
-
Perform baseline correction and normalization on the spectrum.
-
Identify the characteristic absorption bands for the succinimide ring, specifically the strong C=O stretching vibrations around 1770 cm⁻¹ and 1700 cm⁻¹.
-
References
- 1. marioschubert.ch [marioschubert.ch]
- 2. Discovery and Control of Succinimide Formation and Accumulation at Aspartic Acid Residues in The Complementarity-Determining Region of a Therapeutic Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Complete NMR Assignment of Succinimide and Its Detection and Quantification in Peptides and Intact Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study of succinylated food proteins by Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. Succinimide [webbook.nist.gov]
- 13. Detection and quantitation of succinimide in intact protein via hydrazine trapping and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Quantifying Labeling in NHS Ester Reactions
For researchers in drug development and the broader scientific community, the precise quantification of the degree of labeling (DOL) in N-hydroxysuccinimide (NHS) ester reactions is critical for ensuring the quality, reproducibility, and efficacy of bioconjugates. This guide provides a comprehensive comparison of the most common methods for determining the DOL, complete with experimental protocols, quantitative data, and workflow visualizations to aid in selecting the most appropriate technique for your research needs.
Introduction to NHS Ester Labeling and the Importance of DOL
NHS esters are widely used reagents for covalently attaching labels, such as fluorescent dyes or biotin, to proteins and other biomolecules.[1][2] The reaction targets primary amines, primarily the ε-amino group of lysine residues and the N-terminus of the protein, to form a stable amide bond. The DOL, often expressed as the molar ratio of label to protein, is a crucial parameter that can significantly impact the functionality of the final conjugate.
An optimal DOL is essential for consistent experimental results. While a higher DOL can increase signal intensity in detection assays, over-labeling can lead to several undesirable effects, including:
-
Reduced biological activity: Excessive labeling can interfere with the protein's native conformation and function.
-
Decreased solubility and aggregation: High degrees of labeling can alter the physicochemical properties of the protein, leading to precipitation.
-
Fluorescence quenching: In the case of fluorescent labels, a high density of fluorophores can lead to self-quenching, paradoxically reducing the fluorescence signal.
Therefore, accurate determination of the DOL is a critical quality control step in bioconjugation.
Core Methods for Quantifying the Degree of Labeling
Several methods are available for quantifying the DOL, each with its own advantages and limitations. The most common techniques are:
-
UV-Visible Spectrophotometry: A straightforward and widely accessible method based on the absorbance properties of the protein and the attached label.
-
HABA Assay: A colorimetric method specifically for quantifying biotinylation.
-
Mass Spectrometry: A highly accurate method that can provide detailed information about the distribution of labels.
-
Gel Shift Assay: A qualitative or semi-quantitative method based on the change in electrophoretic mobility of the labeled protein.
This guide will provide a detailed comparison of these methods.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is the most common method for determining the DOL of fluorescently labeled proteins due to its simplicity and accessibility. The principle of this method is to measure the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the maximum absorbance wavelength (λmax) of the dye.
Experimental Protocol
-
Purification of the Labeled Protein: It is crucial to remove all non-conjugated dye from the labeled protein. This is typically achieved by size-exclusion chromatography (e.g., using a Sephadex G-25 column) or dialysis.
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified and buffer-exchanged conjugate solution at 280 nm (A_280_) and the λmax of the dye (A_dye_).
-
If the absorbance is too high (typically > 2.0), dilute the sample with a known volume of buffer and record the dilution factor.
-
-
Calculation of the Degree of Labeling: The DOL is calculated using the following formula:
Protein Concentration (M) = [A_280_ - (A_dye_ × CF)] / ε_protein_
Dye Concentration (M) = A_dye_ / ε_dye_
DOL = Dye Concentration / Protein Concentration
Where:
-
A_280_ : Absorbance of the conjugate at 280 nm.
-
A_dye_ : Absorbance of the conjugate at the λmax of the dye.
-
CF : Correction factor to account for the dye's absorbance at 280 nm (CF = A_280_ of the free dye / A_max_ of the free dye).
-
ε_protein_ : Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹). For IgG, this is typically ~210,000 M⁻¹cm⁻¹.
-
ε_dye_ : Molar extinction coefficient of the dye at its λmax (in M⁻¹cm⁻¹).
-
Quantitative Data: Spectroscopic Properties of Common Dyes
The accuracy of the spectrophotometric method relies on the correct extinction coefficients and correction factors for the specific dye being used. The following table provides these values for a selection of commonly used fluorescent dyes.
| Fluorescent Dye | λmax (nm) | Molar Extinction Coefficient (ε_dye_) (M⁻¹cm⁻¹) | Correction Factor (CF) at 280 nm |
| FITC | 494 | 68,000 | 0.30 |
| TRITC | 555 | 65,000 | 0.34 |
| NHS-Rhodamine | 570 | 60,000 | 0.34 |
| Texas Red-X | 595 | 80,000 | 0.585 |
| Alexa Fluor 488 | 495 | 73,000 | 0.11 |
| Alexa Fluor 555 | 555 | 155,000 | 0.08 |
| Alexa Fluor 647 | 650 | 270,000 | 0.03 |
| Cy3 | 550 | 150,000 | 0.08 |
| Cy5 | 649 | 250,000 | 0.05 |
Note: These values can vary slightly between manufacturers. Always refer to the product information sheet for the specific dye you are using.
Workflow for Spectrophotometric DOL Determination
Caption: Workflow for determining the Degree of Labeling using UV-Visible Spectrophotometry.
HABA Assay for Biotinylation
For proteins labeled with biotin, a non-fluorescent molecule, the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay provides a colorimetric method for quantifying the degree of biotinylation.[3]
Principle
The HABA assay is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[3] Avidin has a very high affinity for biotin. When a biotinylated protein is added to a solution of the avidin-HABA complex, the biotin displaces the HABA, causing a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin in the sample.
Experimental Protocol
-
Prepare a Standard Curve: A standard curve is generated using known concentrations of free biotin to correlate the change in absorbance at 500 nm to the amount of biotin.
-
Prepare the Avidin-HABA Reagent: Prepare a solution of avidin and HABA in a suitable buffer (e.g., PBS).
-
Sample Measurement:
-
Add a known amount of the purified biotinylated protein to the avidin-HABA reagent.
-
Incubate for a short period to allow for the displacement of HABA by biotin.
-
Measure the absorbance at 500 nm.
-
-
Calculation of the Degree of Biotinylation:
-
Determine the concentration of biotin in the sample from the standard curve.
-
Calculate the molar concentration of the protein.
-
The DOL is the molar ratio of biotin to protein.
-
HABA Assay Workflow
Caption: Workflow for determining the Degree of Labeling for biotinylated proteins using the HABA assay.
Mass Spectrometry
Mass spectrometry (MS) offers a highly accurate and detailed method for determining the DOL. Unlike spectrophotometric methods that provide an average DOL for the entire protein population, MS can reveal the distribution of labels, showing the proportions of unlabeled protein, and protein molecules with one, two, or more labels.
Principle
Intact protein mass spectrometry is used to measure the molecular weight of the unlabeled and labeled protein. The mass of the attached label is known, so the number of labels per protein molecule can be determined by the mass shift.
Experimental Protocol
-
Sample Preparation:
-
The purified labeled protein is desalted to remove any non-volatile salts that can interfere with the MS analysis.
-
The protein is typically diluted in a solution compatible with electrospray ionization (ESI), such as a mixture of water, acetonitrile, and formic acid.
-
-
Mass Spectrometry Analysis:
-
The sample is introduced into an ESI mass spectrometer.
-
The instrument measures the mass-to-charge ratio (m/z) of the protein ions.
-
The resulting spectrum shows a series of peaks, each corresponding to a different charge state of the protein.
-
-
Data Analysis:
-
The m/z spectrum is deconvoluted to determine the molecular weight of the different species present in the sample (unlabeled protein and protein with different numbers of labels).
-
The relative abundance of each species is determined from the peak intensities in the deconvoluted spectrum.
-
This provides a detailed distribution of the degree of labeling.
-
Mass Spectrometry Workflow
Caption: Workflow for determining the Degree of Labeling using Mass Spectrometry.
Gel Shift Assay
A gel shift assay, also known as an electrophoretic mobility shift assay (EMSA), can be used as a qualitative or semi-quantitative method to assess the degree of labeling.
Principle
This technique is based on the principle that the electrophoretic mobility of a protein through a non-denaturing polyacrylamide gel will be altered upon the covalent attachment of a label.[1] The larger the number of labels attached, the greater the shift in the protein's mobility.
Experimental Protocol
-
Sample Preparation: Prepare samples of the unlabeled protein and the labeled protein.
-
Non-Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Load the unlabeled and labeled protein samples onto a native PAGE gel.
-
Run the gel under non-denaturing conditions to separate the proteins based on their size, shape, and charge.
-
-
Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
The labeled protein will migrate differently from the unlabeled protein, resulting in a "shift" in the band position.
-
A heterogeneous population of labeled proteins may appear as a smear or a series of discrete bands, each corresponding to a different number of attached labels.
-
Gel Shift Assay Workflow
Caption: Workflow for assessing the Degree of Labeling using a Gel Shift Assay.
Comparison of DOL Quantification Methods
The choice of method for determining the DOL will depend on the specific requirements of the research, including the type of label, the desired level of detail, and the available instrumentation.
| Feature | UV-Visible Spectrophotometry | HABA Assay | Mass Spectrometry | Gel Shift Assay |
| Principle | Absorbance of protein and dye | Colorimetric displacement assay | Measurement of molecular weight | Change in electrophoretic mobility |
| Label Type | Fluorescent dyes | Biotin | Any label with a known mass | Any label that alters mobility |
| Quantitative? | Yes (average DOL) | Yes (average DOL) | Yes (distribution of DOL) | Qualitative/Semi-quantitative |
| Accuracy | Moderate | Moderate | High | Low |
| Throughput | High | High | Low to moderate | Moderate |
| Instrumentation | Spectrophotometer | Spectrophotometer or plate reader | Mass spectrometer | Electrophoresis equipment |
| Advantages | Simple, rapid, widely available | Specific for biotin, simple | Highly accurate, provides detailed distribution information | Simple, provides a visual representation of labeling |
| Disadvantages | Provides only an average DOL, can be affected by impurities | Indirect measurement, can be affected by steric hindrance[4] | Requires specialized equipment and expertise, lower throughput | Not truly quantitative, low resolution |
Conclusion
The accurate quantification of the degree of labeling in NHS ester reactions is a critical step in the development and quality control of bioconjugates. This guide has provided a comparative overview of the most common methods for determining the DOL.
-
UV-Visible spectrophotometry is a simple and accessible method for routine determination of the average DOL of fluorescently labeled proteins.
-
The HABA assay is a convenient and specific method for quantifying the average degree of biotinylation.
-
Mass spectrometry provides the most accurate and detailed information on the distribution of labels, making it the gold standard for in-depth characterization.
-
Gel shift assays offer a simple, qualitative assessment of labeling.
By understanding the principles, protocols, and comparative advantages and disadvantages of each method, researchers can select the most appropriate technique to ensure the quality and consistency of their bioconjugates, leading to more reliable and reproducible experimental outcomes.
References
- 1. Gel Shift Assay Protocol | Rockland [rockland.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of Succinimide Intermediates in Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Succinimide intermediates are critical, yet transient, species in the non-enzymatic degradation of proteins. They are formed from asparagine (Asn) deamidation and aspartic acid (Asp) isomerization, two of the most common post-translational modifications (PTMs) affecting the stability and efficacy of therapeutic proteins. Due to their inherent instability, particularly at neutral to basic pH, characterizing these intermediates presents a significant analytical challenge. This guide provides an objective comparison of key analytical techniques, supported by experimental data and detailed protocols, to aid researchers in accurately detecting, quantifying, and understanding the impact of succinimide formation.
The Succinimide Formation and Degradation Pathway
Succinimide formation is a pivotal step in protein degradation. It arises from a nucleophilic attack by the backbone nitrogen of the adjacent amino acid on the side-chain carbonyl carbon of an Asn or Asp residue.[1][2] This cyclic intermediate is labile and rapidly hydrolyzes, especially under physiological conditions (pH 7.4), to form a mixture of L-aspartic acid (L-Asp) and the isomeric L-isoaspartic acid (L-isoAsp), typically in a 1:3 ratio.[2][3][4] However, under mildly acidic conditions (e.g., pH 4 to 5), which are common in pharmaceutical formulations, the rate of succinimide hydrolysis slows, allowing for its accumulation.[1][5]
Caption: Deamidation and isomerization pathways leading to succinimide formation and subsequent hydrolysis.
Comparison of Analytical Techniques
The choice of analytical method is critical for the accurate characterization of succinimide intermediates. The primary challenge is the instability of the succinimide ring during sample preparation and analysis, which are often performed at neutral or basic pH where hydrolysis is rapid.[5][6] Below is a comparison of common techniques.
| Technique | Principle | Advantages | Limitations | Reported Sensitivity / Quantification |
| Mass Spectrometry (LC-MS) | Detects mass changes. Succinimide formation from Asp results in a mass loss of 18.01 Da (H₂O).[5] Low-pH peptide mapping is used for localization. | High sensitivity and specificity. Provides site-specific information. Can be applied to intact proteins (top-down) or peptides (bottom-up).[7][8] | Succinimide is unstable under typical tryptic digestion conditions (pH ~8), leading to underestimation. Requires specialized low-pH protocols.[1][6] | Can detect low-level modifications. A study quantified 21% of an Asp residue existed as succinimide in a degraded mAb.[9] |
| Hydrazine Trapping & Derivatization | The labile succinimide is trapped with hydrazine to form a stable hydrazide, resulting in a +14 Da mass shift from Asp.[5] The hydrazide can be derivatized with a fluorescent tag for detection. | Stabilizes the intermediate for robust analysis.[5] Enables analysis on intact proteins without digestion. Allows for orthogonal detection methods (MS, HPLC-UV, Fluorescence).[5][10] | Introduces additional sample preparation steps. Potential for side reactions if not optimized. | High sensitivity; detected 0.41% succinimide in a protein sample without extensive optimization.[5][10] |
| ¹⁸O Labeling with MS | Succinimide-containing proteins are hydrolyzed in H₂¹⁸O. The incorporated ¹⁸O atom results in a +2 Da mass shift in the resulting Asp/isoAsp peptides, which is detected by MS. | Unambiguously identifies and quantifies the amount of succinimide present in the original sample.[6][9] | Requires careful control to prevent ¹⁸O back-exchange. Involves specialized reagents and MS analysis. | Quantified that 80% of isoAsp and 6% of Asp originated from a succinimide intermediate in a degraded mAb.[9] |
| NMR Spectroscopy | Detects the unique chemical environment of atoms within the succinimide ring structure, providing characteristic 2D NMR fingerprints.[11] | Provides detailed structural information in solution. Orthogonal to mass spectrometry, useful for cross-validation.[8][11] Can be applied to full-length proteins. | Lower sensitivity compared to MS. Requires higher sample concentrations and specialized instrumentation. Data analysis can be complex. | Detected 18% succinimide per molecule in a lysozyme sample.[8] |
| Chromatography (HIC, IEX) | Separates protein variants based on differences in hydrophobicity (HIC) or charge (IEX). Succinimide formation can alter these properties. | Can resolve succinimide-containing species from native protein for further characterization.[1][12] Useful for monitoring degradation over time. | Often provides indirect evidence; fractions must be analyzed by another technique (e.g., MS) for confirmation. Resolution may be insufficient to separate all variants. | Successfully used to isolate a stable succinimide species in a therapeutic mAb for further study.[12] |
Key Experimental Protocols & Workflows
Low-pH Peptide Mapping by LC-MS
This method aims to minimize the hydrolysis of succinimide during sample preparation.
Methodology:
-
Denaturation & Reduction: Denature and reduce the protein sample under acidic conditions (e.g., pH 5.0) to unfold the protein and expose cleavage sites.
-
Digestion: Perform enzymatic digestion (e.g., with porcine trypsin) at a mildly acidic pH (e.g., pH 7.0) for a short duration (e.g., 1 hour) to limit succinimide hydrolysis.[1]
-
LC-MS/MS Analysis: Separate the resulting peptides using reversed-phase HPLC with a low-pH mobile phase (e.g., containing 0.1% formic acid).
-
Data Analysis: Analyze the eluting peptides by high-resolution mass spectrometry. Identify peptides with a mass loss of -18.01 Da (from Asp) or -17.03 Da (from Asn) corresponding to succinimide. Use MS/MS fragmentation to confirm the modification site.
Caption: Workflow for low-pH peptide mapping to characterize succinimide.
Hydrazine Trapping and Derivatization
This method converts the unstable succinimide into a stable, easily detectable derivative.[5]
Methodology:
-
Succinimide Generation (Optional): Incubate the protein under conditions known to promote succinimide formation (e.g., pH 4, 37°C) to generate a test sample.[5]
-
Hydrazine Trapping: Incubate the protein sample with a hydrazine solution (e.g., 0.5 M hydrazine, pH 5.5) to convert succinimide to a stable aspartyl hydrazide.
-
Buffer Exchange: Remove excess hydrazine using a desalting column or buffer exchange into an acidic buffer.
-
Derivatization (Optional): For fluorescence or UV detection, label the aspartyl hydrazide with a suitable tag (e.g., rhodamine sulfonyl chloride) under acidic conditions.
-
Analysis: Analyze the resulting stable protein by LC-MS (detecting a +14 Da mass shift from Asp), HPLC-UV, or SDS-PAGE with fluorescence imaging.[5][10]
Caption: Workflow for the hydrazine trapping and derivatization method.
¹⁸O Labeling for Succinimide Quantification
This powerful method uses a stable isotope label to quantify the amount of succinimide present in the initial sample.[9]
Methodology:
-
Hydrolysis in H₂¹⁸O: Lyophilize the protein sample and resuspend it in H₂¹⁸O under conditions that promote rapid hydrolysis of succinimide (e.g., pH 8.2).[9] This step incorporates one ¹⁸O atom into the carboxyl group of Asp or isoAsp residues that were formed from a succinimide intermediate.
-
Quenching and Digestion: Remove the H₂¹⁸O (e.g., by lyophilization) and perform tryptic digestion in regular H₂¹⁶O.
-
LC-MS Analysis: Analyze the resulting peptide mixture by LC-MS.
-
Quantification: Quantify the relative abundance of peptide pairs separated by 2 Da. The amount of ¹⁸O incorporation directly corresponds to the amount of succinimide present in the native sample.[6][9]
Caption: Workflow for the ¹⁸O labeling method for succinimide quantification.
Impact on Therapeutic Proteins
The formation of succinimide intermediates, particularly within the complementarity-determining regions (CDRs) of monoclonal antibodies, can have a severe negative impact on the molecule's efficacy.[7][13] Studies have shown a strong correlation between succinimide accumulation in the CDR and a decrease in binding affinity and biological potency.[1][7][12] This modification introduces structural heterogeneity, which can alter the protein's higher-order structure, potentially leading to aggregation and an increased risk of immunogenicity.[5] Therefore, rigorous characterization and control of succinimide formation are essential throughout the drug development process, from formulation to storage.[7][12]
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Racemization of the Succinimide Intermediate Formed in Proteins and Peptides: A Computational Study of the Mechanism Catalyzed by Dihydrogen Phosphate Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identification, Efficacy, and Stability Evaluation of Succinimide Modification With a High Abundance in the Framework Region of Golimumab [frontiersin.org]
- 5. Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2008048430A2 - Identification, quantification and conversion of succinimide in proteins - Google Patents [patents.google.com]
- 7. Discovery and Control of Succinimide Formation and Accumulation at Aspartic Acid Residues in The Complementarity-Determining Region of a Therapeutic Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. marioschubert.ch [marioschubert.ch]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Detection and quantitation of succinimide in intact protein via hydrazine trapping and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparison of the in vitro and in vivo stability of a succinimide intermediate observed on a therapeutic IgG1 molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Battle of Bioconjugation: Homobifunctional vs. Heterobifunctional NHS Esters
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of bioconjugation, the choice of a crosslinking agent is a critical decision that can significantly impact the outcome of an experiment, the efficacy of a therapeutic, or the sensitivity of a diagnostic assay. Among the most widely utilized crosslinkers are those containing N-hydroxysuccinimide (NHS) esters, which readily react with primary amines on proteins and other biomolecules. These reagents are broadly categorized into two classes: homobifunctional and heterobifunctional NHS esters. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the optimal tool for their specific application.
The Contenders: A Tale of Two Chemistries
Homobifunctional NHS esters possess two identical NHS ester reactive groups at either end of a spacer arm.[1][2] This symmetrical design allows them to connect two molecules through their primary amine groups in a single-step reaction.[3] A classic example is Disuccinimidyl suberate (DSS). The primary advantage of this approach is its simplicity. However, this simplicity comes at the cost of control, as the reaction can lead to a heterogeneous mixture of products, including intramolecular crosslinks and undesirable polymerization.[1][4]
Heterobifunctional NHS esters , in contrast, feature an NHS ester at one end and a different reactive group at the other, such as a maleimide which targets sulfhydryl groups (thiols).[4][5] A prominent example is Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This dual reactivity allows for a more controlled, two-step conjugation process.[3] First, the NHS ester reacts with the primary amines on one molecule. After removing the excess crosslinker, the second molecule with a sulfhydryl group is introduced to react with the maleimide group. This sequential approach minimizes the formation of unwanted byproducts and allows for the precise creation of defined bioconjugates.[4]
Performance Showdown: A Data-Driven Comparison
While direct head-to-head quantitative comparisons in single studies are not abundant in the literature, a comprehensive review of available data and established principles allows for a clear performance evaluation. The following tables summarize the key differences and performance aspects of homobifunctional and heterobifunctional NHS esters.
Table 1: Key Characteristics of Homobifunctional vs. Heterobifunctional NHS Esters
| Feature | Homobifunctional NHS Esters (e.g., DSS) | Heterobifunctional NHS/Maleimide Esters (e.g., SMCC) |
| Reactive Groups | Two identical NHS esters | One NHS ester and one maleimide |
| Target Functional Groups | Primary amines (-NH₂) | Primary amines (-NH₂) and Sulfhydryls (-SH) |
| Reaction Type | One-step | Two-step, sequential |
| Control over Conjugation | Low; risk of polymerization and intramolecular crosslinking | High; minimizes unwanted side reactions |
| Product Homogeneity | Heterogeneous mixture of products | More homogeneous and defined conjugates |
| Common Applications | Protein-protein interaction studies, intramolecular crosslinking | Antibody-drug conjugates (ADCs), surface immobilization, creating specific protein-protein conjugates |
Table 2: Comparative Performance in Antibody-Drug Conjugate (ADC) Preparation
| Performance Metric | Homobifunctional Linkers | Heterobifunctional Linkers | Supporting Evidence |
| Drug-to-Antibody Ratio (DAR) Control | Poor; leads to a wide distribution of DAR species. | Excellent; allows for the generation of ADCs with a more defined and narrow DAR distribution. | Heterobifunctional linkers are a cornerstone of modern ADC development due to their ability to create more homogeneous products, which is a critical quality attribute for therapeutics.[6][7] |
| Product Homogeneity & Characterization | Difficult to characterize due to the heterogeneous mixture of conjugates. | Easier to characterize, leading to a more consistent product. | The defined nature of conjugates formed with heterobifunctional linkers simplifies analytical characterization using techniques like HIC-HPLC.[8] |
| Risk of Aggregation | Higher risk of forming large, insoluble aggregates due to uncontrolled polymerization. | Lower risk of aggregation due to the controlled, stepwise reaction. | The formation of well-defined conjugates minimizes the potential for aggregation, a common issue with random conjugation strategies. |
| In Vivo Stability | Variable; depends on the specific linker and conjugation sites. | Generally higher and more predictable stability due to the defined linkage. | Linker stability is a critical factor for ADC efficacy and safety, and the controlled conjugation offered by heterobifunctional linkers contributes to more stable products in circulation.[8][9] |
Visualizing the Battle: Reaction Workflows
To further illustrate the fundamental differences in their application, the following diagrams depict the experimental workflows for protein conjugation using both types of crosslinkers.
Application in Signaling Pathway Analysis: EGFR Dimerization
Crosslinking agents are invaluable tools for studying protein-protein interactions within signaling pathways. For instance, the dimerization of the Epidermal Growth Factor Receptor (EGFR) is a critical step in its activation and downstream signaling.[7][10] Homobifunctional crosslinkers like BS³ (a water-soluble analog of DSS) can be used to "capture" this transient interaction on the cell surface.
Detailed Experimental Protocols
For researchers looking to apply these techniques, detailed and optimized protocols are essential.
Protocol 1: Protein Crosslinking with a Homobifunctional NHS Ester (DSS)
Materials:
-
Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate), pH 7-9.
-
Disuccinimidyl suberate (DSS).
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
Procedure:
-
Prepare Protein Sample: Ensure the protein is in an appropriate buffer at the desired concentration.
-
Prepare DSS Solution: Immediately before use, dissolve DSS in DMSO or DMF to a stock concentration (e.g., 25 mM).
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve the desired final concentration (a 20- to 50-fold molar excess of DSS to protein is a common starting point).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quench Reaction: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming excess DSS. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, MALDI-TOF mass spectrometry, or other appropriate methods.
Protocol 2: Two-Step Protein Conjugation with a Heterobifunctional NHS/Maleimide Ester (SMCC)
Materials:
-
Amine-containing protein (Protein 1) in an amine-free buffer (e.g., PBS), pH 7.2-8.0.
-
Sulfhydryl-containing molecule (Protein 2 or a small molecule) in a maleimide-reactive buffer (e.g., PBS), pH 6.5-7.5.
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
-
Anhydrous DMSO or DMF.
-
Desalting column.
-
Quenching solution (e.g., cysteine or 2-mercaptoethanol).
Procedure: Step 1: Activation of Protein 1
-
Prepare SMCC Solution: Dissolve SMCC in DMSO or DMF to a stock concentration (e.g., 10 mM) immediately before use.
-
Activation Reaction: Add the SMCC stock solution to the Protein 1 solution (a 10- to 20-fold molar excess of SMCC is a typical starting point).
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted SMCC using a desalting column equilibrated with a maleimide-reactive buffer.
Step 2: Conjugation to Protein 2
-
Prepare Protein 2: If necessary, reduce any disulfide bonds in Protein 2 to generate free sulfhydryls and purify to remove the reducing agent.
-
Conjugation Reaction: Immediately add the sulfhydryl-containing Protein 2 to the purified maleimide-activated Protein 1.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quench Reaction (Optional): The reaction can be stopped by adding a quenching solution containing a free thiol.
-
Purification and Analysis: Purify the conjugate to remove unreacted molecules and analyze the final product.
Conclusion: Choosing the Right Tool for the Job
The choice between homobifunctional and heterobifunctional NHS esters is dictated by the specific goals of the experiment. For applications requiring a simple and rapid method to capture protein-protein interactions, and where product heterogeneity is acceptable, homobifunctional crosslinkers are a viable option. However, for applications demanding high specificity, control, and product homogeneity, such as the development of antibody-drug conjugates and other precision biotherapeutics, heterobifunctional crosslinkers are the clear choice.[4][5] Their ability to facilitate a controlled, two-step conjugation process minimizes the formation of unwanted byproducts and leads to more defined and characterizable conjugates.[3] As the demand for sophisticated bioconjugates continues to grow, the strategic selection of the appropriate crosslinking chemistry will remain a cornerstone of successful research and development in the life sciences.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. cyanagen.com [cyanagen.com]
- 3. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 4. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 5. nbinno.com [nbinno.com]
- 6. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guide for Handling N-Hydroxymethyl Succinimide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of N-Hydroxymethyl succinimide (CAS 5146-68-9). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, primarily due to its potential to cause skin and eye irritation. Furthermore, it is recognized as a formaldehyde-releasing agent, meaning it can decompose to release formaldehyde gas, a known sensitizer and carcinogen. All handling procedures must account for the hazards of both the parent compound and formaldehyde.
Table 1: Summary of Hazards
| Hazard Statement | Description | GHS Pictogram |
| H315 | Causes skin irritation. | GHS07 |
| H319 | Causes serious eye irritation. | GHS07 |
| (Implied) | Potential for formaldehyde release. | GHS08 (Carcinogen) |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and solid particulates. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact and irritation. |
| Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Required when handling the powder outside of a fume hood or when formaldehyde vapors may be present. Use a respirator with cartridges suitable for organic vapors and formaldehyde. | Protects against inhalation of the powder and formaldehyde gas. |
Safe Handling and Operational Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
A certified chemical fume hood is mandatory when handling the solid powder or preparing solutions to minimize inhalation exposure to the powder and formaldehyde vapors.
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Have an emergency eyewash station and safety shower readily accessible.
-
Weighing and Transfer: Conduct all weighing and transfer of the solid compound within a chemical fume hood to contain any airborne particles.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Heating: If heating is required, do so in a well-ventilated area or a fume hood, as this can increase the rate of formaldehyde release.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
Workflow for Spill Response:
Disposal Plan
All waste containing this compound and its containers must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect any unused this compound powder and contaminated materials (e.g., weigh boats, contaminated gloves, absorbent pads) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Disposal Pathway:
-
All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound or its solutions down the drain.
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.
This guide is intended to provide essential information for the safe handling of this compound. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
